ethyl 4,6-dichloro-1H-indole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHLUPONQVSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371339 | |
| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53995-82-7 | |
| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Foreword: Strategic Importance of the Dichloro-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters to modern anti-cancer agents.[1] The strategic placement of substituents on this privileged scaffold is a key tactic in drug design, modulating pharmacokinetic and pharmacodynamic properties. Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a particularly valuable synthetic intermediate. The presence of chlorine atoms at the 4 and 6 positions significantly influences the molecule's electronic properties and provides handles for further functionalization, while the ethyl ester at the 2-position is a versatile group for derivatization into amides, carboxylic acids, or other functionalities.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to this key building block, grounded in mechanistic principles and practical, field-proven protocols for researchers and drug development professionals.
The Reissert Indole Synthesis: A Classic and Robust Approach
The Reissert indole synthesis is a powerful and well-established method for preparing indole-2-carboxylic acids and their esters.[4][5] The strategy involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate.[4][6] This pathway is highly effective for producing the desired 4,6-dichloro-substituted indole core.
Mechanistic Rationale
The synthesis proceeds in two distinct, high-yielding stages. The initial step is a base-catalyzed Claisen condensation. The methyl group of the o-nitrotoluene is sufficiently acidic due to the electron-withdrawing nitro group, allowing deprotonation by a strong base like potassium ethoxide. The resulting carbanion attacks diethyl oxalate, forming the ethyl o-nitrophenylpyruvate intermediate after workup.
The second stage is the critical reductive cyclization. The nitro group is reduced to an amino group, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation.[6] The newly formed aniline then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, forming a five-membered ring. Subsequent dehydration and aromatization yield the stable indole ring system.
Experimental Workflow: Reissert Synthesis
The following diagram outlines the logical flow of the Reissert synthesis for the target compound.
Caption: Workflow for the Reissert Indole Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,5-dichloro-2-nitrophenylpyruvate Potassium Salt (Adapted from Reissert, A.[4][6])
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare potassium ethoxide by cautiously adding freshly cut potassium metal to anhydrous ethanol.
-
Condensation: Cool the potassium ethoxide solution to room temperature. Add a solution of 3,5-dichloro-2-nitrotoluene and diethyl oxalate in anhydrous ether dropwise with vigorous stirring.
-
Precipitation: After the addition is complete, continue stirring for a designated period (e.g., 12-24 hours) at room temperature. The deep-purple potassium salt of the product will precipitate from the solution.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with anhydrous ether to remove unreacted starting materials, and dry under vacuum. The salt is typically used directly in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the potassium salt from the previous step in glacial acetic acid.
-
Reduction: Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture into a large volume of ice-cold water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Reagent Summary Table
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | MW ( g/mol ) |
| 3,5-Dichloro-2-nitrotoluene | 1.0 | - | 206.01 |
| Diethyl oxalate | 1.0 - 1.1 | - | 146.14 |
| Potassium | 1.0 | - | 39.10 |
| Anhydrous Ethanol | Solvent | - | 46.07 |
| Zinc Dust | - | 3.0 - 5.0 | 65.38 |
| Glacial Acetic Acid | - | Solvent | 60.05 |
The Fischer Indole Synthesis: A Convergent and Versatile Route
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring.[7] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically pre-formed from the corresponding arylhydrazine and a ketone or aldehyde.[8] For the target molecule, this involves the reaction of 3,5-dichlorophenylhydrazine with ethyl pyruvate.
Mechanistic Rationale
The elegance of the Fischer synthesis lies in its key mechanistic step: a[9][9]-sigmatropic rearrangement.[8] The process begins with the formation of the 3,5-dichlorophenylhydrazone from 3,5-dichlorophenylhydrazine and ethyl pyruvate. In the presence of an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or H₂SO₄), the hydrazone tautomerizes to its enehydrazine form. This intermediate then undergoes the critical electrocyclic[9][9]-sigmatropic rearrangement, breaking a weak N-N bond and forming a new C-C bond. The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization and the elimination of an ammonia molecule to furnish the final, stable indole product.[8]
Experimental Workflow: Fischer Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Detailed Experimental Protocol
(Can be performed as a one-pot or two-step procedure)
-
Hydrazone Formation (Optional Isolation): Dissolve 3,5-dichlorophenylhydrazine (often prepared from the diazotization and reduction of 3,5-dichloroaniline) and ethyl pyruvate in ethanol with a catalytic amount of acetic acid. Stir the mixture until the reaction is complete (TLC monitoring). The hydrazone can be isolated by cooling and filtration or used directly in the next step.
-
Cyclization: Add the pre-formed hydrazone (or the reaction mixture from step 1 after solvent removal) to the acid catalyst (e.g., polyphosphoric acid or a suspension of zinc chloride in a high-boiling solvent).
-
Heating: Heat the reaction mixture to a high temperature (typically 100-180 °C, depending on the catalyst) for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., aqueous sodium bicarbonate or ammonia).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the target compound.
Alternative Strategies: Modern Cross-Coupling Approaches
While the Reissert and Fischer syntheses are classic workhorses, modern palladium-catalyzed methods offer alternative disconnections. The Larock indole synthesis , for instance, constructs the indole ring via the heteroannulation of an o-haloaniline with an alkyne.[10][11]
-
Synthetic Route: This would involve the Pd-catalyzed reaction of 2-amino-1-iodo-3,5-dichlorobenzene with an alkyne such as ethyl propiolate.
-
Advantages: This method can offer high convergence and tolerance for a wide range of functional groups.[10]
-
Challenges: The synthesis of the required polysubstituted aniline precursor can be complex, and the regioselectivity of the alkyne insertion must be carefully controlled. For this specific target, the classical routes are often more direct and cost-effective.
Product Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
| Property | Typical Value / Observation | Reference |
| Appearance | Pale yellow solid | [3] |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [3][12] |
| Molecular Weight | 258.10 g/mol | [3][12] |
| Melting Point | 187–188 °C | [13] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.41 (s, 1H, NH), 7.44 (d, 1H), 7.27 (s, 1H), 7.10 (d, 1H), 4.37 (q, 2H, CH₂), 1.34 (t, 3H, CH₃) | [13] |
| ¹³C NMR (CDCl₃, 151 MHz) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 | [13] |
| HRMS (ESI) | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930 | [13] |
| IR (cm⁻¹) | ~3314 (N-H stretch), ~1700 (C=O stretch, ester) | [13] |
Conclusion and Strategic Outlook
The synthesis of this compound is most reliably achieved through well-established, classical methods. The Reissert synthesis offers a predictable and high-yielding pathway, particularly when the starting o-nitrotoluene is readily available. The Fischer indole synthesis provides a powerful convergent approach, valued for its broad applicability, though it may require harsher thermal and acidic conditions. The choice between these methods will ultimately depend on factors including starting material accessibility, scalability requirements, and the specific expertise and equipment available in the laboratory. The resulting indole is a highly valuable building block, poised for elaboration into novel therapeutic candidates targeting a range of diseases.[2][3]
References
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Journal of the American Chemical Society, 133(40), 16032-16040. Available from: [Link]
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Ukrainets, I. V., et al. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(21), 3934. Available from: [Link]
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Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. Retrieved from [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available from: [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 1H-indole-5-carboxylate, 2-methyl-. Organic Syntheses, 53, 72. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8961. Available from: [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1751-1754. Available from: [Link]
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Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. Available from: [Link]
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Gribble, G. W. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]
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Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (20), 3207-3212. Available from: [Link]
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Draghici, C., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. REVISTA DE CHIMIE, 70(8), 2824-2828. Available from: [Link]
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Tatarskis, V., et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 29(1), 24. Available from: [Link]
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Gribble, G. W. (2016). Nenitzescu 5‐Hydroxyindole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]
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Kaur, M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(50), 29959-29981. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, dichlorinated indole scaffold serves as a versatile building block for the construction of complex, biologically active molecules.[1] The presence of chlorine atoms at the 4 and 6 positions enhances its reactivity and modulates its physicochemical properties, making it an ideal starting material for drug discovery programs, particularly in oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The unique arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is crucial for its effective utilization in synthesis and formulation.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |
| Molecular Weight | 258.10 g/mol | [2] |
| Appearance | Pale yellow to white or off-white solid/crystalline powder | [1][3] |
| Melting Point | 181-191 °C | [1] |
| Solubility | Soluble in ethanol, chloroform, and dichloromethane; insoluble in water.[3][4] | |
| pKa (Predicted) | 13.21 ± 0.30 | |
| LogP (Predicted) | 3.9 | [5] |
| CAS Number | 53995-82-7 | [2] |
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H).[6]
-
¹³C NMR (151 MHz, CDCl₃): δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32.[6]
-
Infrared (IR) (cm⁻¹): 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2.[6]
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M – H]⁻ calculated for C₁₁H₈NO₂Cl₂: 255.9927, found 255.9930.[6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[1][7] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[7] In this case, the key starting materials are 3,5-dichlorophenylhydrazine and ethyl pyruvate.
Synthesis Workflow
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"ethyl 4,6-dichloro-1H-indole-2-carboxylate CAS number 53995-82-7"
An In-depth Technical Guide to Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS: 53995-82-7)
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold, found in a vast array of natural products and pharmaceuticals, while the strategic placement of chlorine atoms and an ethyl ester group provides a versatile platform for molecular elaboration.[1][2] The dichloro-substitution pattern not only influences the electronic properties of the indole ring but also offers specific vectors for developing targeted therapeutic agents, such as kinase inhibitors where halogen bonding can be a key interaction.[3] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Profile
A thorough characterization of a synthetic intermediate is the foundation of its reliable application. The key properties of this compound are summarized below. The spectral data provided are critical for in-process control and final product verification during synthesis.[4]
| Property | Value |
| CAS Number | 53995-82-7 |
| Molecular Formula | C₁₁H₉Cl₂NO₂ |
| Molecular Weight | 258.11 g/mol |
| Melting Point | 187–188 °C[4] |
| Appearance | White to off-white solid |
Spectroscopic Data: [4]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.41 (s, 1H, N-H), 7.44 (d, J=1.6 Hz, 1H, Ar-H), 7.27 (s, 1H, C3-H), 7.10 (d, J=1.6 Hz, 1H, Ar-H), 4.37 (q, J=7.1 Hz, 2H, -CH₂-), 1.34 (t, J=7.1 Hz, 3H, -CH₃).
-
¹³C NMR (151 MHz, CDCl₃) δ: 161.69 (C=O), 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56 (-CH₂-), 14.32 (-CH₃).
-
High-Resolution Mass Spectrometry (HRMS) (ESI) m/z: [M – H]⁻ calculated for C₁₁H₈NO₂Cl₂: 255.9927, found 255.9930.
-
Infrared (IR) (cm⁻¹) ν: 3314 (N-H stretch), 2987 (C-H stretch), 1700 (C=O stretch, ester), 1615, 1566, 1523 (aromatic C=C stretch).
Strategic Synthesis: The Japp-Klingemann/Fischer Indole Approach
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For this compound, a robust and logical pathway involves a combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[5][6] This approach is highly effective for constructing the indole-2-carboxylate core from an appropriately substituted aniline.
The causality for this strategic choice rests on the commercial availability of the starting material, 3,5-dichloroaniline, and the high-yielding, well-established nature of these classic name reactions. The Japp-Klingemann reaction efficiently generates the required arylhydrazone precursor, which is then cyclized via the Fischer synthesis, a powerful method for indole ring formation.[7][8]
Detailed Experimental Protocol
Step 1: Diazotization of 3,5-Dichloroaniline
-
To a stirred suspension of 3,5-dichloroaniline (1.0 eq) in 3M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. This solution is used directly in the next step.
-
Causality: Performing the reaction at low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Cool the solution to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature does not exceed 10 °C.
-
To this basic solution, add the previously prepared diazonium salt solution dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated HCl to pH 2-3. The resulting precipitate, the arylhydrazone, is collected by filtration, washed with water, and dried.
-
Causality: The Japp-Klingemann reaction proceeds via nucleophilic attack of the enolate of the β-ketoester onto the diazonium salt, followed by base- or acid-catalyzed elimination of the acetyl group to yield the stable hydrazone.[9]
-
Step 3: Fischer Indole Synthesis
-
Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight of hydrazone).
-
Heat the mixture with stirring to 100-120 °C for 2-3 hours. The reaction progress should be monitored by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Chemical Reactivity and Synthetic Utility
This compound is a trifunctional scaffold, with reactive sites at the indole nitrogen (N1), the ester group (C2), and the C3 position. This multi-faceted reactivity makes it an exceptionally valuable intermediate.
Protocol: Hydrolysis and Amide Coupling
A primary application of this ester is its conversion to amides, which have shown significant biological activity.[11] This is a two-step process involving hydrolysis followed by amide bond formation.
Step A: Saponification to Carboxylic Acid
-
Suspend this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated 4,6-dichloro-1H-indole-2-carboxylic acid by filtration, wash with water, and dry.
Step B: Amide Coupling (e.g., using EDC/HOBt)
-
Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.
-
Trustworthiness: This EDC/HOBt coupling protocol is a standard, self-validating system in peptide and medicinal chemistry, known for its efficiency and for minimizing side reactions and racemization.
-
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a key intermediate for compounds with therapeutic potential.
-
Antitubercular and Anticancer Agents: Research has demonstrated that N-substituted indole-2-carboxamides derived from the corresponding 4,6-dihalo-indole-2-carboxylic acids exhibit potent activity against Mycobacterium tuberculosis and pediatric brain tumor cells.[11] The title compound is the direct precursor to the carboxylic acid needed for these syntheses, making it a critical starting material in this research area.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The chlorine atoms at the 4- and 6-positions can engage in specific halogen bonding interactions within the ATP-binding pocket of kinases, potentially enhancing both potency and selectivity.[3]
-
General Drug Scaffolds: As a functionalized indole, this molecule serves as a versatile starting point for a wide range of derivatives. The N-H, ester, and C3 positions can be independently modified to perform structure-activity relationship (SAR) studies, enabling the optimization of lead compounds.[1][12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its structure as a chlorinated aromatic heterocyclic compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, robust synthetic route, and predictable, multi-faceted reactivity provide chemists with a reliable and versatile platform. Its demonstrated utility as a precursor to potent antitubercular and anticancer agents underscores its importance and solidifies its role as a high-value intermediate in the development of next-generation therapeutics.
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The Biological Versatility of Dichloroindole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural foundation of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has rendered it a "privileged scaffold" in drug discovery.[2] Among the myriad of indole derivatives, halogenated congeners, particularly dichloroindoles, have garnered substantial attention for their often enhanced and diverse biological activities. The introduction of chlorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile.[3] This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of dichloroindole derivatives for researchers, scientists, and drug development professionals.
Synthetic Strategies for Dichloroindole Derivatives
The synthesis of dichloroindole derivatives is a critical aspect of their development as therapeutic agents, with various methods available to achieve specific substitution patterns. Common strategies involve either the direct chlorination of a pre-existing indole ring or the construction of the indole nucleus from chlorinated precursors.
Direct Chlorination of the Indole Ring
Direct chlorination offers a straightforward approach, although controlling regioselectivity can be a challenge. The mechanism of indole chlorination often proceeds through the formation of intermediates like N-chloroindole and 3-chloro-3H-indole.[4]
Synthesis from Chlorinated Precursors
Building the indole ring from appropriately substituted anilines or other chlorinated starting materials provides greater control over the final substitution pattern. For instance, 5-chloroindole can be synthesized on a large scale via a halogen-halogen exchange from 5-bromoindole using cuprous chloride.[1]
Synthesis of Specific Dichloro-Oxindoles
3,3-dichloro-2-oxindoles, a class of dichloroindole derivatives with significant biological potential, can be synthesized efficiently using potassium iodide (KI) as a promoter, a chlorine source like NaCl or KCl, and an oxidant such as oxone. This method is notable for its mild reaction conditions and tolerance of various functional groups.[5]
Diverse Biological Activities of Dichloroindole Derivatives
Dichloroindole derivatives exhibit a remarkable spectrum of biological activities, with prominent examples in anticancer, antimicrobial, and anti-inflammatory research. The position of the chlorine atoms on the indole ring plays a crucial role in determining the specific biological effects.
Anticancer Activity
The anticancer potential of dichloroindole derivatives is a major focus of current research, with several mechanisms of action identified.[6][7]
1. Kinase Inhibition: Many cancers are driven by the deregulation of protein kinase activity.[6] Dichloroindole derivatives have emerged as potent kinase inhibitors.
-
EGFR/BRAF Inhibition: 5-Chloro-indole derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are key drivers in several cancers.[6][8] For example, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against cancer cell lines by targeting these kinases.[8][9]
-
Multi-Kinase Inhibition: The 6,7-dichloroindole scaffold is being explored for its potential as a multi-kinase inhibitor, targeting pathways involving VEGFR, EGFR, and PI3K/Akt/mTOR.[3][10]
2. Microtubule Disruption: A primary mechanism of action for some 6-chloroindole derivatives is the disruption of microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]
3. WNT Pathway Inhibition: The WNT signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. A notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), which acts as a Dishevelled 1 (DVL1) inhibitor, thereby downregulating the WNT pathway.[11]
Illustrative Signaling Pathway: EGFR/BRAF Inhibition
Caption: Inhibition of the EGFR/BRAF signaling pathway by a 5-chloro-indole derivative.
Antimicrobial and Antibiofilm Activity
Dichloroindole derivatives have demonstrated significant potential in combating bacterial infections, particularly those associated with biofilm formation.
-
Activity against Uropathogenic E. coli (UPEC): 4-chloroindole and 5-chloroindole have shown potent antimicrobial and antibiofilm activity against UPEC, a common cause of urinary tract infections.[12][13] These compounds inhibit bacterial motility, adhesion, and the expression of virulence genes.[12][13]
-
Broad-Spectrum Potential: The antimicrobial activity of chloroindoles extends to other nosocomial pathogens, highlighting their potential for broader applications.[12] 6-Chloroindole has also been noted for its ability to inhibit bacterial attachment and algal growth, suggesting its use as an antifouling agent.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The dichloroindole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[15] Dichloroindole derivatives are also being investigated for their anti-inflammatory properties.
-
COX Inhibition: N-Benzyl-2-chloroindole-3-carboxylic acids, structurally related to indomethacin, have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby alleviating inflammation and pain.[16][17]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of dichloroindole derivatives and their biological activity is crucial for designing more potent and selective drug candidates.[18]
-
Position of Chlorine Atoms: The position of the chlorine atoms on the indole ring significantly impacts activity. For instance, a 3D-QSAR analysis revealed that substitutions at the 4th and 5th positions of the indole moiety favored antimicrobial activity against UPEC.[12][13] In another study, 5-chloro substitution in α-methyltryptamine derivatives led to behavioral changes in animals, whereas 6-chloro substitution did not.[19]
-
Substituents at Other Positions: The nature of substituents at other positions of the indole ring also plays a critical role. For example, in a series of 5-chloro-indole-2-carboxylate derivatives, the m-piperidinyl derivative was found to be the most potent EGFR inhibitor.[8]
Illustrative Workflow: SAR-Guided Drug Discovery
Caption: An iterative workflow for the optimization of dichloroindole derivatives based on SAR.
Quantitative Data Summary
| Compound Class | Biological Activity | Target/Organism | Key Findings | Reference(s) |
| 5-Chloro-indole Derivatives | Anticancer | EGFR/BRAF Kinases | Potent inhibition of cell proliferation (GI50 values in the nM range). | [6][8][20] |
| (S)-5-Chloro-indole carboxamide (RS4690) | Anticancer | DVL1 (WNT Pathway) | EC50 of 0.49 µM for inhibition of DVL-GFP recruitment. | [11] |
| 4- & 5-Chloroindoles | Antimicrobial/Antibiofilm | Uropathogenic E. coli | MIC of 75 µg/ml; biofilm inhibition of ~67% at 20 µg/ml. | [12][13] |
| N-Benzyl-2-chloroindole-3-carboxylic acids | Anti-inflammatory | COX-1/COX-2 | Several derivatives showed potent inhibitory effects on neutrophil activation and prostaglandin biosynthesis. | [16] |
| trans-[PtCl2(5ClL)2] | Anticancer | Ovarian & Colon Cancer Cells | IC50 = 4.96 µM (A2780cis), 6.39 µM (HT-29). | [21] |
Conclusion and Future Directions
Dichloroindole derivatives represent a versatile and highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular mechanisms of action for a broader range of dichloro-substituted isomers and leveraging SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold is poised to yield novel and effective therapies for a multitude of diseases.
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Ethyl 4,6-dichloro-1H-indole-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Researchers
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, ethyl 4,6-dichloro-1H-indole-2-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic dichlorination provides multiple, distinct reaction vectors for chemical diversification, while the ester moiety offers a reliable handle for further modification. This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical reactivity, and proven applications as a foundational building block in the development of novel therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: The Strategic Advantage of the 4,6-Dichloroindole Scaffold
The indole framework is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] The introduction of halogen atoms, particularly chlorine, onto this scaffold can significantly enhance biological activity. Chlorine atoms can increase lipophilicity, improve metabolic stability, and participate in specific halogen bonding interactions within protein binding sites, often leading to enhanced potency and selectivity.[3]
This compound (1) capitalizes on these advantages. The two chlorine atoms at the C4 and C6 positions offer distinct electronic environments, enabling the potential for regioselective functionalization through cross-coupling reactions. The ethyl ester at the C2 position serves as a stable, yet readily modifiable group, primarily for the construction of amide libraries, a common strategy in lead optimization. This combination of features makes it a powerful platform for generating diverse chemical libraries aimed at complex biological targets like protein kinases.[4][5]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for experimental design.
| Property | Value | Reference |
| CAS Number | 53995-82-7 | [4][6] |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [4][6] |
| Molecular Weight | 258.10 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [7][8] |
| Melting Point | 181-188 °C | [4][9] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane; Insoluble in water | [7][8] |
Synthesis of the Core Scaffold
The preparation of this compound typically follows a multi-step sequence, such as the Reissert indole synthesis. A representative pathway involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by a reductive cyclization.
A general, analogous procedure starting from 2-chloro-6-nitrotoluene to produce ethyl 4-chloroindole-2-carboxylate provides a clear blueprint.[10] This can be adapted for the 2,4-dichloro-6-nitrotoluene precursor to yield the target compound.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target indole.
Chemical Reactivity and Diversification Strategies
The true power of this compound lies in its capacity for systematic and regioselective functionalization. The primary sites for modification are the indole nitrogen (N1), the ethyl ester (C2), and the chlorinated aromatic ring (C4 and C6).
Caption: Key reactivity sites for chemical diversification.
Ester Group Modification: Building Amide Libraries
The most common initial transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation. This sequence is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
Step 1: Ester Hydrolysis The ethyl ester is readily hydrolyzed to 4,6-dichloro-1H-indole-2-carboxylic acid (2) under basic conditions, typically using sodium hydroxide or lithium hydroxide in an aqueous alcohol solution.[11][12]
Step 2: Amide Coupling The resulting carboxylic acid (2) is a versatile intermediate for creating extensive amide libraries. Standard peptide coupling reagents are employed to react the acid with a diverse range of primary and secondary amines.[12] This reaction is highly efficient and tolerant of a wide variety of functional groups on the amine coupling partner.
| Reagent System | Description | Application |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole | A classic and widely used system for minimizing racemization and improving yields.[12] |
| HATU/DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium with Diisopropylethylamine | A powerful coupling reagent for sterically hindered amines and acids. |
| SOCl₂ then Amine | Thionyl Chloride followed by Amine Addition | Converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.[13][14] |
N-H Functionalization: Modulating Physicochemical Properties
Alkylation or arylation of the indole nitrogen is a critical step for modulating the compound's properties, such as solubility, cell permeability, and metabolic stability. It also provides another vector for exploring SAR.
N-Alkylation Protocol A common method involves deprotonating the indole N-H with a suitable base, followed by reaction with an alkyl halide.[15]
-
Dissolution: Dissolve this compound (1) in a polar aprotic solvent like acetone or DMF.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and stir.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and heat the reaction mixture as required.[15][16]
-
Workup: After completion, the reaction is quenched with water and extracted with an organic solvent.
C-Cl Functionalization: Palladium-Catalyzed Cross-Coupling
The chloro-substituents at the C4 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] This allows for the introduction of aryl, heteroaryl, or alkyl groups, dramatically increasing the structural complexity and enabling exploration of deep pockets in target proteins.
A key challenge and opportunity with dichloro-substituted heterocycles is achieving regioselectivity. The electronic and steric differences between the C4 and C6 positions can be exploited by carefully selecting the palladium catalyst, ligand, and reaction conditions to favor substitution at one position over the other.[19][20][21]
Generalized Suzuki-Miyaura Protocol
-
Reactants: Combine the dichloroindole substrate (1), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen.
-
Heating: Heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Purification: After aqueous workup, the product is purified by column chromatography.
Application in Kinase Inhibitor Drug Discovery: A Workflow
The 4,6-dichloroindole scaffold is particularly well-suited for the development of protein kinase inhibitors, a major class of oncology drugs.[5][22][23][24] The indole core can act as a hinge-binding motif, while the substituents introduced via the strategies above can project into the solvent-exposed region and the hydrophobic back pocket of the ATP-binding site.
Drug Discovery Workflow Example
Caption: A typical workflow for developing kinase inhibitors from the core scaffold.
This workflow demonstrates a logical progression from the starting material to a library of diverse, complex molecules. By systematically varying the amine component in the amide coupling and the arylboronic acid in the Suzuki coupling, researchers can rapidly generate hundreds of compounds to probe the SAR of a given kinase target.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its pre-installed functional handles—the modifiable ester and the reactive chlorine atoms—provide a robust and flexible entry point for the synthesis of complex molecular architectures. The methodologies outlined in this guide showcase its utility in constructing diverse chemical libraries, particularly for challenging targets like protein kinases. For researchers and scientists in drug development, mastering the chemistry of this scaffold opens a direct and efficient path toward the discovery of next-generation therapeutic agents.
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Guareschi, R., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
This compound is a substituted indole derivative with the molecular formula C₁₁H₉Cl₂NO₂.[3] Its dichlorinated indole framework makes it a valuable building block for synthesizing more complex bioactive molecules.[2] Accurate and comprehensive characterization of this compound is paramount to ensure its purity and confirm its chemical structure, which are critical prerequisites for its application in further synthetic endeavors and drug discovery pipelines. This guide details the experimental methodologies and interpretation of the resulting spectroscopic data.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme is adopted for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
Experimental Protocol: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[4] Tetramethylsilane (TMS) was used as an internal standard.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.41 | Singlet | 1H | NH (Indole) |
| 7.44 | Singlet | 1H | C5-H or C7-H |
| 7.27 | Singlet | 1H | C5-H or C7-H |
| 7.10 | Singlet | 1H | C3-H |
| 4.30-4.43 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.34 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation:
The ¹H NMR spectrum clearly indicates the presence of all expected protons.[4]
-
Indole NH: A broad singlet at 12.41 ppm is characteristic of the indole N-H proton, deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent.
-
Aromatic Protons: The signals at 7.44, 7.27, and 7.10 ppm correspond to the three protons on the indole ring. The singlet nature of these peaks is due to the absence of ortho or meta coupling, a consequence of the substitution pattern. The protons at C5 and C7 are singlets because they have no adjacent protons. The C3 proton is also a singlet.
-
Ethyl Ester Group: The quartet at 4.30-4.43 ppm and the triplet at 1.34 ppm are classic signatures of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum was recorded on a 151 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent.[4]
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 161.69 | C =O (Ester) |
| 137.08 | C7a |
| 131.00 | C2 |
| 128.45 | C3a |
| 128.37 | C4 or C6 |
| 125.31 | C4 or C6 |
| 121.26 | C5 or C7 |
| 110.52 | C5 or C7 |
| 107.07 | C3 |
| 61.56 | -O-C H₂-CH₃ |
| 14.32 | -O-CH₂-C H₃ |
Interpretation:
The ¹³C NMR spectrum is consistent with the proposed structure, showing all 11 unique carbon atoms.[4]
-
Carbonyl Carbon: The signal at 161.69 ppm is in the typical range for an ester carbonyl carbon.
-
Aromatic and Indole Carbons: The signals between 107.07 and 137.08 ppm correspond to the eight carbons of the dichloroindole ring. The two signals at 128.37 and 125.31 ppm are assigned to the chlorine-bearing carbons (C4 and C6).
-
Ethyl Group Carbons: The peaks at 61.56 ppm and 14.32 ppm are characteristic of the methylene and methyl carbons of the ethyl ester group, respectively.
Mass Spectrometry (MS)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) was performed using Electrospray Ionization (ESI) in negative ion mode.[4]
Data Summary:
| m/z (Calculated) | m/z (Found) | Ion |
| 255.9927 | 255.9930 | [M-H]⁻ |
Interpretation:
The high-resolution mass spectrum provides a very accurate mass measurement, which is a powerful tool for confirming the molecular formula. The observed mass for the deprotonated molecule ([M-H]⁻) is in excellent agreement with the calculated mass for C₁₁H₈Cl₂NO₂⁻, further validating the chemical identity of the compound.[4] The isotopic pattern, which would show characteristic peaks for the two chlorine atoms, would provide further confirmation, although this level of detail is not explicitly provided in the source.
Caption: High-Resolution Mass Spectrometry workflow.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum was obtained using a standard method, likely as a KBr pellet or in a Nujol mull, with the data reported in wavenumbers (cm⁻¹).[4]
Data Summary:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3314.3 | N-H Stretch (Indole) |
| 2987.6 | C-H Stretch (Aliphatic) |
| 1700.2 | C=O Stretch (Ester) |
| 1615.8, 1566.2, 1523.7, 1487.2 | C=C Stretch (Aromatic/Indole) |
| 1323.3, 1247.2 | C-O Stretch (Ester) |
| 1072.4 | C-N Stretch |
| 840.1, 770.2 | C-Cl Stretch and C-H Bending (Aromatic) |
Interpretation:
The IR spectrum reveals the presence of the key functional groups within the molecule.[4]
-
A strong, sharp peak at 3314.3 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
-
The prominent absorption at 1700.2 cm⁻¹ is characteristic of the C=O stretching of the ester group.
-
The absorptions in the 1487-1616 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic system of the indole.
-
The bands at 1323.3 and 1247.2 cm⁻¹ can be attributed to the C-O stretching vibrations of the ester functionality.
-
The peaks in the lower frequency region (below 850 cm⁻¹) are consistent with C-Cl stretching and aromatic C-H out-of-plane bending vibrations.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a self-validating system for the characterization of this important synthetic intermediate. The data presented in this guide serves as a reliable reference for researchers working with this compound, ensuring quality control and facilitating its use in the development of novel chemical entities.
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Unlocking the Therapeutic Potential of Ethyl 4,6-dichloro-1H-indole-2-carboxylate: A Technical Guide to Target Identification and Validation
For Immediate Release to the Scientific Community
[CITY, STATE] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ethyl 4,6-dichloro-1H-indole-2-carboxylate. While direct biological targets of this specific molecule are still under active investigation, the rich pharmacology of the indole scaffold provides a strong foundation for a targeted discovery approach. This document outlines a strategic framework for identifying and validating potential therapeutic targets of this compound, with a primary focus on oncology.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of dichloro-substituents on the indole ring, as seen in this compound, is known to modulate the compound's physicochemical properties and can enhance its interaction with biological targets. This guide will delve into three high-probability target classes for indole derivatives: protein kinases within the PI3K/Akt/mTOR pathway, the anti-apoptotic protein Bcl-2, and the cytoskeletal protein tubulin.
Section 1: High-Priority Therapeutic Target Classes for Indole Derivatives
Based on extensive research into structurally related indole compounds, three key areas emerge as primary avenues for investigating the therapeutic action of this compound.
Protein Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Indole derivatives have been identified as potent inhibitors of multiple kinases within this pathway, including PI3K, Akt, and mTOR itself.[2][3]
Mechanism of Action: this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the active site of these kinases and preventing the phosphorylation of their downstream targets. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
Diagram: Proposed Experimental Workflow for Target Identification
Caption: A logical workflow for identifying and validating therapeutic targets.
Modulation of Apoptosis: Targeting the Bcl-2 Family Proteins
The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[4] Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Indole derivatives have been designed as BH3 mimetics, which bind to the BH3 domain of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and promoting apoptosis.[4][5][6][7][8]
Mechanism of Action: It is proposed that this compound could bind to the hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like Bax and Bak. This would lead to the activation of the intrinsic apoptotic pathway.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[9] Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. A variety of indole-containing compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[9][10][11][12][13]
Mechanism of Action: this compound may bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton would arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Section 2: Experimental Protocols for Target Validation
To rigorously test the hypotheses outlined above, a series of well-established biochemical and cell-based assays are recommended.
Biochemical Assays for Direct Target Engagement
These assays are crucial for confirming a direct molecular interaction between this compound and its putative targets.
| Target Class | Assay | Principle | Key Parameters |
| Protein Kinases | Luminescence-Based Kinase Assay | Measures the amount of ADP produced in a kinase reaction. A decrease in ADP indicates inhibition.[14][15] | IC50 |
| Bcl-2 | TR-FRET Binding Assay | Measures the binding of a fluorescently labeled ligand to Bcl-2. Displacement by the test compound reduces the FRET signal.[16] | Ki, IC50 |
| Tubulin | In Vitro Tubulin Polymerization Assay | Monitors the assembly of tubulin into microtubules by measuring changes in fluorescence or turbidity.[17][18][19] | IC50 |
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Cell-Based Assays for Determining Therapeutic Potential
Following confirmation of direct target engagement, it is essential to evaluate the compound's effects in a cellular context.
2.2.1 Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[20][21][22]
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
2.2.2 Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Harvest and fix the cells in cold 70% ethanol.[23]
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[24][25][26]
-
2.2.3 Apoptosis Assay by Annexin V Staining
-
Objective: To determine if the compound induces apoptosis.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).[27][28][29][30]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Section 3: Future Directions and Conclusion
The successful identification and validation of a primary target for this compound will open the door for further preclinical development. Structure-activity relationship (SAR) studies will be crucial for optimizing the compound's potency and selectivity. Subsequent in vivo studies in relevant animal models will be necessary to evaluate its efficacy and safety profile.
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The Strategic Derivatization of Ethyl 4,6-Dichloro-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery
Foreword
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. Among the vast landscape of indole-containing scaffolds, ethyl 4,6-dichloro-1H-indole-2-carboxylate stands out as a particularly compelling starting point for the development of novel therapeutics. The strategic placement of chloro substituents on the benzene ring at positions 4 and 6 profoundly influences the electronic properties and metabolic stability of the molecule, offering a unique platform for generating analogues with diverse biological activities. This guide provides an in-depth exploration of the synthesis, structural derivatization, and biological evaluation of analogues based on this core, intended for researchers, scientists, and professionals in the field of drug development.
The this compound Core: Synthesis and Properties
The parent compound, this compound, is a white to light yellow crystalline solid.[1][2] It is soluble in common organic solvents like ethanol, chloroform, and dichloromethane, but insoluble in water.[1] The presence of two chlorine atoms on the benzene portion of the indole ring enhances the lipophilicity of the molecule and can influence its binding to biological targets.
Verified Synthetic Protocol
A robust and scalable synthesis of this compound is critical for any drug discovery program. The following protocol, adapted from methodologies reported in the literature, provides a reliable route to this key intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Potassium Salt of Ethyl 3,5-dichloro-phenylpyruvate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly cut potassium (1.0 g atom equivalent) to anhydrous ether.
-
Slowly add a mixture of absolute ethanol and anhydrous ether to the stirring suspension to maintain a gentle reflux until all the potassium has dissolved.
-
Cool the resulting solution to room temperature and add additional anhydrous ether.
-
To this solution, add diethyl oxalate (1.0 mole equivalent) with stirring, followed by 3,5-dichlorotoluene (1.0 mole equivalent).
-
After a brief period of stirring, allow the mixture to stand for at least 24 hours.
-
Collect the precipitated purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. Air-dry the salt.
Step 2: Reductive Cyclization to this compound
-
Dissolve the potassium salt from Step 1 in glacial acetic acid in a hydrogenation bottle.
-
Add a catalytic amount of Platinum oxide (PtO2).
-
Place the bottle in a Parr hydrogenation apparatus and flush the system with hydrogen gas.
-
Shake the mixture under hydrogen pressure (approximately 30 p.s.i.) until hydrogen uptake ceases.
-
Filter off the catalyst and wash it with glacial acetic acid.
-
Slowly add the filtrate to a beaker of ice water with stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield this compound.[3]
Characterization Data:
-
Melting Point: 187–188 °C[2]
-
HRMS (ESI) m/z: [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930[2]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H)[2]
-
¹³C NMR (151 MHz, CDCl₃) δ: 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32[2]
-
IR (cm⁻¹): 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2[2]
Strategic Derivatization of the Core Scaffold
The this compound scaffold offers multiple points for chemical modification to generate a library of structural analogues. The primary sites for derivatization include the indole nitrogen (N-1), the C-3 position, and the C-2 ethyl ester.
Caption: Key derivatization sites on the core scaffold.
N-1 Position: Alkylation and Acylation
The indole nitrogen can be readily functionalized through alkylation or acylation reactions. These modifications can significantly impact the compound's pharmacokinetic properties and its interaction with biological targets.
Experimental Protocol: N-Alkylation of this compound
-
Dissolve this compound in a suitable solvent such as acetone or DMF.
-
Add a base, for example, aqueous potassium hydroxide or sodium hydride, to deprotonate the indole nitrogen.[4]
-
Introduce the desired alkylating agent (e.g., an alkyl halide or benzyl bromide).[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N-alkylated product by column chromatography.
C-3 Position: Electrophilic Substitution
The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups.
Experimental Protocol: C-3 Formylation (Vilsmeier-Haack Reaction)
-
In a cooled flask, add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Slowly add a solution of this compound in DMF to the Vilsmeier reagent.
-
Allow the reaction to stir at room temperature or with gentle heating.
-
Quench the reaction by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH solution).
-
Collect the precipitated ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate by filtration and purify by recrystallization.[5]
C-2 Ester: Hydrolysis and Amidation
The ethyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This modification is particularly important for targeting protein-protein interactions and enzymatic active sites.
Experimental Protocol: Amide Synthesis from this compound
-
Hydrolysis: Reflux a solution of this compound in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH) until the ester is completely hydrolyzed (monitored by TLC). Acidify the reaction mixture to precipitate the 4,6-dichloro-1H-indole-2-carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid in a suitable solvent like DMF or DCM. Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).[6]
-
Introduce the desired amine and stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final amide product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Biological Targets
Derivatives of the this compound core have shown promise against several important biological targets. The following sections explore the SAR for key therapeutic areas.
NMDA Receptor Antagonists
Analogues of 4,6-dichloroindole-2-carboxylic acid have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[7][8] This is a significant finding for the potential treatment of neurological disorders associated with excitotoxicity.
Key SAR Insights:
-
C-3 Position: The presence of a hydrogen-bond donor and acceptor group at the C-3 position is crucial for high affinity.[7] Cyclic substituents like hydantoins have shown to be particularly effective.[7]
-
C-4 and C-6 Positions: The dichloro substitution pattern at positions 4 and 6 is a key feature for potent antagonism.[8]
| Compound/Modification | Target | Kᵢ (nM) | Reference |
| 4,6-dichloro-3-(hydantoin-5-ylmethyl)-1H-indole-2-carboxylic acid | Glycine site of NMDA Receptor | 1.8 | [7] |
| 4,6-dichloro-3-(3-phenylhydantoin-5-ylmethyl)-1H-indole-2-carboxylic acid | Glycine site of NMDA Receptor | 0.9 | [7] |
Kinase Inhibitors
The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. While specific data for 4,6-dichloroindole-2-carboxylate analogues is emerging, the broader class of indole derivatives has demonstrated potent inhibition of various kinases, including EGFR and CDKs.
Caption: Simplified EGFR and PI3K/Akt signaling pathways.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and the kinase reaction buffer. Add the master mix to all wells.
-
Initiation: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time.
-
Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader and calculate IC₅₀ values.[9]
Antiviral Agents
Indole-2-carboxylate derivatives have been investigated as potential antiviral agents, with some showing activity against viruses like HIV-1 by inhibiting the integrase enzyme.[10]
Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)
-
Plate Preparation: Use a 96-well plate pre-coated with the donor substrate DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DNA substrate.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells.
-
Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction and incubate.
-
Detection: The integrated target DNA is detected using a specific antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a TMB substrate.
-
Data Analysis: Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the integrase enzyme.[10]
Conclusion and Future Directions
The this compound scaffold represents a privileged starting point for the design of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of analogues through modifications at the N-1, C-3, and C-2 positions. The demonstrated activity of derivatives as NMDA receptor antagonists, and the potential for developing potent kinase inhibitors and antiviral agents, underscores the value of this core structure in modern drug discovery. Future efforts should focus on expanding the SAR around this specific scaffold for various biological targets, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies for the most promising candidates.
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Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (1992). PubMed. [Link]
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Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. (1993). PubMed. [Link]
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An In-Depth Technical Guide to In Vitro Studies with Ethyl 4,6-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Dichlorinated Indole Scaffold
Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered interest within the medicinal chemistry landscape. Its rigid, planar indole core, substituted with two chlorine atoms and an ethyl carboxylate group, presents a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel bioactive molecules. The presence of chlorine atoms can enhance metabolic stability and membrane permeability, while the ester group provides a handle for further chemical modification. This guide provides a comprehensive overview of the potential in vitro studies for this compound, drawing insights from the biological activities of its close analogs and detailing robust experimental protocols for its evaluation.
While direct in vitro studies on this compound are not extensively reported in publicly available literature, its derivatives have shown promising activity, particularly in the realms of anticancer and antitubercular research. This suggests that the core molecule is a promising starting point for drug discovery campaigns. This document will, therefore, serve as a technical roadmap for researchers seeking to elucidate the biological potential of this intriguing compound.
Chemical Profile and Synthesis Overview
Before delving into biological evaluations, a foundational understanding of the molecule's properties is essential.
| Property | Value |
| Molecular Formula | C₁₁H₉Cl₂NO₂ |
| Molecular Weight | 258.10 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane; insoluble in water. |
| Synthesis | Typically synthesized from 4,6-dichloroindole through reaction with ethyl formate. |
A general synthetic route to indole-2-carboxylates involves the Japp-Klingemann reaction or Fischer indole synthesis. For instance, a common precursor, indole-2-carboxylic acid, can be esterified using thionyl chloride followed by the addition of ethanol.
Part 1: In Vitro Anticancer Evaluation
The indole scaffold is a privileged structure in oncology, with numerous derivatives exhibiting potent anticancer activities by targeting various cellular pathways. Derivatives of this compound are logical candidates for anticancer screening.
Rationale for Anticancer Screening
The rationale for investigating the anticancer potential of this compound is supported by studies on its derivatives. For example, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a direct derivative, has been evaluated for its cytotoxic and antiproliferative activities against pediatric brain tumor cells.[2] This indicates that the 4,6-dichloroindole-2-carboxamide core is compatible with potent anticancer activity.
Experimental Workflow for Anticancer Screening
A tiered approach is recommended to systematically evaluate the anticancer properties of this compound.
Caption: A streamlined workflow for in vitro anticancer evaluation.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: In Vitro Antitubercular Evaluation
Tuberculosis remains a major global health threat, and the discovery of new antitubercular agents is a priority. Indole-2-carboxamides, derived from the same indole-2-carboxylic acid precursor as the title compound, have demonstrated potent activity against Mycobacterium tuberculosis.[2]
Rationale for Antitubercular Screening
The most compelling evidence for investigating the antitubercular potential of this scaffold comes from a study on N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide. This compound exhibited a minimum inhibitory concentration (MIC) of 0.32 µM against the wild-type M. tb strain (H37Rv).[2] This high potency suggests that the 4,6-dichloro-1H-indole-2-carboxylate core is a promising starting point for the development of new antitubercular drugs.
Experimental Workflow for Antitubercular Screening
The evaluation of antitubercular activity typically involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
Caption: A standard workflow for in vitro antitubercular drug screening.
Detailed Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[9][10][11]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin) for positive controls
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Re-incubation: Incubate the plates for another 24 hours.
-
Visual Assessment: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Part 3: In Vitro Antimicrobial Screening
Given the broad biological activities of indole derivatives, screening for general antibacterial and antifungal activity is a logical extension of the in vitro evaluation.
Rationale for Antimicrobial Screening
The structural features of this compound, particularly the halogenation, suggest potential antimicrobial properties. Halogenated compounds often exhibit enhanced antimicrobial activity. Various indole derivatives have been reported to possess antibacterial and antifungal properties.[12][13][14][15][16]
Experimental Workflow for General Antimicrobial Screening
A standard approach involves determining the MIC against a panel of pathogenic bacteria and fungi.
Caption: A basic workflow for in vitro antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound and standard antibiotics/antifungals
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. The potent biological activities of its close derivatives strongly suggest that this compound warrants a thorough in vitro investigation. The experimental workflows and detailed protocols provided in this guide offer a robust framework for elucidating its potential as an anticancer, antitubercular, or general antimicrobial agent. Positive results from these initial in vitro studies would justify further investigation, including mechanism of action studies, lead optimization, and eventual in vivo evaluation. The systematic application of these methodologies will be crucial in unlocking the therapeutic potential of this and related dichlorinated indole compounds.
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- Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. (2023). Journal of Biomolecular Structure and Dynamics.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). Molecules.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). Molecules.
Sources
- 1. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs | Bentham Science [benthamscience.com]
- 10. Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Indole Ring in Ethyl 4,6-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Ethyl 4,6-dichloro-1H-indole-2-carboxylate, with its strategic placement of two chlorine atoms and an electron-withdrawing ester group, presents a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the chloro-substituents, coupled with the inherent electronic properties of the indole ring, allows for a range of selective functionalization reactions. This guide provides a comprehensive exploration of the reactivity of this scaffold, offering insights into reaction mechanisms, regioselectivity, and practical, field-proven protocols for its derivatization.
The Electronic Landscape of this compound
The reactivity of the indole ring is governed by the interplay of its electron-rich pyrrole moiety and the benzenoid ring. In this compound, this inherent reactivity is modulated by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions and an ethyl carboxylate group at the C2 position.
The chlorine atoms decrease the electron density of the benzene ring, influencing the regioselectivity of electrophilic aromatic substitution. The ethyl ester at C2, being a strong electron-withdrawing group, significantly deactivates the pyrrole ring towards electrophilic attack at the typically reactive C3 position. This electronic profile opens up avenues for selective functionalization at various positions of the indole core, including the nitrogen atom and the chlorinated carbon centers.
N-Functionalization: Gateway to Diverse Analogs
The indole nitrogen (N1) provides a key handle for introducing a wide array of substituents, which can profoundly influence the biological activity and physicochemical properties of the resulting molecules. N-alkylation is a fundamental transformation for this purpose.
N-Alkylation Protocols
Successful N-alkylation of the indole core can be achieved under basic conditions. The choice of base and solvent is critical to avoid competing side reactions, such as hydrolysis of the ester group.
Protocol for N-Alkylation: [1]
-
Reagents: this compound, alkyl halide (e.g., benzyl bromide, methyl iodide), potassium hydroxide (KOH), acetone.
-
Procedure:
-
Dissolve this compound in acetone.
-
Add powdered potassium hydroxide to the solution and stir for 30 minutes at room temperature.
-
Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
-
Causality: The use of a relatively mild base like KOH in a non-aqueous solvent like acetone minimizes the risk of ester hydrolysis. The nucleophilicity of the indole nitrogen is sufficiently enhanced to react with the electrophilic alkyl halide.[2]
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The presence of two chlorine atoms on the benzene ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C4-Cl and C6-Cl bonds can often be exploited to achieve regioselective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures and the introduction of various alkyl and vinyl groups.[3] The regioselectivity of the reaction on dihalogenated substrates can be influenced by the choice of catalyst, ligands, and reaction conditions.[3]
Workflow for Regioselective Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol for Suzuki-Miyaura Coupling (adapted from analogous systems): [3]
-
Reagents: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.5-5 mol%).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expertise & Experience: The choice of phosphine ligand on the palladium catalyst can significantly influence the regioselectivity and efficiency of the coupling. Bulky, electron-rich ligands often promote oxidative addition at less sterically hindered positions. For dihaloindoles, the relative electronic activation of the C4 and C6 positions by the indole ring and the ester group will also play a crucial role in determining the site of initial reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is of great importance in drug discovery, as the aniline and related motifs are prevalent in bioactive molecules.
Protocol for Buchwald-Hartwig Amination (adapted from analogous systems):
-
Reagents: this compound, primary or secondary amine, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., Cs2CO3), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a dry flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. The use of a pre-catalyst and rigorously dried solvents and reagents is essential for reproducible results. The choice of ligand is critical, with bulky biarylphosphine ligands often providing superior results for challenging substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][5] This reaction is valuable for introducing rigid linkers in drug design and for creating precursors for further transformations.[3][5]
Logical Relationship in Sonogashira Coupling:
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Robust and Selective Protocol for the N-Alkylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products and FDA-approved pharmaceuticals.[1] Functionalization at the N-1 position of the indole ring is a critical strategy for modulating a molecule's pharmacological profile, influencing properties such as potency, selectivity, and metabolic stability. This application note provides a detailed and reliable protocol for the N-alkylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate, a versatile starting material in the synthesis of novel therapeutic agents.[2] The presence of potent electron-withdrawing groups—two chlorine atoms on the benzene ring and an ethyl ester at the C-2 position—significantly increases the acidity of the N-H proton.[1] This inherent electronic feature facilitates clean and efficient deprotonation, making this substrate particularly well-suited for selective N-alkylation.
The Underlying Chemistry: Mechanism and Rationale
The N-alkylation of indoles is fundamentally a two-step process rooted in the principles of nucleophilic substitution (SN2). Understanding the causality behind each step is crucial for successful execution and troubleshooting.
Step 1: Deprotonation to Form the Indolate Anion The reaction is initiated by deprotonating the indole nitrogen with a suitable base. Classical protocols often employ a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3][4] The hydride anion (H⁻) abstracts the acidic proton from the nitrogen atom, generating a highly nucleophilic indolate anion and hydrogen gas.
Step 2: Nucleophilic Substitution (SN2) The newly formed indolate anion acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group (e.g., a halide ion), yielding the desired N-alkylated indole.
For the specific substrate, this compound, N-alkylation is overwhelmingly favored over the potential side-reaction of C-3 alkylation. The powerful electron-withdrawing nature of the C-2 ester group significantly reduces the electron density and inherent nucleophilicity of the C-3 position, which is typically the most reactive site in electron-rich indoles.[5]
Reaction Mechanism Overview
Caption: General mechanism for the base-mediated N-alkylation of the indole.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the N-alkylation of this compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Properties/Grade | Supplier Example |
| This compound | 53995-82-7 | 258.10 | >98% purity | Santa Cruz Biotechnology[6] |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Acros Organics |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | >98% purity | Alfa Aesar |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Reagent Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous Powder | EMD Millipore |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 | 39.95 | High Purity, >99.99% | Airgas |
Recommended Equipment
-
Flame-dried, two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon/Nitrogen inlet line with bubbler
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
System for flash column chromatography
Step-by-Step Procedure
A. Reaction Setup and Deprotonation
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask with a stir bar and septa. Purge the flask with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Substrate: To the flask, add this compound (1.0 eq) followed by anhydrous DMF (to make a ~0.2 M solution). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 5-10 minutes.
-
Expert Insight: Adding NaH in portions prevents excessive foaming from the evolution of H₂ gas and helps control any exotherm. A gray, slightly bubbly suspension is expected.
-
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. This step ensures the complete formation of the indolate anion.
B. Alkylation 5. Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. 6. Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
- Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A typical eluent system for TLC is 20-30% Ethyl Acetate in Hexanes.
C. Work-up and Purification 7. Quenching: Once the reaction is complete, cool the flask to 0 °C. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH.
- Safety First: The quenching process is exothermic and produces hydrogen gas. Add the quenching solution slowly to avoid a dangerous pressure buildup and temperature spike.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Note & Protocols: Ethyl 4,6-dichloro-1H-indole-2-carboxylate as a Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a particularly valuable and versatile starting material, offering multiple reaction sites for elaboration into more complex heterocyclic systems.[4][5] The presence of two chlorine atoms on the benzene ring, an ester at the C2 position, and a reactive N-H bond provides a rich platform for strategic functionalization. This guide details three primary synthetic strategies—Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Derivatization/Cyclization—for leveraging this building block to create novel, drug-like heterocycles. Each section provides not only detailed, step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate upon these methods.
Strategic Overview: The Versatility of a Dichloroindole Scaffold
This compound (CAS 53995-82-7) is a crystalline solid soluble in common organic solvents like ethanol and dichloromethane.[5] Its synthetic utility stems from three key structural features, which can be addressed with high selectivity:
-
C4 and C6 Chlorine Atoms: These halogens are prime handles for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[6] The electronic environment of the indole ring system also makes these positions susceptible to nucleophilic aromatic substitution (SNAr).
-
C2 Ethyl Carboxylate: This ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or hydrazides.[7][8] These new functionalities can then serve as anchor points for subsequent cyclization reactions to build fused ring systems.
-
N1 Indole Proton: The N-H bond can be deprotonated and alkylated or acylated, providing another avenue for diversification and modulating the electronic properties of the indole core.[2][8]
This multi-faceted reactivity allows for a combinatorial approach to generating diverse chemical libraries from a single, readily available precursor.
Caption: Synthetic pathways from this compound.
Strategy I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[9][10] For dihalogenated heteroarenes, achieving site-selectivity is crucial. While the C2 position is often more reactive in many N-heterocycles, ligand choice and steric hindrance can direct coupling to other positions like C4.[11] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is particularly robust and tolerant of various functional groups.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is used. The ligand stabilizes the palladium center and modulates its reactivity and selectivity. For dichlorinated pyridines and related heterocycles, sterically hindered ligands can favor reaction at the less sterically encumbered position.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner.[10][12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.
Protocol 2.1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the selective mono-arylation of the indole scaffold, which is expected to favor the C4 position.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
In a separate vial, pre-mix Pd(OAc)₂ (0.03 equiv) and PPh₃ (0.06 equiv) and add this catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.
| Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 100 | 70-80 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | 95 | 65-75 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 90 | 80-90 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings.[13] The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[13] The electron-withdrawing nature of the indole ring system and the C2-ester group activates the C4 and C6 positions towards nucleophilic attack.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required, such as secondary amines (morpholine, piperidine), alkoxides, or thiolates.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the nucleophile, increasing its reactivity, and can stabilize the charged Meisenheimer intermediate.
-
Temperature: The reaction often requires heating to overcome the activation energy associated with disrupting the aromaticity of the indole ring.
Protocol 3.1: Synthesis of a 4-Morpholinoindole Derivative
This protocol details the substitution of a chlorine atom with morpholine. Selectivity for C4 over C6 is often observed due to the stronger electron-withdrawing influence of the adjacent pyrrole ring fusion.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv), morpholine (2.0-3.0 equiv), and finely ground K₂CO₃ (2.0 equiv).
-
Add anhydrous DMSO to the vessel.
-
Seal the vessel tightly and heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.
| Nucleophile | Base | Solvent | Temp (°C) | Product |
| Morpholine | K₂CO₃ | DMSO | 130 | 4-Morpholino-6-chloro-indole |
| Piperidine | Cs₂CO₃ | DMF | 120 | 4-Piperidino-6-chloro-indole |
| Sodium methoxide | None | Methanol | Reflux | 4-Methoxy-6-chloro-indole |
Table 2: Representative Conditions for SNAr Reactions.
Strategy III: Ester Derivatization and Intramolecular Cyclization
The ethyl ester at the C2 position is a versatile handle for constructing fused heterocyclic systems.[2] A common and effective strategy is to first convert the ester into a more reactive intermediate, such as a carbohydrazide, which can then undergo cyclocondensation with a suitable partner to form a new ring. This approach opens the door to a wide range of fused systems, such as indolo-triazines, -oxadiazoles, and -pyrazoles, which are of significant interest in drug discovery.[7]
Causality Behind Experimental Choices:
-
Hydrazinolysis: The conversion of the ester to a hydrazide is typically achieved using hydrazine hydrate in an alcohol solvent. The reaction is driven by the high nucleophilicity of hydrazine.
-
Cyclization Reagent: The choice of the cyclizing agent determines the nature of the fused ring. For example, reacting the hydrazide with an orthoformate can lead to triazinone systems.[7] An acid catalyst is often required to activate the carbonyl or equivalent group of the cyclizing agent.
Caption: Workflow for synthesis of fused heterocycles via a hydrazide intermediate.
Protocol 4.1: Synthesis of a 7,9-Dichloro-[1][15][16]triazino[4,5-a]indol-1(2H)-one
This two-step protocol exemplifies the derivatization and cyclization strategy.
Step A: Synthesis of 4,6-dichloro-1H-indole-2-carbohydrazide
-
Suspend this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equiv) to the suspension.
-
Heat the mixture to reflux with stirring. The solid should gradually dissolve as the reaction proceeds.
-
After refluxing for 4-6 hours (monitor by TLC), cool the reaction mixture in an ice bath.
-
A white precipitate of the hydrazide will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for the next step without further purification.
Step B: Cyclization to form the Indolo-triazinone
-
To a solution of 4,6-dichloro-1H-indole-2-carbohydrazide (1.0 equiv) in DMF, add triethyl orthoformate (3.0 equiv).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to 100-110 °C for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused heterocycle.
Characterization
Confirmation of all newly synthesized structures is paramount. A combination of the following analytical techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and regiochemistry of substitution. For example, the disappearance of a signal for a chlorine-bearing carbon and the appearance of new aromatic or aliphatic signals would confirm successful coupling or substitution.[14]
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product.[14]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of N-H stretches in aminated products or changes in the carbonyl stretch frequency.[14]
Conclusion and Outlook
This compound has been demonstrated to be a powerful and versatile platform for the synthesis of novel heterocycles. Through selective and strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling, SNAr, and cyclization reactions, a diverse range of complex molecular architectures can be accessed. The compounds generated through these protocols serve as valuable candidates for screening in drug discovery programs, particularly in areas where indole derivatives have shown promise, such as oncology, anti-infectives, and neurology.[15][16][17] The continued exploration of this scaffold is certain to yield new chemical entities with significant therapeutic potential.
References
-
An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. National Institutes of Health (NIH). Available at: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Royal Society of Chemistry. Available at: [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]
-
Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. Royal Society of Chemistry. Available at: [Link]
-
The functionalization of the indole derivatives. ResearchGate. Available at: [Link]
-
Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems. ACS Publications. Available at: [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-a]indolones. PubMed. Available at: [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. Available at: [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Palladium catalyzed couplings. Lumen Learning. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health (NIH). Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. New Drug Approvals. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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This compound. Molbase. Available at: [Link]
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SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
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Nucleophilic Acyl Substitution. YouTube. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. OpenStax. Available at: [Link]
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Application Note: A Validated Protocol for the Hydrolysis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Abstract
This application note provides a detailed, validated experimental procedure for the hydrolysis of ethyl 4,6-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, including potential drug candidates.[1][2] The protocol herein emphasizes a base-catalyzed approach, ensuring an irreversible and high-yielding reaction.[3] We will delve into the mechanistic rationale, safety considerations, step-by-step execution, and analytical monitoring of the reaction, providing researchers in drug discovery and organic synthesis with a robust and reproducible method.
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2] The 4,6-dichloro substituted variant, in particular, is a key intermediate for synthesizing targeted therapeutics. The conversion of the ethyl ester to the carboxylic acid is a fundamental step that enables further functionalization, such as amide bond formation, to explore structure-activity relationships.
This document outlines a laboratory-scale procedure for the saponification of this compound. Saponification, or base-catalyzed hydrolysis, is generally preferred over acid-catalyzed hydrolysis for esters as the reaction is essentially irreversible.[3] This is because the carboxylic acid product is deprotonated under the basic conditions to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3]
Reaction Principle and Causality
The hydrolysis of an ester in the presence of a base, such as lithium hydroxide (LiOH), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide (EtO⁻) as the leaving group and forming the carboxylic acid. The ethoxide, being a strong base, then deprotonates the carboxylic acid to yield the carboxylate salt and ethanol. An acidic workup is required in the final step to protonate the carboxylate and isolate the desired carboxylic acid.
The choice of a lithium hydroxide in a tetrahydrofuran (THF) and water solvent system is strategic. THF serves to dissolve the organic starting material, while water is necessary to dissolve the inorganic base and participate in the reaction. This biphasic or partially miscible system facilitates the interaction between the reactants.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Chem-Impex | 53995-82-7 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | Sigma-Aldrich | 1310-66-3 |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | 109-99-9 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Hydrochloric Acid (HCl), 2N solution | Certified ACS | VWR | 7647-01-0 |
| Ethyl Acetate | HPLC Grade | EMD Millipore | 141-78-6 |
| Brine (saturated NaCl solution) | N/A | In-house | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker | 7757-82-6 |
| Silica Gel for TLC | 60 F₂₅₄ | Merck | 7631-86-9 |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals listed.[4][5]
Chemical Handling:
-
This compound and 4,6-dichloro-1H-indole-2-carboxylic acid: These are halogenated organic compounds. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Lithium Hydroxide (LiOH): A strong base, corrosive, and can cause severe skin and eye burns. Handle with care and avoid generating dust.
-
Hydrochloric Acid (HCl): A strong acid that is corrosive and can cause severe burns. Handle in a fume hood and add slowly during the workup to control any exothermic reaction.[4]
-
Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spills: Neutralize acid spills with a suitable base (e.g., sodium bicarbonate) and base spills with a weak acid (e.g., citric acid).[4] Absorb the neutralized spill with an inert material and dispose of it according to local regulations.
Experimental Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Detailed Experimental Protocol
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 50 g, 193.72 mmol).[7]
-
Add a 1:1 mixture of tetrahydrofuran (THF) and deionized water (e.g., 900 mL).[7] Stir the mixture at room temperature until the starting material is fully dissolved.
-
To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, e.g., 24.41 g, 581.7 mmol) in one portion.[7]
-
Allow the reaction mixture to stir vigorously at room temperature for 18 hours.[7]
Reaction Monitoring (TLC):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Visualization: Visualize the spots under UV light (254 nm). The product, being a carboxylic acid, will be significantly more polar than the starting ester and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. For carboxylic acids that may streak, adding a few drops of acetic acid to the developing solvent can improve the spot shape.[8]
Work-up and Purification:
-
Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.[7]
-
Dilute the remaining aqueous residue with deionized water (e.g., 400 mL).[7]
-
Carefully acidify the aqueous solution to a pH of approximately 6.0 by the dropwise addition of a 2N HCl solution.[7] The product will precipitate out as a solid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 4 x 150 mL).[7]
-
Combine the organic layers and wash with brine (e.g., 350 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-1H-indole-2-carboxylic acid.[7]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]
Characterization Data
The isolated product, 4,6-dichloro-1H-indole-2-carboxylic acid, should be a light brown solid with an expected yield of approximately 85-90%.[7]
| Parameter | Expected Value |
| Molecular Formula | C₉H₅Cl₂NO₂ |
| Molecular Weight | 230.05 g/mol [10] |
| Appearance | Light brown solid[7] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.25 (s, 1H), 7.43 (s, 1H), 7.25 (s, 1H), 7.05 (s, 1H)[7] |
| ESI-MS (m/z) | 227.7 (M-H)⁻[7] |
Discussion and Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after 18 hours, the reaction time can be extended. Ensure that the LiOH·H₂O is of good quality and that the stirring is efficient to facilitate the reaction between the two phases.
-
Low Yield: Potential loss of product can occur during the work-up. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. During acidification, avoid making the solution too acidic, as this could potentially lead to side reactions, although the indole nucleus is generally stable under these conditions.
-
Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel can be employed as an alternative purification method. A gradient elution with a mixture of hexanes and ethyl acetate, with a small percentage of acetic acid, can be effective.
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize 4,6-dichloro-1H-indole-2-carboxylic acid in high yield and purity, facilitating further research and development in the field of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. igchemsolutions.com [igchemsolutions.com]
- 5. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 6. CCOHS: Sodium Hydroxide [ccohs.ca]
- 7. 4,6-Dichloro-1H-indole-2-carboxylic acid | 101861-63-6 [chemicalbook.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
Application Note: A Scalable Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Abstract
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate for various drug development programs. We present a robust, two-stage synthetic strategy employing the Japp-Klingemann reaction followed by a Fischer indole cyclization. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols for both lab and scale-up environments, and critical insights into process optimization and safety. This document is intended for researchers, chemists, and process development professionals aiming to bridge the gap between bench-scale discovery and pilot-plant production.[2]
Introduction and Synthetic Strategy
The synthesis of multi-substituted indoles is a topic of significant interest due to their prevalence in bioactive molecules.[3] this compound is a valuable building block, but its efficient production on a large scale requires a well-optimized and reproducible process.[4]
The chosen synthetic route involves two classic, yet powerful, named reactions:
-
The Japp-Klingemann Reaction: This reaction reliably produces the required arylhydrazone intermediate from readily available starting materials: a β-keto-ester and an aryl diazonium salt.[5] It is a cornerstone for preparing precursors for indole synthesis.[6]
-
The Fischer Indole Synthesis: The resulting hydrazone is then cyclized in the presence of a strong acid catalyst to form the final indole ring system.[7] This method is one of the most widely applied for indole synthesis due to its versatility and tolerance for various substituents.[8]
This sequence is advantageous for scale-up due to its use of inexpensive starting materials, a well-understood reaction mechanism, and a convergent approach that builds complexity efficiently.
Reaction Mechanisms and Rationale
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Japp-Klingemann Reaction Mechanism
The reaction begins with the diazotization of 2,4-dichloroaniline to form a diazonium salt. This highly electrophilic species then couples with the enolate of a β-keto-ester. Subsequent hydrolysis and decarboxylation yield the stable phenylhydrazone intermediate.[6][9]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Detailed Experimental Protocol (Lab-Scale: 10g)
This protocol has been validated at the laboratory scale and serves as the basis for process scale-up.
Materials and Equipment
-
Chemicals: 2,4-Dichloroaniline (99%), Sodium Nitrite (99%), Hydrochloric Acid (37%), Ethyl 2-chloroacetoacetate (97%), Sodium Acetate (anhydrous), Ethanol, Polyphosphoric Acid (PPA), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution.
-
Equipment: 1L three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice bath, Buchner funnel, rotary evaporator, glass reactor for larger scale.
Step-by-Step Procedure
The overall workflow involves the synthesis of the hydrazone intermediate, followed by its cyclization and purification.
Caption: Experimental workflow for the synthesis.
Part A: Synthesis of the Hydrazone Intermediate
-
In the 1L flask, dissolve 2,4-dichloroaniline (16.2 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
In a separate beaker, dissolve ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) and sodium acetate (25 g, 0.3 mol) in ethanol (200 mL). Cool this solution to 0 °C.
-
Add the cold diazonium salt solution from Step 3 to the ethanol solution from Step 4 slowly over 30 minutes, maintaining the temperature below 10 °C.
-
A yellow-orange precipitate will form. Stir the slurry for an additional 2 hours, allowing it to slowly warm to room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the solid hydrazone intermediate under vacuum.
Part B: Fischer Indole Cyclization
-
Place polyphosphoric acid (100 g) into a clean, dry flask equipped with a mechanical stirrer and thermometer. Heat to 70 °C to reduce viscosity.
-
Carefully add the dried hydrazone intermediate from Part A in portions to the warm PPA, ensuring the temperature does not exceed 100 °C.
-
Once the addition is complete, heat the reaction mixture to 90-100 °C and hold for 2-3 hours. Monitor the reaction progress by TLC. [10]4. After completion, cool the reaction mixture to ~60 °C and very carefully pour it onto 500g of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be done with caution.
-
Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Part C: Purification
The crude product can be purified by recrystallization from an ethanol/hexanes mixture. [11]For higher purity, silica gel column chromatography may be employed, using a gradient of ethyl acetate in hexanes as the eluent.
Scale-Up Considerations and Process Optimization
Transitioning from the lab bench to a pilot plant introduces significant challenges that must be proactively managed. [12][13]Inconsistent laboratory methods can lead to batch-to-batch variability, which is magnified at scale. [2]
Key Optimization Parameters
The following table summarizes critical parameters that should be evaluated during process optimization studies.
| Parameter | Lab-Scale Condition | Scale-Up Consideration & Optimization Goal | Potential Impact |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Screen other acids like H₂SO₄, ZnCl₂, or Eaton's reagent. [7][10]PPA can be viscous and difficult to handle at scale. Goal: Improve handling, reduce cost, and minimize side reactions. | Yield, Purity, Reaction Time, Cost |
| Temperature | 90-100 °C (Cyclization) | Larger volumes have thermal gradients. [12]Implement precise reactor temperature control. Goal: Ensure uniform heating to prevent byproduct formation from hotspots. | Purity, Yield, Safety (runaway reactions) |
| Mixing | Magnetic Stir Bar | Mechanical overhead stirrer required. Inadequate mixing leads to poor mass and heat transfer. [2][12]Goal: Ensure homogeneity for consistent reaction kinetics. | Reaction Time, Yield, Impurity Profile |
| Reagent Addition | Manual (Dropping Funnel) | Use automated dosing pumps for controlled addition rates. This is critical for the exothermic diazotization and quenching steps. Goal: Maintain temperature control and safety. | Safety, Purity, Reproducibility |
| Solvent Choice | Ethanol, Ethyl Acetate | Evaluate alternative solvents for better yield, easier workup, or improved environmental profile (e.g., Toluene). [4]Goal: Streamline process and reduce waste. | Yield, Purification Efficiency, Cost |
| Work-up/Purification | Recrystallization | At scale, direct precipitation/crystallization from the reaction mixture is preferred over extraction and column chromatography. Goal: Reduce solvent use and simplify isolation. | Process Time, Cost, Purity |
Impurity Management
Impurities that are negligible at a small scale can accumulate to problematic levels in larger reactors. [2]It is crucial to identify potential side products (e.g., from incomplete cyclization, side reactions of the diazonium salt) and develop robust analytical methods (HPLC) to monitor their formation and ensure their removal during purification.
Safety Precautions
Adherence to strict safety protocols is mandatory.
-
2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. [14][15]May cause damage to organs through prolonged exposure. [16]Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [15]* Ethyl 2-chloroacetoacetate: Corrosive and flammable liquid. [17]Causes burns and is a lachrymator. [17]Keep away from ignition sources and use non-sparking tools. [18]* Diazonium Salts: Potentially explosive when dry. Always keep in solution and use immediately after preparation. Do not isolate.
-
Acid Handling: Concentrated acids and PPA are highly corrosive. The quenching of the PPA reaction mixture with water is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield.
-
General Procedures: Use a chemical fume hood and wear appropriate PPE at all times. [17]Ensure safety showers and eyewash stations are accessible. [17]
Expected Product Characterization
-
Appearance: White to light yellow crystalline powder. [19]* Melting Point: 187–188 °C. [20]* ¹H NMR (400 MHz, DMSO-d₆): δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H). [20]* Solubility: Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. [19][21]
Conclusion
This application note details a reliable and scalable synthetic route to this compound. By combining the Japp-Klingemann and Fischer indole reactions, this key pharmaceutical intermediate can be produced efficiently. The provided protocols, optimization strategies, and safety guidelines offer a comprehensive framework for researchers and process chemists to successfully transition this synthesis from the laboratory to a larger scale, ensuring consistency, purity, and safety throughout the process.
References
- HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
- Slideshare. Japp klingemann reaction.
- Seqens. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- BenchChem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Pharmaceutical Processing World. (2014, October 2).
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- BenchChem. Technical Support Center: Optimizing Fischer Indole Synthesis.
- ACS Publications. (2018).
- That's Nice. Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- RSC Publishing. (2025, September 25).
- ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.
- chemeurope.com. Japp-Klingemann reaction.
- ResearchG
- YouTube. (2020, June 3). Japp Klingemann Reaction.
- Fisher Scientific. (2007, November 20).
- Wikipedia. Japp–Klingemann reaction.
- Bentham Science.
- Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS.
- CDH Fine Chemical.
- ChemBK.
- Apollo Scientific.
- Fisher Scientific. (2024, March 29).
- BenchChem.
- ChemBK. (2024, April 9).
- All About Drugs. (2018, August 28).
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Application Note & Protocols: Strategic Derivatization of the Carboxylate Group in Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The substituted 4,6-dichloro-1H-indole-2-carboxylate framework, in particular, serves as a critical synthon for developing potent therapeutic agents, including novel inhibitors for the treatment of Mycobacterium tuberculosis and pediatric brain tumors.[2] The ethyl ester at the C-2 position is a versatile chemical handle, offering a gateway to a diverse range of functional groups that can modulate the compound's physicochemical properties, target engagement, and pharmacokinetic profile.
This guide provides a detailed exploration of three primary pathways for the derivatization of the C-2 carboxylate group of ethyl 4,6-dichloro-1H-indole-2-carboxylate. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific molecular targets. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for discovery and development programs.
The core transformations covered are:
-
Saponification: Hydrolysis of the ethyl ester to the pivotal carboxylic acid intermediate.
-
Amidation: Conversion to a diverse library of carboxamides, a functional group prevalent in marketed drugs.
-
Reduction: Transformation into the corresponding primary alcohol, opening avenues for further functionalization.
Caption: Overview of derivatization strategies for the C-2 position.
I. Saponification: Gateway to the Carboxylic Acid Intermediate
The conversion of the ethyl ester to the corresponding carboxylic acid is arguably the most critical first step in a derivatization campaign. The resulting 4,6-dichloro-1H-indole-2-carboxylic acid is a stable, versatile intermediate amenable to a wide range of coupling reactions. The standard method for this transformation is base-catalyzed hydrolysis, or saponification.[3]
Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield the carboxylate salt, driving the reaction to completion as this final step is effectively irreversible.[3][4] Subsequent acidification during the workup protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.
Caption: Step-by-step workflow for ester hydrolysis.
Protocol 1: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid
| Reagents & Materials | Purpose |
| This compound[5] | Starting Material |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Hydrolyzing Agent |
| Tetrahydrofuran (THF) or Ethanol | Organic Co-solvent |
| Deionized Water | Solvent |
| Hydrochloric Acid (HCl), 2M | Acidification for Product Precipitation |
| Round-bottom flask, Reflux condenser, Magnetic stirrer | Reaction Apparatus |
| Buchner funnel, Filter paper | Isolation of Product |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent mixture, such as THF/water (2:1) or ethanol/water (2:1), to a concentration of approximately 0.2 M.
-
Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in water. Using an excess of base ensures the reaction goes to completion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly add 2M HCl with stirring. A precipitate will form as the solution becomes acidic.
-
Continue adding acid until the pH of the solution is approximately 2-3.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the solid product under vacuum to a constant weight to yield 4,6-dichloro-1H-indole-2-carboxylic acid as a stable solid.
II. Amidation: Constructing the Bioactive Carboxamide Linkage
The amide bond is a privileged functional group in medicinal chemistry. Its stability and ability to act as both a hydrogen bond donor and acceptor make it crucial for molecular recognition at biological targets.[6] We present two robust methods for synthesizing 4,6-dichloro-1H-indole-2-carboxamides.
Method A: Two-Step Amidation via the Carboxylic Acid
This is the most common and versatile method for amide synthesis. It involves activating the carboxylic acid intermediate (from Protocol 1) with a coupling agent, followed by reaction with a primary or secondary amine.[7]
Scientific Rationale: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU convert the carboxylic acid's hydroxyl group into a better leaving group. This generates a highly reactive intermediate (e.g., an O-acylisourea ester with EDC) that is readily attacked by the nucleophilic amine to form the thermodynamically stable amide bond. Additives like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and minimize racemization if chiral amines are used.[8]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 4,6-dichloro-1H-indole-2-carboxylate as a Chemical Probe for Kinase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Dichlorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological macromolecules.[1][2] Ethyl 4,6-dichloro-1H-indole-2-carboxylate emerges from this lineage as a compound of significant interest for chemical biology and drug discovery. Its dichlorinated structure enhances reactivity and provides specific steric and electronic properties that can be exploited for targeted molecular interactions.[3] While extensively utilized as a versatile intermediate in the synthesis of pharmaceuticals for oncology and infectious diseases, its direct application as a chemical probe to dissect biological pathways remains an area of nascent exploration.[3]
This guide puts forth a detailed framework for the utilization of this compound as a hypothetical chemical probe, with a focus on the protein kinase family—a class of enzymes frequently targeted by indole-based compounds.[4][5] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The protocols and methodologies outlined herein are designed to provide a robust system for validating the potential of this compound as a chemical probe for a selected kinase, from initial in vitro characterization to cellular target engagement.
II. Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for its effective use in biological systems.
| Property | Value | Source |
| CAS Number | 53995-82-7 | [6] |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [6] |
| Molecular Weight | 258.10 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 187–188 °C | [8] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, chloroform, dichloromethane); Insoluble in water | [7] |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [3] |
Stock Solution Preparation: For biological assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved before preparing serial dilutions in aqueous buffers or cell culture media. The final DMSO concentration in assays should be kept below 0.5% to minimize solvent-induced artifacts.
III. Proposed Mechanism of Action: A Hypothetical Kinase Inhibitor
Based on the prevalence of indole derivatives as kinase inhibitors, we hypothesize that this compound may function as an ATP-competitive inhibitor of a specific protein kinase.[4][5] The indole scaffold can mimic the purine ring of ATP, while the dichloro substitutions at the 4 and 6 positions can form specific interactions within the hydrophobic regions of the ATP-binding pocket. The ethyl ester at the 2-position can be further modified to enhance potency and selectivity or to attach reporter tags for pull-down experiments.
Caption: Proposed competitive inhibition of a protein kinase.
IV. Experimental Protocols
The following protocols provide a comprehensive workflow for the evaluation of this compound as a chemical probe for a hypothetical kinase of interest (e.g., a kinase implicated in a specific cancer signaling pathway).
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified kinase.
Materials:
-
This compound
-
Recombinant protein kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 2-fold dilutions of the compound in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: Add the diluted compound, kinase, and substrate to the wells of the microplate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the luminescent kinase assay reagent to each well.
-
Measurement: Incubate for 10 minutes in the dark and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the negative control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a chemical probe with its target protein in a cellular environment.
Materials:
-
Cancer cell line expressing the kinase of interest
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody against the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and prepare samples for western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
Sources
- 1. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The synthesis of this important indole derivative is typically achieved through a two-step process: a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring. The presence of two electron-withdrawing chlorine atoms on the aromatic ring introduces specific challenges that require careful control of reaction parameters.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield in the Japp-Klingemann Reaction
The Japp-Klingemann reaction involves the diazotization of 2,4-dichloroaniline followed by coupling with a β-ketoester. The electron-withdrawing nature of the two chlorine atoms can make this reaction sluggish.
Possible Causes:
-
Incomplete Diazotization: 2,4-dichloroaniline is a weak base, making its diazotization less efficient than that of electron-rich anilines.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures.
-
Incorrect pH for Coupling: The coupling reaction is pH-sensitive. A pH that is too low will not favor the formation of the enolate from the β-ketoester, while a pH that is too high can lead to side reactions of the diazonium salt.
-
Side Reactions: Excess nitrous acid can lead to the formation of N-nitrosoamines or other unwanted byproducts.[1]
Troubleshooting Steps:
-
Optimize Diazotization:
-
Ensure the reaction temperature is maintained between 0 and 5 °C to prevent diazonium salt decomposition.
-
Use a slight excess (1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the aniline.
-
Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline to minimize side reactions.[1]
-
-
Control Coupling pH:
-
After the formation of the diazonium salt, the pH of the reaction mixture for the coupling step should be carefully adjusted. The addition of a buffer, such as sodium acetate, is crucial to maintain the optimal pH for the reaction between the diazonium salt and the enolate.
-
-
Monitor the Reaction:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline and the formation of the hydrazone product.
-
Issue 2: Low Yield or Reaction Failure in the Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of the arylhydrazone intermediate. The electron-deficient nature of the 2,4-dichlorophenylhydrazone can make the key[2][2]-sigmatropic rearrangement step challenging.[3]
Possible Causes:
-
Insufficiently Strong Acid Catalyst: The electron-withdrawing chlorine atoms deactivate the aromatic ring, making the cyclization step more difficult and requiring a stronger acid catalyst.[3][4]
-
High Reaction Temperature Leading to Decomposition: While higher temperatures may be needed, excessive heat can lead to decomposition of the starting material and product.
-
Presence of Water: Water can interfere with the acid catalyst and hinder the reaction.
Troubleshooting Steps:
-
Choice of Acid Catalyst:
-
Optimize Reaction Conditions:
-
Conduct the reaction under anhydrous conditions.
-
Carefully control the reaction temperature. Start with moderate temperatures (e.g., 80-100 °C) and gradually increase if the reaction is not proceeding, while monitoring for decomposition by TLC.
-
-
Consider a Two-Step Procedure:
-
In some cases, isolating the hydrazone after the Japp-Klingemann reaction and then subjecting it to the Fischer indole synthesis under optimized conditions can provide better overall yields.
-
Issue 3: Formation of Impurities and Purification Challenges
The synthesis may produce several impurities that can be difficult to separate from the desired product.
Possible Causes:
-
Incomplete Reactions: Residual starting materials or intermediates will contaminate the final product.
-
Side Reactions: As mentioned, side reactions during diazotization or cyclization can generate byproducts. An "abnormal" Fischer indole synthesis has been reported where a substituent on the phenylhydrazone is replaced by a chloride from the reaction medium (e.g., HCl).[5]
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under harsh acidic or basic conditions during workup.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Careful monitoring of the reaction by TLC or LC-MS can help determine the optimal reaction time to minimize the formation of byproducts.
-
-
Purification Strategy:
-
Recrystallization: The product, this compound, is a solid and can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[2]
-
Acid-Base Extraction: If the carboxylic acid impurity is present, it can be removed by washing an organic solution of the crude product with a mild aqueous base like sodium bicarbonate solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield for this two-step synthesis can vary significantly depending on the optimization of both the Japp-Klingemann and Fischer indole synthesis steps. While a specific yield for this compound is not widely reported in readily available literature, yields for similar indole syntheses can range from moderate to good (40-70%) after careful optimization.
Q2: What are the key analytical data for characterizing the final product?
A2: Based on reported data for this compound, the following analytical data can be used for characterization[7]:
-
Melting Point: 187–188 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H)
-
¹³C NMR (151 MHz, CDCl₃) δ: 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32
-
HRMS (ESI) m/z [M – H]⁻: Calculated for C₁₁H₈NO₂Cl₂: 255.9927, Found: 255.9930
Q3: What β-ketoester should be used in the Japp-Klingemann reaction?
A3: To obtain the ethyl 2-carboxylate substitution, ethyl 2-methylacetoacetate is a suitable starting material. During the Japp-Klingemann reaction, the acetyl group is cleaved, leading to the desired hydrazone of ethyl pyruvate.[8][9]
Q4: Can I perform the Japp-Klingemann and Fischer indole synthesis as a one-pot reaction?
A4: While one-pot indole syntheses are known, for challenging substrates like 2,4-dichloroaniline, a stepwise approach with isolation of the hydrazone intermediate is often recommended. This allows for the optimization of each step independently and can lead to a higher overall yield and purity of the final product.
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction to Synthesize Ethyl 2-(2,4-dichlorophenyl)hydrazono)propanoate
-
Dissolve 2,4-dichloroaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equiv.) and sodium acetate (3 equiv.) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the mixture into a large volume of cold water to precipitate the crude hydrazone.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry the product.
Protocol 2: Fischer Indole Synthesis of this compound
-
Place the dried ethyl 2-(2,4-dichlorophenyl)hydrazono)propanoate (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the acid catalyst. Polyphosphoric acid (PPA) is a good choice; use approximately 10 times the weight of the hydrazone.
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
| Parameter | Japp-Klingemann Reaction | Fischer Indole Synthesis |
| Starting Materials | 2,4-dichloroaniline, Ethyl 2-methylacetoacetate | Ethyl 2-(2,4-dichlorophenyl)hydrazono)propanoate |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium acetate | Polyphosphoric acid (or other strong acid) |
| Solvent | Water, Ethanol | None (if using PPA) or a high-boiling inert solvent |
| Temperature | 0-5 °C (diazotization and coupling) | 80-120 °C (cyclization) |
| Typical Reaction Time | 12-18 hours | 1-4 hours |
| Workup | Precipitation in water, filtration | Quenching on ice, filtration |
| Purification | Washing with water | Recrystallization or column chromatography |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]
-
Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chem. Pharm. Bull.2001 , 49 (10), 1241-1250. [Link]
-
SynArchive. Fischer Indole Synthesis. [Link]
-
ResearchGate. The Japp-Klingemann Reaction. [Link]
-
Lynch, W. E.; Whitlock, C. R.; Padgett, C. W. Ethyl 1H-indole-2-carboxylate. IUCrData2020 , 5 (11), x201205. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Crasto, A. M. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. 2018 . [Link]
-
ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth.1963 , 43, 40. [Link]
-
Merck Index Online. Japp-Klingemann Reaction. [Link]
-
ChemBK. This compound. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
-
Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959 , 10, 143-178. [Link]
-
Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Org. Synth.1977 , 56, 72. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Crude Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 4,6-dichloro-1H-indole-2-carboxylate. The purification of this crucial intermediate can be challenging, often plagued by persistent impurities and yield loss. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and maximize your yield.
Section 1: Compound Profile & Key Properties
This compound is a key building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its dichlorinated indole structure offers specific reactivity for creating more complex chemical entities.[1] Understanding its physical properties is the first step toward a successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 53995-82-7 | [2][3] |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [1][3] |
| Molecular Weight | 258.10 g/mol | [1][4] |
| Appearance | White to pale yellow crystalline powder or solid | [1][5][6] |
| Melting Point | 171-172 °C (may vary, e.g., 187-188 °C) | [2][5][7] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane. Insoluble in water. | [5][6] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended storage at 0-8°C. | [1][5][6] |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format.
Issue 1: My final product is an oil or a sticky solid and fails to crystallize.
-
Possible Cause 1: Residual Solvent. The most common reason for oiling out is the presence of residual high-boiling solvents (like DMF or DMSO) or even purification solvents (like ethyl acetate or dichloromethane) that are preventing the compound from forming a crystal lattice.
-
Solution:
-
High Vacuum Drying: Place the material under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 40-50 °C) can aid in removing stubborn solvents, but be cautious not to melt the compound if it has a low melting point due to impurities.
-
Trituration: Add a non-solvent in which your desired compound is insoluble but the impurities and residual solvent are soluble (e.g., hexanes or petroleum ether). Stir the oily mixture vigorously. The desired product should precipitate as a solid. This process washes away soluble impurities. Collect the resulting solid by vacuum filtration.
-
-
Possible Cause 2: Presence of Impurities. Certain impurities can act as "crystallization inhibitors," disrupting the lattice formation of the pure compound. The crude product may be a eutectic mixture with a melting point below room temperature.
-
Solution:
-
Column Chromatography: This is the most effective method to remove a wide range of impurities. A detailed protocol is provided in Section 4.
-
Re-evaluation of Work-up: Ensure that the aqueous work-up was sufficient to remove water-soluble reagents. For instance, washing the organic layer with a mild base like saturated sodium bicarbonate solution can remove acidic impurities.[8]
-
Issue 2: My yield is very low after purification.
-
Possible Cause 1: Product Loss During Work-up/Extraction. The compound may have partial solubility in the aqueous phase, or emulsions may have formed, leading to loss of material during layer separation.
-
Solution:
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), perform a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Before drying the combined organic layers, wash them with saturated brine (NaCl solution). This helps to break up emulsions and removes excess water, which can improve recovery upon solvent evaporation.[9]
-
-
Possible Cause 2: Inefficient Crystallization. The chosen recrystallization solvent system may be suboptimal, leaving a significant amount of the product dissolved in the mother liquor.
-
Solution:
-
Optimize Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal ratio.
-
Cooling Procedure: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.[10]
-
Concentrate Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure and should be analyzed separately.
-
Issue 3: My purified product still shows significant impurities by TLC or NMR.
-
Possible Cause 1: Co-elution during Column Chromatography. An impurity may have a very similar polarity (Rf value) to the desired product, causing it to elute at the same time during column chromatography.
-
Solution:
-
Adjust Eluent Polarity: Switch to a less polar solvent system. For example, if you used 20% ethyl acetate in hexanes, try 10% or 15%. This will increase the separation between spots on the TLC plate and on the column.[11]
-
Change Solvent System: Sometimes, changing the solvents entirely can alter the selectivity. For example, trying a system of dichloromethane/hexanes may provide better separation than ethyl acetate/hexanes.
-
Recrystallization: If chromatography fails to separate a key impurity, recrystallization is often the best alternative, as it separates based on solubility and crystal lattice packing, not just polarity.[10]
-
-
Possible Cause 2: Hydrolysis of the Ester. The ethyl ester can hydrolyze to the corresponding carboxylic acid (4,6-dichloro-1H-indole-2-carboxylic acid), especially if exposed to acidic or basic conditions during work-up or chromatography on non-neutral silica gel.[8][10]
-
Solution:
-
Acid-Base Extraction: Before chromatography, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash it with a saturated solution of sodium bicarbonate. The acidic carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.[8]
-
Use Neutralized Silica Gel: If you suspect hydrolysis on the column, you can use silica gel that has been neutralized by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities typically include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 4,6-dichloroindole or precursors used in its formation.[5][6][8]
-
4,6-dichloro-1H-indole-2-carboxylic acid: This is the product of ester hydrolysis, a very common side product.[8][10]
-
Reaction Byproducts: The specific byproducts depend entirely on the synthesis method employed (e.g., Reissert or Fischer indole synthesis). These can include isomers or over-reacted products.
Q2: What is the best general purification method for this compound?
A2: A two-step approach is often most effective. First, perform an initial purification using flash column chromatography to remove the bulk of impurities with different polarities. Then, subject the resulting solid to recrystallization to remove any remaining trace impurities and obtain a highly crystalline final product.[10]
Q3: How do I select an optimal solvent system for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. Since the compound is soluble in ethanol, you can try a solvent/anti-solvent system.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add a non-solvent, like water, dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a drop or two of ethanol to make it clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[10][12] Other potential solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
Q4: What are the recommended conditions for Thin Layer Chromatography (TLC)?
A4: A standard and effective mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate . Start with a ratio of 4:1 (hexanes:ethyl acetate). The goal is to achieve an Rf value for the product of around 0.3-0.4, as this typically provides good separation in column chromatography. Adjust the ratio as needed; more ethyl acetate will increase the Rf of polar compounds.
Q5: How should the purified this compound be stored?
A5: To prevent degradation, particularly hydrolysis of the ester, the purified compound should be stored in a cool, dry, and dark place.[10] For long-term stability, storing it in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended.[10]
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is designed to purify the compound after major impurities have been removed, for example, by column chromatography.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling the solution until it just begins to turn cloudy and the cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio as the final crystallization mixture) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity by measuring the melting point and comparing it to the literature value.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities.
-
Prepare the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles or cracks are present.[13]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to protect the sample layer.
-
-
Elution:
-
Carefully add the eluent (mobile phase) to the column. A common starting eluent is 10-20% ethyl acetate in hexanes.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Collection & Isolation:
-
Once the desired product begins to elute from the column (as determined by TLC), collect the fractions containing the pure compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[11]
-
Section 5: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram outlines the standard sequence of steps for purifying the crude product.
Caption: General purification workflow for this compound.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification issues.
Caption: Troubleshooting decision tree for common purification challenges.
References
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Crasto, A. M. (2018). This compound. All About Drugs. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Tunoori, A. R., & White, J. D. (2017). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 935–938. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
This compound. (n.d.). Mol-Instincts. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a precursor to Temsavir (BMS-663068), the active moiety of the HIV attachment inhibitor Fostemsavir. The most common and scalable route to this indole derivative is the Fischer indole synthesis. This method, while classic, is prone to several side reactions that can impact yield and purity. This guide will focus on a typical Fischer indole synthesis approach and address the specific issues that may arise.
A widely adopted method involves the reaction of (3,5-dichlorophenyl)hydrazine with an excess of ethyl pyruvate under acidic conditions. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Fischer indole synthesis.[1][2] This involves the acid-catalyzed reaction of (3,5-dichlorophenyl)hydrazine with ethyl pyruvate.[1]
Q2: What are the typical reaction conditions for this Fischer indole synthesis?
A2: The reaction is typically carried out in a suitable solvent such as ethanol, often with a strong acid catalyst like sulfuric acid or polyphosphoric acid.[1] The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired product and minimize side reactions.
Q3: What are the expected yields for this synthesis?
A3: With proper optimization and control of reaction conditions, yields for the Fischer indole synthesis of this compound can be quite high, often exceeding 80-90%. However, without careful control, yields can be significantly lower due to the formation of side products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any significant byproducts.
Troubleshooting Guide: Side Reactions and Solutions
This section details the common side reactions and provides actionable troubleshooting steps.
Issue 1: Formation of Regioisomeric Impurities
Probable Cause: The Fischer indole synthesis with a meta-substituted phenylhydrazine, such as (3,5-dichlorophenyl)hydrazine, can theoretically lead to the formation of two regioisomeric indoles: the desired 4,6-dichloro-isomer and the undesired 6,8-dichloro-isomer. The cyclization step of the Fischer indole synthesis dictates the final substitution pattern on the indole ring.[3]
Troubleshooting and Prevention:
-
Acid Catalyst Choice: The choice and concentration of the acid catalyst can influence the regioselectivity of the cyclization. While strong Brønsted acids like sulfuric acid are commonly used, Lewis acids could also be explored to optimize the isomeric ratio.[1]
-
Temperature Control: Precise temperature control during the cyclization step is crucial. Running the reaction at the optimal temperature can favor the formation of the thermodynamically more stable 4,6-dichloro isomer.
-
Purification: If the formation of the regioisomer is unavoidable, purification by column chromatography or recrystallization is necessary. Developing a robust separation method is key.
Issue 2: Presence of 3,5-dichloroaniline Impurity
Probable Cause: A common side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the phenylhydrazone intermediate.[1] This leads to the formation of the corresponding aniline, in this case, 3,5-dichloroaniline. This side reaction is often promoted by excessive heat or prolonged reaction times.
Troubleshooting and Prevention:
-
Reaction Time and Temperature: Carefully monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.
-
Acid Concentration: The concentration of the acid catalyst can play a role. An overly acidic environment can sometimes promote the degradation of the hydrazone intermediate.
-
Work-up Procedure: During the work-up, 3,5-dichloroaniline can be removed by an acidic wash. As a basic compound, it will be protonated and move into the aqueous layer.
Issue 3: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
Probable Cause: The ethyl ester group of the product is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction or aqueous work-up.[4] This results in the formation of 4,6-dichloro-1H-indole-2-carboxylic acid.
Troubleshooting and Prevention:
-
Control of Water Content: Ensure that the reaction is carried out under reasonably anhydrous conditions to minimize the water available for hydrolysis.
-
Work-up Conditions: During the work-up, minimize the contact time with acidic or basic aqueous solutions. If a basic wash is used to neutralize the acid catalyst, use a mild base like sodium bicarbonate and perform the extraction promptly.
-
Temperature during Work-up: Keep the temperature low during the aqueous work-up to reduce the rate of hydrolysis.
-
Purification: The carboxylic acid impurity is more polar than the desired ester. It can be effectively removed by washing the organic phase with a mild aqueous base or by column chromatography.
Experimental Protocols
Representative Fischer Indole Synthesis of this compound
This protocol is a representative example and may require optimization.
-
To a solution of (3,5-dichlorophenyl)hydrazine in a suitable solvent (e.g., ethanol), add an excess of ethyl pyruvate.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding the mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Side Product | Formation Mechanism | Prevention/Mitigation Strategies | Analytical Detection |
| 6,8-dichloro-isomer | Alternative cyclization pathway | Optimize acid catalyst and reaction temperature | HPLC, GC-MS, NMR |
| 3,5-dichloroaniline | N-N bond cleavage of hydrazone | Control reaction time and temperature; acidic wash during work-up | HPLC, GC-MS |
| 4,6-dichloro-1H-indole-2-carboxylic acid | Ester hydrolysis | Anhydrous conditions; controlled work-up (mild base, low temp.) | HPLC, NMR |
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis of the target molecule.
Troubleshooting Logic for Impurities
Caption: A logical flow for identifying and addressing common impurities.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the Technical Support Center for the optimization of reaction conditions in indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indole functionalization so challenging?
A1: The indole nucleus possesses multiple reactive sites, primarily the C3, C2, N1, and the benzene ring carbons (C4-C7). The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position due to the formation of a more stable cationic intermediate.[1] Functionalization at other positions often requires overcoming this intrinsic reactivity, which can be a significant hurdle.[2] Strategies to control regioselectivity include the use of directing groups, careful selection of catalysts and ligands, and optimization of reaction conditions such as solvent and temperature.[3][4][5]
Q2: When should I use a protecting group for the indole nitrogen (N1)?
A2: The use of an N-protecting group is a critical strategic decision. It is often necessary to prevent undesired N-functionalization, such as N-arylation or N-alkylation, which can compete with the desired C-H functionalization.[6][7] Additionally, a protecting group can be employed as a directing group to steer functionalization to a specific position, such as C2 or C7.[2][5] However, the introduction and subsequent removal of a protecting group adds steps to a synthetic sequence. Therefore, if the reaction conditions are selective for the desired position without N-functionalization, a protecting group may not be necessary.
Q3: How does the choice of solvent impact my indole functionalization reaction?
A3: The solvent plays a multifaceted role in indole functionalization. It affects the solubility of reagents and catalysts, which is fundamental for reaction efficiency.[8] More importantly, solvent polarity and coordinating ability can significantly influence regioselectivity. For instance, in palladium-catalyzed allylations, non-coordinating solvents can favor C3-allylation by promoting a tight ion pair, while polar, coordinating solvents may lead to increased N-allylation.[8] Solvent choice can also impact catalyst stability and activity. In some cases, a switch in solvent can even alter the regioselectivity between C2 and C3 arylation.[9]
Q4: My transition metal-catalyzed reaction is sensitive to air and moisture. What precautions should I take?
Troubleshooting Guides
Issue 1: Poor or No Product Yield
You've set up your indole functionalization reaction, but upon analysis, you observe a low yield or no desired product.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity: The catalyst may be deactivated or not in its active form.
-
Solution:
-
Pre-catalyst Activation: Ensure your pre-catalyst is properly activated if required by the procedure.
-
Ligand Choice: The ligand is crucial for stabilizing the catalyst. Experiment with different ligands, such as bulky, electron-rich phosphines for palladium-catalyzed reactions.[12][15]
-
Oxidant: For reactions requiring an oxidant to regenerate the active catalyst (e.g., Pd(II) in oxidative Heck reactions), ensure the correct oxidant is used in the appropriate amount.[15][16]
-
-
-
Sub-optimal Reaction Conditions: The temperature, concentration, or reaction time may not be ideal.
-
Solution:
-
Temperature Screening: Perform small-scale experiments at different temperatures to find the optimal range.
-
Concentration Effects: Very dilute or highly concentrated conditions can be detrimental. Systematically vary the concentration to assess its impact.
-
Reaction Monitoring: Track the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for product decomposition.[17][18]
-
-
-
Poor Reagent Quality or Solubility: Impure reagents or poor solubility can halt the reaction.
-
Solution:
-
Reagent Purity: Verify the purity of your starting materials, especially the indole and coupling partner.
-
Solubility Check: Ensure all components are soluble in the chosen solvent at the reaction temperature. If not, screen for a more suitable solvent system.[8]
-
-
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
Your reaction is proceeding, but you are obtaining a mixture of constitutional isomers (e.g., C2 vs. C3 functionalization, or N vs. C functionalization).
Potential Causes & Step-by-Step Solutions:
-
Inherent Substrate Reactivity: The electronic and steric properties of your indole substrate may favor multiple reaction pathways.
-
Solution:
-
Directing Groups: Employ a directing group on the indole nitrogen or at the C3 position to force the reaction to a specific site.[2][5][15][19] The choice of directing group can influence functionalization at C2, C4, C5, C6, or C7.[5][20][21]
Caption: Directing group strategy for site-selective indole functionalization.
-
-
-
Inappropriate Catalyst/Ligand Combination: The catalyst and ligand system may not be selective enough.
-
Solution:
-
Ligand Tuning: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. For example, in the oxidative Heck reaction of indoles, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch between C3- and C2-selectivity.[3][4]
-
Metal Catalyst: For certain transformations, switching the transition metal (e.g., from palladium to copper or rhodium) can alter the regiochemical outcome.[5]
-
-
-
Solvent Effects: As mentioned in the FAQs, the solvent can dramatically influence regioselectivity.
| Parameter | Effect on Regioselectivity | Example |
| Directing Group | Can overcome inherent reactivity to direct functionalization to less reactive positions (C2, C4-C7).[5][20] | An N-P(O)tBu2 group can direct arylation to the C7 and C6 positions.[5] |
| Ligand | Can control selectivity by altering the steric and electronic environment of the catalyst.[3][4] | Sulfoxide-2-hydroxypyridine (SOHP) ligands can switch selectivity between C3 and C2 in oxidative Heck reactions.[3][4] |
| Solvent | Can influence the reactivity of intermediates and the position of attack.[8][9] | In Pd-catalyzed allylation, polar solvents can favor N-allylation over C3-allylation.[8] |
Issue 3: Product Decomposition or Side Reactions
You observe the formation of your desired product, but it either decomposes over time or you see the formation of significant byproducts.
Potential Causes & Step-by-Step Solutions:
-
Product Instability: The functionalized indole may be unstable under the reaction conditions.
-
Solution:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature to minimize decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
-
-
Indole Oxidation: Indoles can be susceptible to oxidation, leading to colored impurities.[22]
-
Solution:
-
Degassing: Ensure the reaction mixture is properly degassed to remove oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.
-
-
-
Undesired Reactivity of Functional Groups: Other functional groups on your indole or coupling partner may be reacting.
Issue 4: Difficulties in Product Purification
The reaction appears successful, but you are struggling to isolate the pure product from the crude reaction mixture.
Potential Causes & Step-by-Step Solutions:
-
Complex Reaction Mixture: The presence of multiple byproducts, unreacted starting materials, and catalyst residues can complicate purification.
-
Solution:
-
Aqueous Workup: A carefully designed aqueous workup can help remove some impurities. Be mindful of your product's stability to acidic or basic conditions.[25]
-
Column Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography to achieve better separation.[26] Consider using different stationary phases (e.g., alumina, C18 reverse phase) if silica gel is not effective.
-
-
-
Product Properties: The product may be an oil, highly polar, or have similar chromatographic behavior to impurities.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.
-
Preparative TLC/HPLC: For challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Indole
This protocol is a general guideline and may require optimization for specific substrates.[6][12]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium source), a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., NaOt-Bu or K₃PO₄).[6][12]
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the indole, the aryl halide (or triflate), and the solvent (e.g., toluene or dioxane) via syringe.[6][27]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical palladium-catalyzed N-arylation of indole.
References
-
Zeng, R., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link][3][4]
-
Carruthers, W., & Coldham, I. (n.d.). A New Protecting-Group Strategy for Indoles. ResearchGate. Retrieved from ResearchGate. [Link][23]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link][6][12]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 128(33), 10900–10909. [Link][27]
-
Zeng, R., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. [Link][3][4]
-
Volla, C. M. R., et al. (n.d.). Indole arylation with different N-protecting groups. ResearchGate. Retrieved from ResearchGate. [Link]
-
Wang, D., et al. (2018). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link][9]
-
Various Authors. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. Retrieved from ResearchGate. [Link][7]
-
Chiba University. (2025). Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionalization. Chiba University. [Link]
-
Various Authors. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Self-published. [Link][2]
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]
-
NIH. (n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health. [Link]
-
Loffet, A., et al. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link][24]
-
Various Authors. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link][5][19][20]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Cacchi, S., et al. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link][16]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link][5][19]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link][12]
-
Lombardi, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9636–9647. [Link][22]
-
Pichardo Peguero, O. D. (2024). INCREASING PRACTICABILITY OF AIR-SENSITIVE SYNTHETIC REACTIONS. University of Illinois Urbana-Champaign. [Link][10]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link][25]
-
Various Authors. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link][17]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1899–1912. [Link][5][20]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link][26]
-
Various Authors. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]
-
Various Authors. (2024). A simple colorimetric assay for the optical sensing of indole-3-carbaldehyde in foods. Food Chemistry Advances. [Link][18]
-
Various Authors. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link][11]
-
Various Authors. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
-
Mack, J. (n.d.). Conducting moisture sensitive reactions under mechanochemical conditions. ResearchGate. Retrieved from ResearchGate. [Link][13]
-
Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link][21]
-
Various Authors. (2020). Ambient Moisture Accelerates Hydroamination Reactions of Vinylarenes with Alkali-Metal Amides under Air. PubMed. [Link][14]
-
Various Authors. (2025). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. ACS Omega. [Link]
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- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ambient Moisture Accelerates Hydroamination Reactions of Vinylarenes with Alkali-Metal Amides under Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 17. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. flore.unifi.it [flore.unifi.it]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How To [chem.rochester.edu]
- 26. reddit.com [reddit.com]
- 27. pubs.acs.org [pubs.acs.org]
"troubleshooting guide for ethyl 4,6-dichloro-1H-indole-2-carboxylate reactions"
Technical Support Center: Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered when utilizing this versatile building block. As a key intermediate, its unique electronic and steric properties present both opportunities and specific hurdles in synthesis.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the chloro-substituents influence reactivity?
A: The molecule possesses several key reactive sites. The electron-withdrawing nature of the two chlorine atoms significantly modulates the electron density of the indole ring system, influencing the reactivity of each site compared to an unsubstituted indole.
-
N1-H (Indole Nitrogen): This is the most acidic proton. The adjacent C2-ester and the C4/C6-chloro groups withdraw electron density, making this proton more readily removable by a base than in simple indoles. This facilitates N-alkylation and other N-functionalization reactions.[2]
-
C3 Position: In typical indoles, the C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic attack.[3][4] While still a reactive site, its nucleophilicity in this molecule is somewhat diminished by the electron-withdrawing groups, though it remains a key site for competing side reactions, particularly in alkylations under neutral or weakly basic conditions.
-
C4-Cl and C6-Cl (Aryl Chlorides): These sites are amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[5] The differential electronic environment and steric hindrance around these positions can sometimes be exploited to achieve regioselective functionalization.
-
C2-Ester Group: The ethyl ester is susceptible to hydrolysis (saponification) under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst or base.[6]
Caption: Key reactive sites on the indole scaffold.
Q2: What are the recommended storage conditions for this compound? My TLC shows impurities even in the starting material.
A: this compound is a pale yellow solid that should be stored in a cool, dark, and dry place, preferably at 0-8°C under an inert atmosphere.[1] Like many indole derivatives, it can be sensitive to light and air over long periods, leading to gradual degradation. If you observe impurities (e.g., baseline streaking or multiple spots on TLC) in your starting material, consider the following:
-
Purity Check: Confirm the purity by HPLC or NMR before starting a reaction.[7]
-
Purification: If necessary, purify the starting material by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by passing it through a short plug of silica gel.[8][9]
-
Source: Ensure you are using a high-purity grade from a reputable supplier.
Troubleshooting Guide 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation, but the competition between N- and C3-alkylation is a classic challenge in indole chemistry.[2][10]
Q1: My N-alkylation reaction shows low conversion, with a significant amount of starting material recovered. How can I drive the reaction to completion?
A: This is a common issue often related to incomplete deprotonation of the indole nitrogen or insufficient reactivity of the alkylating agent.
Causality & Solution:
-
Insufficient Base Strength: The N-H proton's pKa is lowered by the electron-withdrawing groups, but a sufficiently strong base is still required for complete deprotonation. If you are using a weaker base like K₂CO₃ and observing low conversion, switching to a stronger base is the primary solution.
-
Reactivity of Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, the reaction may be sluggish.
Troubleshooting Steps:
-
Change the Base/Solvent System: The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the gold standard for promoting N-alkylation.[2] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, making the nitrogen maximally nucleophilic.
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 50-80°C) can increase the rate, but this must be done cautiously as it can also promote side reactions.[2] Monitor by TLC.
-
Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride or bromide to the corresponding iodide.
-
Add a Catalyst: For less reactive alkylating agents, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction via an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.
Caption: Workflow for troubleshooting low conversion.
Q2: My reaction is yielding a mixture of N-alkylated and C3-alkylated products. How can I improve N-selectivity?
A: This is a direct consequence of the competing nucleophilicity of the deprotonated nitrogen versus the C3 position of the indole ring. The choice of reaction conditions is critical to control this selectivity.[2][10]
Causality & Solution: Under neutral or weakly basic conditions (e.g., K₂CO₃), an equilibrium exists where a significant portion of the indole remains protonated. The neutral indole reacts as a carbon nucleophile at C3. To favor N-alkylation, you must generate the indolide anion decisively.
Strategies for N-Selectivity:
-
Pre-deprotonation: The most effective strategy is to treat the indole with a strong base (like NaH or LiHMDS) at a low temperature (e.g., 0°C) in an anhydrous aprotic solvent (DMF, THF) before adding the alkylating agent.[2] This ensures the reactive species is almost exclusively the N-anion.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are known to solvate the cation of the base, leaving a more "naked" and highly reactive N-anion, which favors N-alkylation.
-
Modern Catalytic Methods: For particularly challenging substrates, specialized catalytic systems, such as those using copper hydride (CuH) with specific phosphine ligands, can offer exceptional N-selectivity under milder conditions.[2]
| Condition | Predominant Product | Rationale |
| K₂CO₃, Acetone, reflux | Mixture of N- and C3-alkylation | Incomplete deprotonation; neutral indole attacks at C3. |
| NaH, DMF, 0°C to RT | N-alkylation | Complete deprotonation to form the N-anion.[2] |
| Neutral conditions, heat | C3-alkylation | Friedel-Crafts-type reaction at the most nucleophilic carbon. |
Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling
The two chlorine atoms at the C4 and C6 positions offer powerful handles for building molecular complexity. However, achieving selective coupling can be challenging.
Q1: My Suzuki coupling is sluggish or fails completely at both C4-Cl and C6-Cl sites.
A: Failure in Suzuki reactions often points to issues with the catalyst activity, base, or reagent quality. The electron-deficient nature of the dichlorinated indole ring should generally favor the oxidative addition step, but other factors can inhibit the cycle.
Causality & Solution:
-
Catalyst Deactivation: The indole N-H can potentially coordinate to the palladium center, inhibiting catalysis. Additionally, impurities in reagents or solvents can poison the catalyst.
-
Inappropriate Base/Solvent: The base is crucial for activating the boronic acid and for the overall catalytic cycle. Its solubility and strength must be matched with the solvent system.
-
Steric Hindrance: While less of an issue with phenylboronic acid, highly substituted boronic acids may react slowly.[11]
Troubleshooting Steps:
-
Protect the Indole Nitrogen: If catalyst inhibition is suspected, protecting the indole nitrogen as an N-Boc or N-tosyl derivative can dramatically improve coupling efficiency by preventing coordination to the palladium catalyst.
-
Screen Catalysts and Ligands: While Pd(PPh₃)₄ is a common starting point, it is not always the most effective. Screen other catalyst systems, particularly those with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate both oxidative addition and reductive elimination.[12]
-
Optimize Base and Solvent: Anhydrous conditions with K₃PO₄ in dioxane or toluene can be effective.[13] Sometimes, aqueous base systems (e.g., Na₂CO₃ in dioxane/water) are superior.[5] A small amount of water can sometimes be beneficial even in "anhydrous" couplings using K₃PO₄.[12]
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Ensure your boronic acid is of high quality or consider using a potassium trifluoroborate salt (MIDA boronates are also an option), which are often more stable.
Q2: How can I achieve regioselective mono-coupling at either the C4 or C6 position?
A: Achieving regioselectivity between two similar aryl chlorides is a significant synthetic challenge and often depends on subtle electronic and steric differences. For dichloropyridines and similar heterocycles, the C4 position is often more reactive in Suzuki couplings due to electronic factors.[5][14]
Strategies for Regioselectivity:
-
Stoichiometric Control: The most straightforward approach is to use a slight deficiency of the boronic acid (e.g., 0.8-0.95 equivalents) and stop the reaction at partial conversion. This will typically yield a mixture of starting material, the more reactive mono-coupled product, and a small amount of di-coupled product, which must then be separated chromatographically.
-
Ligand and Temperature Control: The choice of palladium catalyst and ligand can influence regioselectivity. Bulky ligands may preferentially react at the less sterically hindered position. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically preferred product.
-
Sequential Coupling: A more robust strategy involves a two-step process if orthogonal reactivity can be introduced. This is difficult with two chlorine atoms but could be achieved if one was converted to a different functional group (e.g., a triflate) first.
Troubleshooting Guide 3: Ester Hydrolysis
Converting the ethyl ester to the carboxylic acid is a key step for further functionalization, such as amide coupling.
Q1: My hydrolysis reaction is incomplete, even after prolonged reaction times.
A: Incomplete hydrolysis is typically due to insufficient base, steric hindrance, or poor solubility.
Causality & Solution:
-
Base Stoichiometry: Saponification is a stoichiometric reaction. At least one equivalent of base is required. Often, using an excess (2-5 equivalents) is necessary to drive the reaction to completion, especially if the starting material or product has limited solubility.
-
Solvent System: The reaction requires a solvent system that can dissolve both the organic ester and the inorganic base. A mixture of an organic solvent (like THF or Dioxane) and water is standard.
Troubleshooting Steps:
-
Increase Base Equivalents: Increase the amount of base (e.g., LiOH, NaOH) to 3-5 equivalents. Lithium hydroxide (LiOH) is often preferred as it is less likely to cause competing side reactions compared to NaOH or KOH at elevated temperatures.[15]
-
Add a Co-solvent: If solubility is an issue, increase the proportion of the organic co-solvent (THF, Methanol, or Dioxane) to better dissolve the starting material.
-
Increase Temperature: Heating the reaction mixture (e.g., to 40-60°C) will accelerate the rate of hydrolysis. Monitor carefully for any signs of decomposition.
Q2: I am observing degradation of the indole ring during hydrolysis.
A: The indole ring system can be sensitive to harsh reaction conditions, particularly strong bases at high temperatures.[15]
Causality & Solution: Under strongly basic conditions and heat, indoles can undergo decomposition or side reactions. The goal is to find conditions mild enough to hydrolyze the ester without affecting the core.
Strategies for Milder Hydrolysis:
-
Use LiOH at Room Temperature: Lithium hydroxide in a THF/water mixture is generally very effective and can often proceed to completion at room temperature, avoiding heat-related degradation.[15] This is the recommended first approach.
-
Monitor Carefully: Follow the reaction progress by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately to minimize exposure to the basic conditions.
-
Acidic Hydrolysis (Caution): While possible, acidic hydrolysis is generally not recommended for indoles as they are prone to polymerization and degradation under strongly acidic conditions.[3][16]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH/DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkylating agent (1.05-1.2 eq.), either neat or as a solution in DMF.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for mono-coupling, >2.2 eq. for di-coupling), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Add the solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography, being mindful of removing palladium residues.[5]
Protocol 3: General Procedure for Ester Hydrolysis using LiOH
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ester is fully consumed.
-
Once complete, acidify the reaction mixture to pH ~2-3 with cold 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by recrystallization or chromatography if necessary.[15]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Benchchem.
- Darwin. (2024). Indole Test Secrets - Path to Top-Notch Microbial Analysis. Darwin.
- Chem-Impex. (n.d.). 4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester. Chem-Impex.
- ChemicalBook. (n.d.). Ethyl-4-Chloroindole-2-Carboxylate synthesis. ChemicalBook.
- Google Patents. (1992). Process of preparing purified aqueous indole solution. Google Patents.
- MDPI. (n.d.). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. MDPI.
- ChemBK. (2024). This compound. ChemBK.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- YouTube. (2020). Indole reaction. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
- University Course Material. (n.d.). Indoles.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
- University Course Material. (n.d.). Preparation and Properties of INDOLE.
- All About Drugs Blog. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate.
- RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Benchchem.
- National Institutes of Health (NIH). (n.d.). Ethyl 1H-indole-2-carboxylate. PMC.
- PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Journal Publication. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
- Santa Cruz Biotechnology. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC.
- ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate.
- Benchchem. (n.d.). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. Benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate. Benchchem.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- RJPBCS. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Molbase. (n.d.). This compound.
- ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Reddit. (n.d.). Help with N-Alkylation gone wrong. r/chemistry.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- National Institutes of Health (NIH). (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.
- Thieme. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester.
- National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 8. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Indole synthesis [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. uop.edu.pk [uop.edu.pk]
Technical Support Center: Stability of Ethyl 4,6-dichloro-1H-indole-2-carboxylate Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of ethyl 4,6-dichloro-1H-indole-2-carboxylate when exposed to acidic environments during experimental workflows. My goal is to equip you with the expertise and practical solutions to mitigate degradation and ensure the integrity of your results.
I. Overview of the Core Challenge: Indole Moiety Instability
The indole nucleus, while a privileged scaffold in medicinal chemistry, is notoriously susceptible to degradation under acidic conditions.[1] This inherent instability is a critical consideration when working with derivatives like this compound. The electron-rich nature of the indole ring makes it prone to protonation, which can initiate a cascade of undesirable side reactions, including dimerization, polymerization, and decomposition.
The substituents on the indole ring significantly influence its stability. In the case of this compound, the electron-withdrawing chloro and ethyl carboxylate groups at positions 4, 6, and 2, respectively, help to decrease the electron density of the indole ring.[2] This generally imparts greater stability against oxidation compared to unsubstituted indole, but it does not render the molecule immune to acid-catalyzed degradation.
This guide will walk you through common issues, their underlying causes, and validated strategies to maintain the stability of your compound.
II. Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during your experiments. Each answer provides a detailed explanation of the chemical principles at play and offers step-by-step protocols for resolution.
Question 1: I'm observing significant decomposition of my this compound during an acid-catalyzed reaction. What is the likely degradation pathway?
Answer:
Under acidic conditions, the primary degradation pathway for many indole derivatives involves protonation at the C3 position, which is the most nucleophilic carbon in the indole ring. This generates a highly reactive indoleninium ion intermediate. This intermediate can then react with another molecule of the indole, leading to dimerization or polymerization, which often manifests as an insoluble, colored byproduct.
Another significant degradation pathway, particularly in the presence of water, is the acid-catalyzed hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid.[3][4][5] While this may not always be considered "decomposition," it is an undesired transformation that will affect your reaction yield and purity.
Finally, under harsh acidic conditions, decarboxylation of the resulting carboxylic acid can occur, leading to the formation of 4,6-dichloro-1H-indole.[6][7][8][9]
Question 2: My reaction requires acidic conditions. How can I minimize the degradation of my indole compound?
Answer:
Minimizing degradation in a necessary acidic environment requires a multi-faceted approach focusing on reaction conditions and potential structural modifications.
1. Optimization of Reaction Conditions:
-
Choice of Acid: Opt for milder acids where possible. For instance, using a solid-supported acid or a weaker organic acid like acetic acid might be sufficient to catalyze your reaction without causing extensive degradation.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures will slow down the rate of decomposition.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to minimize the exposure time to the acidic medium.
-
Anhydrous Conditions: If water is not a reactant, conducting the reaction under strictly anhydrous conditions can prevent ester hydrolysis.
2. N-Protection Strategy:
The most robust strategy to prevent acid-catalyzed degradation is to protect the indole nitrogen.[1] The N-H proton is acidic, and its presence contributes to the reactivity of the indole ring. Replacing it with a suitable protecting group can significantly enhance stability.
-
Electron-Withdrawing Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) decrease the electron density of the indole ring, making it less susceptible to electrophilic attack and protonation.[2]
-
Bulky Protecting Groups: Sterically hindering groups can also physically block the C3 position from protonation.
Experimental Protocol: N-Boc Protection of this compound
This protocol provides a general method for protecting the indole nitrogen with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc protected this compound.
Sources
- 1. mdpi.org [mdpi.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 4,6-dichloro-1H-indole-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a crystalline solid, typically appearing as a white to light yellow powder[1][2]. While it is a stable compound, achieving high purity can be challenging due to the potential for co-eluting impurities, residual starting materials, or degradation products such as the corresponding carboxylic acid. The primary purification methods employed for this class of compounds are recrystallization and silica gel column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [3] |
| Molecular Weight | 258.10 g/mol | [3] |
| Appearance | White to light yellow crystal or crystalline powder | [1][2] |
| Melting Point | 187–188 °C | [4] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane; Insoluble in water | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities typically arise from the synthetic route. These can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 4,6-dichloroindole or other precursors.
-
4,6-dichloro-1H-indole-2-carboxylic acid: This is a significant impurity that can form via hydrolysis of the ethyl ester group, particularly if the reaction work-up involves acidic or basic aqueous conditions at elevated temperatures[5][6].
-
Side-Reaction Products: The specific side-products will depend on the synthetic pathway employed.
Q2: My purified product has a lower melting point than the reported 187–188 °C. What does this indicate?
A2: A depressed and broadened melting point range is a classic indicator of impurities. The presence of even small amounts of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to the liquid phase. We recommend further purification steps if you observe a significant deviation from the literature value.
Q3: How can I quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess purity. A single, well-defined spot suggests a relatively pure compound. For indole derivatives, a common mobile phase for TLC is a mixture of hexane and ethyl acetate[5]. The presence of multiple spots indicates impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method[7].
Q4: Can I use an acid-base extraction to remove impurities?
A4: Yes, an acid-base extraction is highly effective for removing acidic impurities, most notably the hydrolysis product, 4,6-dichloro-1H-indole-2-carboxylic acid. By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the carboxylic acid will be deprotonated and extracted into the aqueous layer, while your desired ester remains in the organic phase[5].
Troubleshooting Guide: Recrystallization
Recrystallization is an effective purification technique for removing small amounts of impurities, provided a suitable solvent can be found. The principle relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.
Q: I'm struggling to find a suitable recrystallization solvent. Where should I start?
A: Based on the solubility profile, a good starting point for solvent screening would be ethanol or a mixed solvent system. For structurally similar compounds, a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate has been suggested[5][6].
Recommended Starting Solvents for Screening:
-
Ethanol
-
Isopropanol/Water
-
Ethanol/Water
-
Hexanes/Ethyl Acetate
Troubleshooting Common Recrystallization Problems:
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The cooling rate is too fast, or the solvent is not ideal, causing the compound's melting point to be below the solution temperature. | Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Experiment with a different solvent or a more dilute solution[6]. |
| No crystals form, even after cooling. | The solution may be too dilute, or crystallization requires initiation. | Try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a "seed crystal" from a previously purified batch. If these fail, remove some solvent under reduced pressure to increase the concentration and attempt to cool again. |
| Low recovery of the purified product. | Too much solvent was used initially, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the filtrate. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent[6]. |
General Recrystallization Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating the target compound from impurities with different polarities. For indole esters, silica gel is a common stationary phase, and a mobile phase of ethyl acetate in hexanes is often effective[7].
Q: My compound is not separating from an impurity on the column. What can I do?
A: This indicates that your compound and the impurity have very similar polarities in the chosen solvent system.
-
Optimize the Mobile Phase: Try a less polar mobile phase (a lower percentage of ethyl acetate in hexanes) to increase the retention time and potentially improve separation. A shallow gradient elution can also be effective.
-
Consider a Different Solvent System: Sometimes, switching one of the mobile phase components can alter selectivity. For example, you could try a dichloromethane/hexanes system.
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography.
Troubleshooting Common Column Chromatography Problems:
| Issue | Potential Cause | Recommended Solution |
| Poor separation (wide bands, streaking). | The initial sample band was too broad, or the column was overloaded. | For compounds not highly soluble in the mobile phase, use a "dry loading" technique. Dissolve the crude product in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column[6]. Ensure you are not loading too much material for the column size. |
| Compound is stuck on the column. | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexanes, you could increase to 10%, then 15%, and so on. |
| Compound elutes too quickly (in the solvent front). | The mobile phase is too polar. | Start with a less polar mobile phase, such as 100% hexanes or a very low percentage of ethyl acetate. |
General Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Load the sample using either a wet or dry loading technique.
-
Elution: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the solvent system (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Final Purity Verification
After purification, it is crucial to verify the purity and confirm the identity of the final product.
-
Melting Point: A sharp melting point at or very near the literature value of 187–188 °C is a strong indicator of high purity[4].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect any remaining impurities. The published ¹H NMR data in DMSO-d₆ shows characteristic peaks at δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), and 1.34 (d, 3H)[4].
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.
Troubleshooting Logic for Impure Product
Caption: Decision-making workflow for post-purification analysis.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. Available at: [Link]
-
Molbase. This compound. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available at: [Link]
-
LookChem. CAS No 53995-82-7 , this compound. Available at: [Link]
-
Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available at: [Link]
-
PubChem. ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. Available at: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789–1792. Available at: [Link]
Sources
Technical Support Center: Synthesis of Substituted Indoles Using Alternative Catalysts
Welcome to the Technical Support Center for advanced methodologies in the synthesis of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring alternatives to traditional indole synthesis methods. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered when using alternative catalytic systems. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome experimental hurdles.
Section 1: Palladium-Catalyzed Indole Synthesis via C-H Activation & Cross-Coupling
Palladium catalysis is a powerful tool for constructing the indole nucleus, often through C-H activation or cross-coupling reactions like the Heck and Larock annulations.[1][2] While efficient, these methods can be sensitive to various parameters, leading to common issues.
Troubleshooting Guide: Palladium-Catalyzed Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or it has been deactivated.[3][4] 2. Poor Ligand Choice: The phosphine ligand may be inadequate for the specific substrate, especially with challenging substrates like aryl chlorides.[3] 3. Suboptimal Base: The base may not be strong enough to regenerate the active catalyst in the final step of the catalytic cycle.[3] | 1. Catalyst Activation: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass in-situ reduction steps. For C-H activation, ensure your oxidant (e.g., O₂, Cu(OAc)₂) is active.[4] 2. Ligand Screening: For Heck reactions with challenging substrates, switch to bulkier, electron-rich phosphine ligands like P(t-Bu)₃ or use specialized ligands such as PdXPhos.[5] 3. Base Screening: Test a range of bases, from organic amines (e.g., Et₃N, Cy₂NMe) to inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[3][6] |
| Catalyst Deactivation (Palladium Black Formation) | 1. Pd(0) Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.[3] 2. Indole Coordination: The nitrogen atom of the indole substrate or product can coordinate to the palladium center, inhibiting its catalytic activity.[3] | 1. Ligand Ratio: Increase the ligand-to-palladium ratio to better stabilize the Pd(0) species. However, be aware that very high ratios can sometimes inhibit the reaction.[5] 2. Temperature Control: Lower the reaction temperature and monitor for the lowest effective temperature to minimize thermal decomposition. 3. Substrate Purity: Ensure high purity of the indole starting material through recrystallization or chromatography to remove potential catalyst poisons.[3] |
| Poor Regioselectivity in Larock Annulation | 1. Steric/Electronic Effects: With unsymmetrical alkynes, the regioselectivity is governed by both steric hindrance and the electronic nature of the alkyne substituents.[7] | 1. Substrate Design: If possible, modify the alkyne substituents to enhance the steric or electronic bias for the desired regioisomer. 2. Ligand Modification: While substrate control is dominant, fine-tuning the steric bulk of the phosphine ligand can sometimes influence regioselectivity. |
Palladium-Catalyzed Synthesis FAQs
Q1: My Heck reaction with a bromoindole is giving a low yield. What's the first thing I should check?
A1: Start by evaluating your catalyst system. Low yields with bromoindoles often stem from catalyst deactivation or suboptimal ligand choice.[3] The indole nitrogen can act as a ligand, poisoning the palladium catalyst. Ensure your phosphine ligand is robust enough to compete with this coordination and stabilize the active palladium species. Also, the formation of palladium black is a visual indicator of catalyst decomposition.[3]
Q2: Can I run a C-H activation on an indole with a free N-H group?
A2: Yes, it is possible. However, the N-H bond can compete with the desired C-H activation. Protocols have been developed for the direct C-2 arylation of unprotected indoles using electrophilic catalysts like Pd(TFA)₂ with air as the oxidant.[8] The success of this approach is highly dependent on the specific reaction conditions and substrates.
Q3: My Larock indole synthesis is not working well with a complex polypeptide substrate. What can I do?
A3: Complex substrates, especially those with multiple functional groups like peptides, can be challenging for the Larock annulation, often leading to poor catalyst turnover.[6] In such cases, higher catalyst loadings (up to 25 mol%) may be necessary. Additionally, a thorough optimization of the palladium source, ligand, and base is crucial. For instance, using a catalyst like Pd[P(o-tol)₃]₂ with Na₂CO₃ has been shown to be effective in complex settings.[6]
Visualizing the Heck Reaction Catalytic Cycle
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Regioselective Substitution of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the technical support center for navigating the complexities of regioselective substitution on the ethyl 4,6-dichloro-1H-indole-2-carboxylate scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile, yet challenging, indole derivative. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions to empower your synthetic strategies.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the regioselective functionalization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions grounded in established chemical principles.
Issue 1: Poor or No Regioselectivity in C-H Functionalization
Question: My C-H activation/arylation reaction on the benzene ring of this compound is yielding a mixture of C4, C5, C6, and C7 substituted products, or is not proceeding at all. How can I control the regioselectivity?
Underlying Chemistry: The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position of the pyrrole ring.[1] Functionalization of the benzene portion (C4-C7) is significantly more challenging and often requires specific directing groups to overcome the intrinsic reactivity of the indole nucleus.[2][3] The two chlorine atoms at C4 and C6 deactivate the benzene ring towards electrophilic attack, further complicating selective functionalization.
Troubleshooting Protocol:
-
Employ a Directing Group Strategy: This is the most robust method to achieve high regioselectivity on the indole benzene ring.
-
For C7-Functionalization: Installation of a pivaloyl (Piv) or a di-tert-butylphosphinoyl (P(O)tBu2) group on the indole nitrogen (N1) has been shown to effectively direct C-H activation to the C7 position using palladium catalysis.[3]
-
For C4-Functionalization: A pivaloyl group at the C3 position can direct arylation to the C4 position.[3]
-
For C5 & C6-Functionalization: While more challenging, specific ligand and catalyst combinations can favor these positions. For instance, copper catalysis with an N-P(O)tBu2 directing group has shown promise for C6 arylation.[3]
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Sterically hindered ligands can influence the regioselectivity of cross-coupling reactions.[4]
-
Solvent and Temperature: A thorough screening of solvents and reaction temperatures is necessary. Non-polar, aprotic solvents are often preferred for these types of reactions.
-
-
Consider Alternative Strategies:
-
Halogen-Dance Reaction followed by Cross-Coupling: Under specific basic conditions, it might be possible to isomerize the chloro-substituents to a more reactive position, although this is a complex and often unpredictable approach for this specific substrate.
-
Issue 2: Unwanted N-Alkylation/Arylation
Question: During my attempted substitution at C4 or C6, I am observing significant amounts of N-alkylation or N-arylation. How can I prevent this side reaction?
Underlying Chemistry: The indole nitrogen is nucleophilic and can compete with the desired C-H or C-Cl bond functionalization, especially under basic conditions. Alkylation of the indole nitrogen is a common reaction, often carried out with a base like potassium hydroxide in acetone.[5][6][7]
Troubleshooting Protocol:
-
Protect the Indole Nitrogen: The most effective way to prevent N-functionalization is to install a protecting group on the indole nitrogen.
-
Choice of Protecting Group: The selection of a protecting group is crucial and depends on the subsequent reaction conditions.[8]
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): These are robust electron-withdrawing groups that decrease the nucleophilicity of the indole nitrogen. However, their removal can require harsh conditions.[8]
-
Carbamates (e.g., Boc, Cbz): These are commonly used but may not be stable to strongly acidic or basic conditions.
-
Silyl Groups (e.g., SEM, TMS): [2-(Trimethylsilyl)ethoxy]methyl (SEM) is a versatile protecting group for indoles.[9][10] Silyl groups can also steer reactions to desired outcomes by preventing unwanted side reactions.[11]
-
-
Protecting Group Introduction and Removal: Ensure that the conditions for introducing and removing the protecting group are compatible with the other functional groups in your molecule, particularly the ethyl ester.
-
-
Modify Reaction Conditions:
-
Base Selection: If a protecting group is not feasible, carefully select the base. A non-nucleophilic, sterically hindered base might minimize N-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired C-H or C-Cl activation over N-alkylation.
-
Issue 3: Hydrolysis of the Ethyl Ester
Question: My reaction is leading to the hydrolysis of the ethyl ester at the C2 position, resulting in the corresponding carboxylic acid. How can I avoid this?
Underlying Chemistry: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Many cross-coupling and substitution reactions employ basic reagents, which can readily saponify the ester.[12][13]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The presence of water, especially with a base, will promote ester hydrolysis.
-
Base Selection:
-
Reaction Temperature and Time:
-
Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.
-
-
Protecting Group Strategy: In some cases, it might be necessary to perform the regioselective substitution on a precursor without the ester, and then introduce the carboxylate functionality at a later stage.
II. Frequently Asked Questions (FAQs)
Q1: Which chlorine atom (C4 or C6) is more reactive towards nucleophilic aromatic substitution (SNAr)?
A1: Generally, in dihalo-N-heterocycles, the halide adjacent to the heteroatom is more reactive in palladium-catalyzed cross-couplings.[4] However, for nucleophilic aromatic substitution (SNAr) on the 4,6-dichloroindole system, the relative reactivity is less predictable without specific activating groups. SNAr reactions typically require strong electron-withdrawing groups on the aromatic ring to proceed efficiently.[14][15] The indole nucleus itself does not strongly activate the benzene ring for SNAr. Therefore, achieving selective SNAr at either C4 or C6 is challenging and would likely require a directing group or a specific catalyst system to differentiate between the two positions.
Q2: Can I selectively perform a Suzuki or Heck coupling at the C4 or C6 position?
A2: Yes, this is a more viable approach than SNAr for selective functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[16][17][18] To achieve regioselectivity between the C4-Cl and C6-Cl bonds, careful selection of the palladium catalyst, ligand, and reaction conditions is paramount.
-
Ligand Control: Sterically demanding ligands can often direct the oxidative addition of the palladium catalyst to the less sterically hindered C-Cl bond.[4]
-
Electronic Effects: While both positions are electronically similar, subtle differences might be exploited by specific catalyst systems. A thorough screening of conditions is recommended.
Q3: What is the best method for introducing a substituent at the C3 position without affecting the chloro-substituents?
A3: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.[12]
-
Vilsmeier-Haack Reaction: To introduce a formyl group.
-
Mannich Reaction: To introduce an aminomethyl group.
-
Friedel-Crafts Acylation: To introduce an acyl group. These reactions are typically performed under conditions that are mild enough not to affect the C-Cl bonds.
Q4: Is it possible to perform a metal-free C-H activation on this substrate?
A4: While challenging, metal-free C-H activation is an emerging field.[19] For indoles, strategies involving photoredox catalysis or strong oxidants have been developed.[20] However, achieving high regioselectivity on the deactivated benzene ring of 4,6-dichloroindole without a metal catalyst and a directing group would be a significant synthetic hurdle.
III. Experimental Protocols & Visualizations
Protocol 1: N-Protection of this compound with a Phenylsulfonyl Group
This protocol provides a general method for protecting the indole nitrogen, which is a critical first step for many subsequent regioselective functionalizations.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-protected indole.
Diagrams
Decision Workflow for Regioselective Functionalization
Caption: Decision tree for regioselective substitution strategy.
Potential Side Reactions
Caption: Competing reaction pathways in functionalization.
IV. References
-
A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Indole-2-carboxylic Esters. (2020, March 10). Combinatorial Chemistry Review. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved from [Link]
-
Molecular-editing reaction expands indoles with nitrogen. (2022, September 12). C&EN Global Enterprise. Retrieved from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1985). The Journal of Organic Chemistry. Retrieved from [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. (1995). PubMed. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved from [Link]
-
Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). ResearchGate. Retrieved from [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). Semantic Scholar. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. Retrieved from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. Retrieved from [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. Retrieved from [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). NIH. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). NIH. Retrieved from [Link]
-
Visible light-promoted metal-free C-H activation: diarylketone-catalyzed selective benzylic mono- and difluorination. (2013). PubMed. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). NIH. Retrieved from [Link]
-
Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. Retrieved from [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Regioselective carboxylation of 1,3-dihydroxybenzene by 2,6-dihydroxybenzoate decarboxylase of Pandoraea sp. 12B-2. (n.d.). PubMed. Retrieved from [Link]
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- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
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- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. nobelprize.org [nobelprize.org]
- 18. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 19. Visible light-promoted metal-free C-H activation: diarylketone-catalyzed selective benzylic mono- and difluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 4,6-dichloro-1H-indole-2-carboxylate. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of solvent selection for various synthetic transformations involving this versatile intermediate. Our goal is to empower you with the scientific rationale behind solvent choices to enhance reaction efficiency, yield, and purity.
Introduction: The Critical Role of Solvents
This compound is a key building block in medicinal chemistry, notable for its dichlorinated core which allows for selective functionalization. However, the success of reactions such as N-alkylation and palladium-catalyzed cross-couplings is profoundly influenced by the solvent system. The right solvent not only ensures the solubility of reactants but also modulates their reactivity, stabilizes intermediates, and can even dictate the regiochemical outcome of a reaction. This guide will delve into the nuances of solvent optimization for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that is generally soluble in common organic solvents such as ethanol, chloroform, and dichloromethane.[1] It is insoluble in water.[1] For reaction purposes, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane, are often suitable, depending on the specific reaction requirements.
Q2: How does the choice of a protic versus aprotic solvent affect reactions at the indole nitrogen?
A2: The indole N-H is weakly acidic and can be deprotonated under basic conditions for N-alkylation.
-
Protic solvents (e.g., ethanol, methanol) can solvate both the anionic indole nitrogen and the cation of the base, but they can also participate in hydrogen bonding, potentially slowing down the reaction by solvating the nucleophile.
-
Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for N-alkylation as they effectively solvate the cation of the base while leaving the indole anion more "naked" and therefore more nucleophilic, often leading to faster reaction rates.[2]
Q3: For palladium-catalyzed cross-coupling reactions, what is a good starting point for solvent selection?
A3: For Suzuki-Miyaura couplings, a mixture of a nonpolar aprotic solvent and water, such as 1,4-dioxane/water or toluene/water, is a common starting point.[3][4] This biphasic system helps to dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃, K₃PO₄). For Sonogashira couplings, polar aprotic solvents like DMF or amine bases such as triethylamine, which can also act as a solvent, are frequently used.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable, solvent-focused solutions.
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
Incomplete consumption of the starting indole.
-
Significant recovery of unreacted starting material after work-up.
Possible Solvent-Related Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Solubility of the Indole or Base | If either the indole or the base (e.g., NaH, K₂CO₃) has low solubility in the chosen solvent, the reaction will be slow or may not proceed to completion. | Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent solvents for a wide range of organic molecules and inorganic salts. |
| Solvent-Induced Base Deactivation | Protic solvents can react with strong bases (e.g., NaH), quenching them and reducing their effectiveness. | Use anhydrous polar aprotic solvents such as THF, DMF, or acetonitrile when employing strong bases like sodium hydride. |
| Slow Reaction Kinetics | The reaction may be inherently slow in the chosen solvent due to poor stabilization of the transition state. | Consider switching to a more polar solvent to accelerate the S(_N)2 reaction. For instance, if the reaction is sluggish in THF, moving to DMF can often increase the rate. |
Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling
Symptoms:
-
Formation of a mixture of products where functionalization has occurred at both the C4 and C6 positions.
-
Difficulty in separating the desired regioisomer.
Possible Solvent-Related Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Solvent Influence on Catalyst Activity | The polarity of the solvent can influence the nature of the active palladium catalyst. In some cases, polar solvents can stabilize anionic palladium complexes, which may alter the regioselectivity of oxidative addition.[6][7] | Screen a range of solvents with varying polarities. Start with a nonpolar solvent like toluene or 1,4-dioxane. If regioselectivity is still an issue, explore more polar aprotic solvents like DMF or acetonitrile, while carefully monitoring the product distribution.[7] |
| Insufficient Solubility of Reagents | Poor solubility of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) can lead to side reactions or incomplete conversion, indirectly affecting the observed regioselectivity. | For Suzuki couplings, ensure an adequate amount of water is used in the solvent mixture (e.g., dioxane/water) to dissolve the base and facilitate transmetalation. For Sonogashira couplings, using a co-solvent like DMF can help solubilize all components. |
Issue 3: Product Decomposition or Side-Product Formation
Symptoms:
-
Appearance of multiple spots on TLC, some of which may be degradation products.
-
Low isolated yield of the desired product despite full consumption of the starting material.
Possible Solvent-Related Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| High Reaction Temperatures in High-Boiling Solvents | High temperatures required for reactions in solvents like DMF or DMSO can sometimes lead to thermal decomposition of the starting material or product. | If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Alternatively, switch to a lower-boiling solvent like THF or acetonitrile and see if the reaction can be driven to completion under milder conditions. |
| Solvent Participation in Side Reactions | Some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine under certain conditions, leading to unwanted byproducts. | If unexpected side products are observed, consider switching to a more inert solvent. For example, replace DMF with dioxane or toluene in a cross-coupling reaction. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for N-Alkylation
This protocol provides a systematic approach to identifying the optimal solvent for the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Candidate solvents: THF, Acetonitrile, DMF, DMSO (all anhydrous)
-
Small reaction vials with stir bars
Procedure:
-
To each of the four reaction vials, add this compound (e.g., 50 mg, 1 equivalent) and the base.
-
Add 2 mL of each respective anhydrous solvent to the vials.
-
Add the alkyl halide to each vial and seal them.
-
Stir the reactions at a set temperature (e.g., 60 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Compare the reaction rates and the formation of any byproducts in the different solvents to determine the optimal system.
Caption: Workflow for systematic solvent screening in N-alkylation.
Protocol 2: Optimization of a Suzuki-Miyaura Coupling Reaction
This protocol details the steps for a Suzuki-Miyaura coupling at one of the chlorine positions, with a focus on solvent system optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent systems to test:
-
1,4-Dioxane/Water (4:1)
-
Toluene/Water (4:1)
-
DMF
-
Procedure:
-
Set up three parallel reactions in appropriate glassware. To each, add the indole, arylboronic acid, and base.
-
Add the respective solvent system to each reaction vessel.
-
Degas each mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst to each vessel under an inert atmosphere.
-
Heat the reactions to a suitable temperature (e.g., 90 °C) and stir.
-
Monitor the reactions by TLC or LC-MS for consumption of starting material and formation of the desired product and any isomers.
-
Compare the yield and regioselectivity in each solvent system to identify the optimal conditions.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-1H-indole-2-carboxylate: A Comparative NMR Analysis
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. By comparing its spectral features with those of the parent compound, ethyl 1H-indole-2-carboxylate, we will elucidate the significant electronic and structural effects imposed by the dichlorination of the indole scaffold. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural verification to advance their work.
The core of this analysis rests on the fundamental principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency.[1] Substituents on an aromatic ring, such as chlorine atoms, induce predictable changes in chemical shifts, providing a powerful tool for confirming regiochemistry and understanding electronic distribution within the molecule.
Part 1: NMR Spectral Data for this compound
The structural identity of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The data presented below was acquired using modern high-field NMR instrumentation, ensuring high resolution and sensitivity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum, recorded in DMSO-d₆, reveals five distinct signals corresponding to the different proton environments in the molecule. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) is critical here; its ability to form hydrogen bonds with the N-H proton prevents rapid chemical exchange, allowing the signal to be observed as a sharp singlet, which is crucial for structural confirmation.[2]
Table 1: ¹H NMR Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 12.41 | Singlet (s) | 1H | N-H | The indole N-H proton is highly deshielded due to the aromaticity of the ring and its acidic nature, which is enhanced by the electron-withdrawing ester group. Its resonance far downfield is characteristic. |
| 7.44 | Singlet (s) | 1H | H-7 | The proton at position 7 is a singlet as adjacent positions are substituted. Its chemical shift is influenced by the neighboring chlorine at C-6. |
| 7.27 | Singlet (s) | 1H | H-5 | The proton at position 5 is a singlet, flanked by two chlorine-bearing carbons. |
| 7.10 | Singlet (s) | 1H | H-3 | The proton at C-3 of the indole ring typically appears as a singlet in 2-substituted indoles. Its chemical shift is influenced by the ester group and the overall electron density of the pyrrole ring. |
| 4.30-4.43 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).[4] |
| 1.34 | Triplet (t)* | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[4] |
*Note: The cited source reports this signal as a doublet (d)[3]. This is likely a typographical error, as an ethyl group's terminal methyl protons adjacent to a methylene group characteristically appear as a triplet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The spectrum for this compound shows 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.
Table 2: ¹³C NMR Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 161.69 | C=O | The ester carbonyl carbon is significantly deshielded and appears at the lowest field, a characteristic feature of sp²-hybridized carbons bonded to two oxygen atoms. |
| 137.08 | C-7a | Quaternary carbon at the fusion of the two rings. |
| 131.00 | C-2 | The carbon bearing the ester group. |
| 128.45 | C-4 | Aromatic carbon directly bonded to a chlorine atom. The electronegativity of chlorine causes a downfield shift. |
| 128.37 | C-6 | Aromatic carbon directly bonded to a chlorine atom. |
| 125.31 | C-3a | Quaternary carbon at the fusion of the two rings. |
| 121.26 | C-5 | Tertiary aromatic carbon. |
| 110.52 | C-7 | Tertiary aromatic carbon. |
| 107.07 | C-3 | Tertiary carbon in the pyrrole ring. |
| 61.56 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| 14.32 | -OCH₂CH₃ | Methyl carbon of the ethyl ester, appearing furthest upfield. |
Part 2: Comparative Analysis with Ethyl 1H-indole-2-carboxylate
To fully appreciate the spectroscopic impact of the chlorine substituents, a direct comparison with the non-halogenated parent compound, indole-2-carboxylate, is instructive. The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 dramatically alters the electronic landscape of the benzene portion of the indole ring.
Table 3: Comparative ¹H NMR Data (Aromatic Region, DMSO-d₆)
| Proton Position | This compound (δ ppm, Multiplicity)[3] | Methyl 1H-indole-2-carboxylate (δ ppm, Multiplicity)[5] | Key Observation |
| N-H | 12.41 (s) | 11.91 (s) | The N-H proton in the dichlorinated compound is more deshielded (further downfield), indicating a more electron-poor indole system. |
| H-3 | 7.10 (s) | 7.18 (s) | The chemical shift is comparable, as this position is distant from the chlorines. |
| H-4 | N/A (Cl substituted) | 7.66 (d) | The complex splitting pattern of the parent compound is simplified to singlets in the dichlorinated analogue due to substitution. |
| H-5 | 7.27 (s) | 7.09 (dd) | The downfield shift from ~7.09 ppm to 7.27 ppm reflects the influence of the adjacent chlorine atoms. |
| H-6 | N/A (Cl substituted) | 7.27 (dd) | - |
| H-7 | 7.44 (s) | 7.49 (d) | The chemical shifts are similar, but the coupling is absent in the dichlorinated compound. |
This comparison clearly demonstrates two primary effects of dichlorination:
-
Simplification of Spectra: The substitution at C-4 and C-6 removes protons and eliminates the complex doublet and doublet of doublets splitting patterns seen in the parent compound, resulting in three simple singlets for the remaining aromatic protons.
-
Electronic Deshielding: The electron-withdrawing nature of the chlorine atoms reduces electron density across the aromatic system. This is most evident in the downfield shift of the N-H proton, indicating increased acidity and a more electron-deficient ring system.
Part 3: Standardized Protocol for NMR Data Acquisition
To ensure data reproducibility and accuracy, a self-validating and robust experimental protocol is essential. The following workflow outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing the N-H proton) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector coil.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Set an appropriate spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).
-
Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
-
Identify the chemical shift, multiplicity, and integration for all signals to assign the structure.
-
Conclusion
The NMR data for this compound provides a clear and definitive fingerprint of its molecular structure. The observed chemical shifts and splitting patterns are in complete agreement with theoretical predictions based on the effects of the ethyl ester and dichloro substituents on the indole framework. Furthermore, a comparative analysis against the non-halogenated parent compound highlights the profound and predictable influence of these substituents on the electronic environment of the molecule, simplifying the aromatic region of the ¹H spectrum and deshielding the N-H proton. The standardized protocol provided herein ensures that researchers can reliably obtain high-quality NMR data for this and similar compounds, facilitating accurate structural verification in synthetic and medicinal chemistry programs.
References
-
All About Drugs. (2018). This compound. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]
-
Molecules. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. mdpi.com [mdpi.com]
A Senior Scientist's Comparative Guide to the Mass Spectrometry Analysis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.[1] For professionals in drug development, the accurate characterization and quantification of such molecules are paramount for ensuring the quality, safety, and efficacy of final drug products.[2][3] This document moves beyond standard operating procedures to explain the causality behind instrumental choices, empowering researchers to select the optimal analytical strategy for their specific objectives, from impurity profiling to high-resolution structural confirmation.
The unique dichlorinated structure of this indole ester presents both a challenge and an opportunity in mass spectrometric analysis. The primary analytical task is to develop methods that are not only sensitive and specific but also leverage the compound's distinct isotopic signature for unequivocal identification.
Part 1: Foundational Principles for a Dichlorinated Analyte
Before comparing instrument platforms, it is crucial to understand the inherent chemical properties of this compound and how they dictate the initial analytical approach. With a molecular formula of C₁₁H₉Cl₂NO₂ and a monoisotopic mass of 257.001 Da, the most telling feature is the presence of two chlorine atoms.[4][5][6]
The Critical Role of the Dichloro-Isotopic Signature
Nature has provided a definitive analytical marker within this molecule. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[7][8] For a molecule containing two chlorine atoms, the resulting mass spectrum will exhibit a highly characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. This pattern is a powerful diagnostic tool for confirming the presence and integrity of the analyte.[9][10]
| Ion | Isotopic Composition | Relative Mass (m/z) | Expected Intensity Ratio |
| [M] | (³⁵Cl)(³⁵Cl) | M | ~100% (Base Peak) |
| [M+2] | (³⁵Cl)(³⁷Cl) | M+2 | ~65% |
| [M+4] | (³⁷Cl)(³⁷Cl) | M+4 | ~10% |
Table 1: Theoretical isotopic distribution for a dichlorinated compound. This predictable 100:65:10 ratio is a primary identification criterion.
The First Decision Gate: Ionization Source Selection
The choice of ionization source is the most critical initial step, as it governs the efficiency of ion generation from the analyte introduced via liquid chromatography (LC). The two most common and complementary techniques for a molecule of this type are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[11][12]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for moderately polar and pre-charged molecules.[13] Given that High-Resolution Mass Spectrometry (HRMS) has successfully identified the deprotonated molecule [M-H]⁻, ESI is a proven method.[14] It is generally the first choice for its sensitivity and ability to preserve the molecular ion.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that are neutral in solution.[13][15] APCI involves a corona discharge to ionize the analyte in the gas phase.[12] For indole derivatives, which possess moderate polarity, APCI represents a robust alternative, particularly if ESI performance is suboptimal due to matrix effects or mobile phase composition.[16]
Caption: Workflow for selecting the appropriate ionization source.
Predicting Tandem Mass Spectrometry (MS/MS) Behavior
Understanding the likely fragmentation pattern is essential for developing targeted quantification methods (e.g., Multiple Reaction Monitoring) and for structural confirmation. Based on established fragmentation rules for indole derivatives and ethyl esters, we can predict a logical pathway.[17][18] A common fragmentation for indole structures is the generation of a stable quinolinium ion.[19]
Caption: Predicted MS/MS fragmentation pathway for the protonated molecule.
Part 2: A Comparative Guide to Mass Analyzer Platforms
The choice of mass analyzer is dictated entirely by the analytical goal. Is the objective to quantify a known compound at trace levels, or is it to identify an unknown impurity with high confidence?
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Screening | High-Resolution Profiling & Identification |
| Resolution | Low (~1 Da) | High (up to 60,000) | Very High to Ultra-High (up to 280,000+)[20] |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (< 2 ppm)[21] | Exceptional (< 1 ppm)[21] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & MS/MS | Full Scan MS & MS/MS |
| Sensitivity | Exceptional for MRM | Very Good | Excellent |
| Dynamic Range | Excellent (5-6 orders) | Good | Very Good |
| Use Case for Analyte | Quantifying the parent compound or known impurities/metabolites with maximum sensitivity.[22][23] | Identifying unknown degradants by accurate mass, confirming empirical formula via isotopic fidelity. | Resolving complex mixtures, achieving highest confidence in structural elucidation of unknowns.[20][24] |
Table 2: Comparison of common mass analyzer platforms for the analysis of this compound.
Scenario 1: Targeted Quantification for Process or Cleaning Validation
For applications requiring the precise quantification of the target analyte—such as monitoring its level as a process-related impurity or in cleaning validation studies—the Triple Quadrupole (QqQ) mass spectrometer is the undisputed instrument of choice.[2] Its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode are unmatched for targeted assays.[23] In MRM, the first quadrupole (Q1) selects the precursor ion (e.g., m/z 258), the second quadrupole (q2) serves as a collision cell to induce fragmentation, and the third quadrupole (Q3) selects a specific product ion (e.g., m/z 230). This highly specific transition filters out chemical noise, providing superior signal-to-noise and low limits of detection (LOD).[22]
Scenario 2: High-Resolution Screening and Structural Confirmation
When the goal is to screen for unknown impurities, confirm the identity of the main compound with high confidence, or elucidate the structure of a degradant, a High-Resolution Mass Spectrometry (HRMS) platform like a QTOF or Orbitrap is required.
-
QTOF systems offer a compelling balance of high resolution, excellent mass accuracy, fast scan speeds, and good isotopic fidelity.[21][23] The fast scanning is particularly advantageous for compatibility with rapid Ultra-High-Performance Liquid Chromatography (UHPLC) separations.[24]
-
Orbitrap systems provide the highest available resolving power, which is critical for separating the analyte of interest from isobaric interferences in complex matrices.[20][25] This ultra-high resolution allows for unambiguous determination of elemental composition. While historically slower, modern Orbitrap instruments offer scan speeds suitable for most UHPLC applications, making them a powerful tool for both qualitative and quantitative research.[20]
The practical difference for this specific analyte is subtle but important. Both platforms can easily resolve the isotopic cluster and provide sub-5 ppm mass accuracy. The choice may come down to laboratory preference, software ecosystem, and specific needs for resolving power versus throughput.[21][24]
Part 3: Validated Experimental Protocols
The following protocols serve as robust starting points for method development. They are designed to be self-validating systems, grounded in common practices for pharmaceutical analysis.[26][27]
Protocol 1: Quantitative LC-MS/MS using a Triple Quadrupole
This method is optimized for sensitivity and is ideal for impurity-level quantification.
-
Sample Preparation: Dissolve the reference standard and sample in a 50:50 mixture of acetonitrile:water to a final concentration of 1 µg/mL. Prepare a calibration curve from 0.1 ng/mL to 100 ng/mL.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C.
-
MRM Transitions:
-
Primary (Quantifier): 258.0 → 230.0; Collision Energy: 15 eV.
-
Secondary (Qualifier): 258.0 → 186.0; Collision Energy: 25 eV.
-
-
-
Validation: Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.[22]
Protocol 2: High-Resolution Characterization using a QTOF or Orbitrap
This method is designed for confident identification and structural confirmation.
-
Sample Preparation: Prepare a sample at a concentration of 1-5 µg/mL in 50:50 acetonitrile:water.
-
Liquid Chromatography (LC): Use the same conditions as in Protocol 1 to ensure chromatographic consistency.
-
Mass Spectrometry (MS):
-
Instrument: QTOF or Orbitrap Mass Spectrometer.
-
Ionization Source: ESI, Positive Mode (run in Negative mode as well to capture all data).
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full Scan MS1 Parameters:
-
Resolution: >70,000 (Orbitrap) or >40,000 (QTOF).
-
Scan Range: m/z 100-500.
-
Mass Accuracy: Ensure internal or external calibration provides < 3 ppm accuracy.
-
-
MS/MS (DDA) Parameters:
-
Trigger: Trigger MS/MS scans on the top 3-5 most intense ions from the MS1 scan.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
-
Isotope Recognition: Enable isotope pattern recognition to specifically trigger MS/MS on ions exhibiting the characteristic dichlorinated pattern.
-
-
-
Data Analysis: Confirm the accurate mass of the precursor ion (< 3 ppm error). Verify the 100:65:10 isotopic ratio. Match observed fragments to the predicted fragmentation pathway.
Conclusion
The selection of a mass spectrometry platform for the analysis of this compound is fundamentally driven by the analytical question at hand. For routine, targeted quantification where sensitivity is paramount, a Triple Quadrupole operating in MRM mode is the industry standard. For discovery, impurity identification, and definitive structural confirmation, a high-resolution QTOF or Orbitrap instrument is essential.
Regardless of the platform, a thorough understanding of the molecule's unique dichlorinated isotopic signature and its predictable fragmentation behavior is the key to developing robust, specific, and trustworthy methods. By leveraging these intrinsic properties, researchers can ensure the highest level of confidence in their analytical results, supporting the rigorous demands of modern drug development.
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- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
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- Various Authors. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
- Reddy, G. et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
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- Ethyl 4,6-dichloro-1h-indole-2-carboxyl
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- ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYL
- Common Ionization Methods.
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A Comparative Guide to the X-ray Crystal Structure of Ethyl 4,6-dichloro-1H-indole-2-carboxylate and Its Derivatives
For researchers and professionals in drug development, understanding the three-dimensional architecture of small molecules is paramount. The precise arrangement of atoms in a crystal lattice, elucidated by X-ray crystallography, governs a compound's physicochemical properties and its interactions with biological targets. This guide provides an in-depth technical comparison of the structural characteristics of ethyl 4,6-dichloro-1H-indole-2-carboxylate and related derivatives, offering insights into how subtle molecular modifications influence crystal packing and intermolecular forces.
While the specific crystal structure for this compound is not publicly deposited in crystallographic databases at the time of this writing, we can leverage available data on its synthesis, characterization, and the crystal structures of closely related analogues to build a robust comparative framework. This guide will delve into the synthesis and characterization of the target compound, present a detailed protocol for obtaining single crystals suitable for X-ray diffraction, and compare the structural features of a relevant dichlorinated indole derivative to understand the governing principles of its solid-state architecture.
Synthesis and Characterization of the Target Compound
The foundation of any structural study is the synthesis and unambiguous characterization of the compound of interest. This compound serves as our primary subject. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including as antagonists for the strychnine-insensitive glycine binding site.[1]
Synthetic Pathway: The Fischer Indole Synthesis
A common and effective method for synthesizing indole-2-carboxylates is through a variation of the Fischer indole synthesis. While multiple synthetic routes exist, a reliable method involves the reaction of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.
The rationale for this multi-step approach lies in its efficiency and the availability of commercial starting materials. The initial condensation reaction forms a key intermediate, which, upon reduction of the nitro group, spontaneously cyclizes to form the stable indole ring system. Iron in acetic acid is a classic and cost-effective choice for this reduction, providing a robust method for achieving the desired cyclization.[2]
Experimental Protocol: Synthesis
The following protocol outlines a laboratory-scale synthesis of a chloro-substituted indole-2-carboxylate, adapted from established procedures.[2][3]
Materials:
-
2-Chloro-6-nitrotoluene
-
Potassium tert-butoxide
-
Ethanol
-
Diethyl ether
-
Diethyl oxalate
-
Iron powder
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate
-
1N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert argon atmosphere, add potassium tert-butoxide (0.1 mol) portionwise to stirred ethanol (25 mL) at ambient temperature.
-
Once the solution has cooled, add diethyl ether (300 mL), followed by diethyl oxalate (0.1 mol).
-
After 10 minutes of stirring, add 2-chloro-6-nitrotoluene (0.1 mol). The solution will turn dark red.
-
Allow the reaction mixture to stand at ambient temperature for 4 hours, then store in a refrigerator for approximately 65 hours.
-
Collect the resulting solid by filtration, wash with diethyl ether until the filtrate is colorless, and dry the solid.
-
To a solution of the intermediate solid (36.2 mmol) in glacial acetic acid (250 mL), add iron powder (127 mmol).
-
Heat the mixture to 90 °C. An exotherm will be observed. Maintain the temperature at 90 °C for 3 hours after the exotherm subsides.
-
Cool the reaction to 45 °C and pour it into ice water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL), and 1N HCl (2 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
This protocol is designed to be self-validating through the characterization of the final product. The expected spectroscopic data for the target compound, this compound, are provided in the table below for verification of a successful synthesis.[4]
Characterization Data
A crucial step before attempting crystallization is to confirm the identity and purity of the synthesized compound. High-purity material is essential for growing high-quality single crystals.
| Property | Data for this compound[4] |
| Appearance | White to light yellow crystalline powder[5] |
| Melting Point | 187–188 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 |
| IR (cm⁻¹) | 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2 |
| HRMS (ESI) | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930 |
From Powder to Perfect Crystal: The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, repeating lattice. For indole derivatives, several techniques can be employed.[6][7]
Choosing the Right Conditions
The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth as the solution becomes supersaturated. The polarity of the solvent can also influence the resulting crystal habit (the external shape of the crystal), changing it from a needle to a plate, for example.[8] For this compound, which is soluble in organic solvents like ethanol and chloroform but insoluble in water, a range of solvent systems should be screened.[5]
Experimental Protocol: Crystallization via Vapor Diffusion
The vapor diffusion method is an excellent choice as it requires only a small amount of material and allows for very slow changes in solvent composition, which is ideal for growing high-quality crystals.[7][9]
Workflow for Crystallization Screening:
Caption: Workflow for obtaining single crystals.
Procedure:
-
Preparation: Dissolve 2-5 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Setup: Place this inner vial inside a larger, sealable vial (the reservoir) that contains a small volume (e.g., 1-2 mL) of a "poor," more volatile solvent in which the compound is insoluble (e.g., hexane or heptane).
-
Equilibration: Seal the outer vial. The vapor of the poor solvent will slowly diffuse into the inner vial containing the compound solution.
-
Growth: This slow diffusion gradually decreases the solubility of the compound in the mixed solvent system, leading to supersaturation and, ideally, the formation of single crystals over several days to weeks.
-
Validation: High-quality crystals for X-ray diffraction should be clear, have well-defined faces, and be free of cracks or defects when viewed under a microscope.
Comparative Structural Analysis
As the crystal structure of this compound is not available, we will analyze the published structure of a closely related compound, diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate) , to draw meaningful comparisons and understand the structural role of the dichloro-substituents.[10] This analogue features two indole-2-carboxylate units linked by a dichlorophenyl group.
Key Structural Features and Intermolecular Interactions
In the crystal lattice of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), several key non-covalent interactions dictate the overall packing arrangement.[10] These interactions are fundamental to crystal engineering and understanding them allows for the rational design of new materials with desired properties.
-
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. In the analogue's crystal structure, pairs of N—H⋯O hydrogen bonds link molecules into inversion dimers. The oxygen atom of the ethyl carboxylate group acts as the hydrogen bond acceptor. This is a very common and stabilizing motif in the crystal structures of indole-2-carboxylates.
-
Halogen Bonding: Halogen atoms like chlorine can act as Lewis acids, forming directional interactions with Lewis bases (electron donors).[11] This "halogen bond" is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole.[12] In the analogue, short Cl—Cl contacts are observed, which help link the hydrogen-bonded dimers into larger supramolecular chains.[10]
-
π-π Stacking: The planar aromatic indole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.
Caption: Key intermolecular interactions in indole derivatives.
Comparative Insights for this compound
Based on the analysis of the analogue, we can predict the likely structural characteristics of this compound:
-
Hydrogen Bonding Dimers: It is highly probable that the primary structural motif would be a hydrogen-bonded dimer, formed between the N-H of one molecule and the carbonyl oxygen of the ethyl ester group of a neighboring molecule.
-
Role of Chlorine Atoms: The two chlorine atoms at the 4- and 6-positions would significantly influence the crystal packing. They would likely participate in halogen bonding, either with other chlorine atoms (Cl···Cl) or with the carbonyl oxygen (Cl···O) or the indole π-system. The specific geometry of these interactions would depend on the steric and electronic environment. The presence of these halogen bonds is a key factor that can stabilize the crystal lattice.[13][14]
-
Molecular Conformation: The planarity of the indole ring would be maintained. The ethyl carboxylate group might show some rotational freedom, but its orientation would likely be influenced by the formation of the primary hydrogen bond.
Implications for Drug Design and Development
The solid-state structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it has profound real-world consequences.
-
Polymorphism: The ability of a compound to crystallize in multiple different forms (polymorphs) is a major consideration. Different polymorphs can have different solubilities, dissolution rates, and stabilities, all of which affect a drug's bioavailability and shelf-life. Understanding the intermolecular interactions, as revealed by X-ray crystallography, is the first step toward controlling and predicting polymorphism.
-
Structure-Based Drug Design: A high-resolution crystal structure provides the precise bond lengths, bond angles, and conformation of a molecule. This information is invaluable for computational chemists and modelers who use it to understand how a ligand binds to its target protein. For instance, knowing the preferred orientation of the chloro substituents can guide the design of more potent inhibitors that exploit specific interactions within a protein's binding pocket.
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound and its derivatives. While the specific crystal structure of the title compound remains to be determined, a comparative analysis based on a closely related analogue reveals the critical role of hydrogen and halogen bonding in dictating the supramolecular architecture. The detailed protocols provided for synthesis and crystallization serve as a practical foundation for researchers seeking to explore this important class of compounds. Ultimately, the insights gained from X-ray crystallography are indispensable for advancing the rational design of new therapeutic agents based on the versatile indole scaffold.
References
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Crystal structure of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate). National Institutes of Health. [Link]
- Crystallization process of tricyclic indole derivatives.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
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Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. National Institutes of Health. [Link]
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Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. [Link]
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Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. MDPI. [Link]
-
The role of halogen bonding in the interaction landscape directing the crystal packing in a homologous series of halogenated coumarin derivatives. ResearchGate. [Link]
-
Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. National Institutes of Health. [Link]
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This compound. ChemBK. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Halogen Bonding beyond Crystals in Materials Science. ACS Publications. [Link]
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Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. MDPI. [Link]
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Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]
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A Comparative Guide to the Synthetic Validation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparison of two prominent synthetic routes to Ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, our goal is to present a scientifically rigorous comparison, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and practical considerations that inform route selection in a drug development context.
Introduction: The Significance of this compound and Synthetic Route Validation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituted indole, this compound, is a valuable building block for the synthesis of compounds targeting a range of therapeutic areas. The strategic placement of chlorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
The validation of a synthetic route is a critical process in pharmaceutical development. It ensures that the chosen synthesis is robust, reproducible, scalable, and economically viable, while consistently delivering a product of high purity. This guide will compare two classical methods for indole synthesis as applied to our target molecule: the Reissert Indole Synthesis and the Fischer Indole Synthesis .
Route 1: The Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes and diethyl oxalate.[1][2] This two-step process involves an initial condensation to form an ethyl o-nitrophenylpyruvate intermediate, followed by a reductive cyclization to yield the indole core.[2][3]
Scientific Rationale
The choice of the Reissert synthesis is often predicated on the commercial availability and relative low cost of the starting o-nitrotoluene derivative. The reaction is generally high-yielding and provides a direct route to the indole-2-carboxylate functionality. The reduction step can be achieved using various reagents, offering flexibility in process optimization. Common reducing agents include zinc in acetic acid, iron powder in acetic acid, or catalytic hydrogenation.[4][5]
Experimental Protocol: Synthesis of this compound via the Reissert Method
Step 1: Synthesis of Ethyl 3-(2,4-dichloro-6-nitrophenyl)-2-oxopropanoate
-
To a stirred solution of potassium ethoxide (prepared from potassium metal in absolute ethanol) in anhydrous diethyl ether, add diethyl oxalate dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
After stirring for 10-15 minutes, add a solution of 1,5-dichloro-2-methyl-3-nitrobenzene in anhydrous diethyl ether. The reaction mixture will typically develop a deep color.
-
Allow the reaction to stir at room temperature for 4-6 hours, then store at 4°C for 12-16 hours to facilitate complete precipitation of the potassium salt of the product.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The salt is typically used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the potassium salt from the previous step in glacial acetic acid.
-
To this solution, add iron powder portion-wise while monitoring the internal temperature. An exotherm is expected.
-
Heat the reaction mixture to 90-100°C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.[1][6]
Workflow Diagram
Caption: Workflow for the Reissert Indole Synthesis.
Route 2: The Fischer Indole Synthesis (Proposed)
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring system.[7][8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[7][9]
Scientific Rationale
For the synthesis of this compound, the Fischer route would commence with 2,4-dichlorophenylhydrazine and a suitable keto-ester, such as diethyl ketomalonate. The key advantages of the Fischer synthesis are its versatility and the ability to introduce a wide range of substituents on the indole ring. The Japp-Klingemann reaction provides a reliable method for the synthesis of the required arylhydrazone from an aryl diazonium salt and a β-keto ester.
Proposed Experimental Protocol: Synthesis of this compound via the Fischer Method
Step 1: Synthesis of 2,4-Dichlorophenylhydrazine
-
Prepare a solution of 2,4-dichloroaniline in concentrated hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated 2,4-dichlorophenylhydrazine hydrochloride by filtration, wash with cold water, and dry.
Step 2: Synthesis of the Arylhydrazone (via Japp-Klingemann Reaction)
-
Couple the freshly prepared 2,4-dichlorophenyl diazonium salt with diethyl ketomalonate in an aqueous solution buffered with sodium acetate.
-
The resulting arylhydrazone can be extracted with an organic solvent and purified, or in some cases, used directly in the next step.
Step 3: Fischer Indolization
-
Dissolve the arylhydrazone from the previous step in a suitable solvent, such as ethanol, acetic acid, or toluene.
-
Add a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram
Caption: Proposed workflow for the Fischer Indole Synthesis.
Comparative Analysis
| Parameter | Reissert Indole Synthesis | Fischer Indole Synthesis (Proposed) |
| Starting Materials | 1,5-Dichloro-2-methyl-3-nitrobenzene, Diethyl oxalate | 2,4-Dichloroaniline, Diethyl ketomalonate |
| Number of Steps | 2 | 3 (from aniline) |
| Typical Yield | Good to Excellent | Moderate to Good |
| Scalability | Generally good | Can be challenging due to exotherms and tar formation |
| Reagent Hazards | Potassium metal (highly reactive), Iron powder (flammable) | Sodium nitrite (oxidizer, toxic), Tin(II) chloride (corrosive), Strong acids |
| Key Challenges | Handling of potassium metal, potential for side reactions during reduction | Diazotization requires careful temperature control, Fischer indolization can produce tars and regioisomers with unsymmetrical ketones |
| Purity of Final Product | Generally high after purification | Can be lower due to side products, requiring extensive purification |
Discussion and Conclusion
Both the Reissert and Fischer syntheses offer viable pathways to this compound. The Reissert synthesis is a more linear and often higher-yielding process, starting from a readily available, albeit more complex, starting material. Its primary drawback lies in the use of hazardous reagents like potassium metal, which may be a concern for large-scale production.
The Fischer synthesis , while classic and versatile, is a multi-step process with its own set of challenges. The diazotization step requires strict temperature control to avoid decomposition of the diazonium salt. The final indolization step can be prone to the formation of tarry by-products, which can complicate purification and lower the overall yield. However, the starting materials for the Fischer route are generally less expensive.
From a process development perspective, the Reissert synthesis may be preferred for its higher overall yield and potentially cleaner reaction profile, provided that the handling of hazardous reagents can be safely managed at scale. The Fischer route, on the other hand, might be more cost-effective in terms of raw materials but could require more extensive process optimization to control side reactions and ensure consistent product quality.
Ultimately, the choice of synthetic route will depend on a variety of factors, including the scale of production, cost of raw materials, available equipment, and the stringency of purity requirements for the final product. This guide provides the foundational data and scientific rationale to make an informed decision.
References
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A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Methods
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence and diverse biological activities have driven over a century of innovation in synthetic organic chemistry, leading to a rich and varied toolbox for the construction of this privileged heterocycle. This guide provides an in-depth comparative analysis of several key methods for indole synthesis, offering researchers, scientists, and drug development professionals a clear perspective on the strengths, limitations, and practical considerations of each approach. We will delve into the mechanistic underpinnings of classic methods like the Fischer, Bischler-Möhlau, and Reissert syntheses, and contrast them with modern palladium-catalyzed approaches such as the Larock and Heck cyclizations, supported by experimental data and protocols.
The Enduring Classics: Foundational Methods in Indole Synthesis
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2]
Mechanism and Rationale: The choice of a strong acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or methanesulfonic acid) is crucial for protonating the hydrazone, which then undergoes a key[3][3]-sigmatropic rearrangement.[3] This rearrangement is the rate-determining step and is facilitated by the formation of a transient enamine intermediate. The subsequent loss of ammonia and aromatization leads to the indole ring.[3] The acidic conditions necessitate careful consideration of acid-labile functional groups on the starting materials.
Experimental Protocol: Synthesis of 2-Phenylindole [3]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. This step typically yields 87-91% of the phenylhydrazone.
-
Step 2: Cyclization to 2-Phenylindole. An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and 250 g of powdered anhydrous zinc chloride is placed in a tall 1-liter beaker. The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously. The solid mass liquefies within 3-4 minutes. The beaker is then removed from the oil bath and stirring is continued for another 5 minutes. To prevent the mixture from solidifying into a hard mass, 200 g of clean sand is stirred in. The resulting mixture is digested overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride. The crude 2-phenylindole and sand are collected by filtration. The product is extracted from the sand by boiling with 600 mL of 95% ethanol. The hot ethanol solution is decolorized with activated charcoal and filtered. Upon cooling, 2-phenylindole crystallizes and is collected by filtration. A second crop can be obtained from the filtrate. The total yield of 2-phenylindole is typically in the range of 72-80%.
Diagram of Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[4] Historically, this reaction was plagued by harsh conditions and low yields.[4] However, modern modifications, such as the use of microwave irradiation, have significantly improved its efficiency and practicality.[5][6]
Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylaminoketone intermediate.[7] In the presence of an acid catalyst (often an anilinium halide), this intermediate undergoes cyclization and subsequent dehydration to furnish the 2-arylindole.[7] The use of excess aniline serves as both a reactant and a solvent. Microwave-assisted protocols dramatically reduce reaction times and can lead to significantly higher yields by promoting efficient and uniform heating.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [3][5]
-
Step 1: Synthesis of N-Phenacylaniline. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
-
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds. This one-pot variation, which avoids the isolation of the intermediate, can lead to yields of 52-75% for 2-phenylindole.[3]
Diagram of Bischler-Möhlau Indole Synthesis Mechanism
Caption: Key steps in the Bischler-Möhlau Indole Synthesis.
The Reissert Indole Synthesis
The Reissert synthesis offers a route to indoles starting from o-nitrotoluene and diethyl oxalate.[8] It is a two-step process involving a condensation followed by a reductive cyclization.[8]
Mechanism and Rationale: The first step is a base-catalyzed Claisen condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester.[8] The subsequent step involves the reduction of the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization and dehydration to form the indole-2-carboxylic acid.[8] Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[8] The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the parent indole or a substituted derivative.[8]
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [3]
-
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide in ethanol. This reaction yields ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization. The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid. This reduces the nitro group to an amine, which immediately cyclizes to form indole-2-carboxylic acid.
Modern Marvels: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[9][10]
Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne.[9] Subsequent intramolecular C-N bond formation via reductive elimination furnishes the indole ring and regenerates the Pd(0) catalyst.[9] The choice of ligands and bases can significantly influence the reaction's efficiency and scope.[9]
The Heck Indole Synthesis
The intramolecular Heck reaction provides a versatile route to indoles through the palladium-catalyzed cyclization of o-alkenylanilines or related substrates.[11]
Mechanism and Rationale: This reaction typically involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) catalyst, followed by intramolecular insertion of the tethered alkene.[12] Subsequent β-hydride elimination leads to the formation of the indole ring and regeneration of the catalyst.[12] The regioselectivity of the β-hydride elimination can often be controlled to yield either the endo or exo cyclization product.
Experimental Protocol: Intramolecular Heck Cyclization [13]
A general procedure involves heating a mixture of the 2-halo-N-allylaniline (0.3 mmol), a palladium catalyst such as PdCl₂(PCy₃)₂ (4 mol%), a ligand like P(OPh)₃ (4 mol%), and a base such as K₂CO₃ (4 equivalents) in a solvent like DMF at 90°C.[13] After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to afford the corresponding indole.[13] Yields can be quantitative depending on the substrate and specific conditions.[13]
Comparative Analysis of Indole Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Strong acid (e.g., ZnCl₂, PPA) | Good to Excellent (70-95%) | Well-established, versatile, readily available starting materials.[2] | Harsh acidic conditions, limited functional group tolerance, potential for regioisomeric mixtures with unsymmetrical ketones.[3] |
| Bischler-Möhlau | α-Haloketone, Arylamine | Acid catalyst, often excess aniline | Low (classical) to Good (microwave) (50-75%) | Access to 2-arylindoles, improved with modern techniques.[4][5] | Harsh conditions in classical method, requires excess aniline, potential for side reactions.[4] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Good | Access to indole-2-carboxylic acids, utilizes simple starting materials.[8] | Multi-step process, requires reduction of a nitro group.[8] |
| Larock | o-Haloaniline, Disubstituted alkyne | Pd catalyst, Ligand, Base | Good to Excellent | Mild conditions, broad functional group tolerance, high regioselectivity.[9][10] | Requires pre-functionalized starting materials, cost of palladium catalyst.[9] |
| Heck | o-Haloaniline with a tethered alkene | Pd catalyst, Ligand, Base | Good to Excellent | Mild conditions, good functional group tolerance, access to various substitution patterns.[11][12] | Requires synthesis of the cyclization precursor, potential for regioisomeric products.[12] |
Conclusion
The synthesis of indoles remains a vibrant area of research, with both classical and modern methods offering unique advantages. The Fischer indole synthesis, despite its age, continues to be a workhorse in both academic and industrial settings due to its simplicity and the low cost of starting materials. The Bischler-Möhlau and Reissert syntheses, while less commonly employed, provide valuable alternative routes to specific indole derivatives.
The emergence of palladium-catalyzed methods, such as the Larock and Heck reactions, has significantly expanded the synthetic chemist's toolkit. These modern approaches offer milder reaction conditions, greater functional group compatibility, and novel retrosynthetic disconnections, enabling the construction of highly complex and functionalized indole-containing molecules. The choice of the most appropriate method ultimately depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel indole-based therapeutics and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus for the scientific community.
References
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- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
- Reissert, A. (1897). Ueber die Einwirkung von Oxalester und Natriumäthylat auf o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
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A Comparative Guide to Ethyl 4,6-dichloro-1H-indole-2-carboxylate and Other Indole-2-carboxylate Esters for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of pharmacologically active compounds. Within this class, indole-2-carboxylates serve as pivotal intermediates, offering a handle for a multitude of chemical transformations. This guide provides an in-depth technical comparison of ethyl 4,6-dichloro-1H-indole-2-carboxylate with other common indole-2-carboxylate esters, namely the methyl, tert-butyl, and benzyl esters. We will delve into their synthesis, spectroscopic properties, and reactivity profiles, supported by experimental data and established chemical principles, to empower you in selecting the optimal building block for your synthetic strategy.
Introduction to this compound: A Key Building Block
This compound is a polysubstituted indole derivative that has garnered significant attention in medicinal chemistry. The presence of two chlorine atoms on the benzene ring profoundly influences the electronic properties of the indole nucleus, impacting its reactivity and the biological activity of its derivatives. The ethyl ester at the 2-position provides a versatile functional group for further elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
The strategic placement of chloro-substituents can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Furthermore, these halogen atoms can serve as synthetic handles for cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.
Synthesis of Indole-2-carboxylate Esters
The journey to these valuable esters begins with the parent 4,6-dichloro-1H-indole-2-carboxylic acid. A common and efficient method for its synthesis is the Reissert indole synthesis. This involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.
Once the carboxylic acid is in hand, a variety of standard esterification procedures can be employed to furnish the desired esters.
General Workflow for the Synthesis of Indole-2-carboxylate Esters
Caption: General workflow for the synthesis of various indole-2-carboxylate esters from the parent carboxylic acid.
Representative Experimental Protocol: Fischer Esterification
A robust and straightforward method for preparing simple alkyl esters like methyl and ethyl esters is the Fischer esterification.
Protocol for the Synthesis of this compound:
-
To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (excess, serves as solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
For more sterically hindered esters like tert-butyl esters, the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a more effective method.[1][2] Benzyl esters can be prepared similarly or via reaction with benzyl bromide in the presence of a base.
Spectroscopic Characterization: A Comparative Analysis
The electronic environment of the indole nucleus and the nature of the ester group are reflected in their spectroscopic signatures. Below is a comparison of the available NMR and IR data.
Table 1: Spectroscopic Data for this compound and Related Esters
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |
| This compound | 12.41 (s, 1H, NH), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.30-4.43 (q, 2H), 1.34 (d, 3H) (in DMSO-d6)[3] | 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 (in CDCl3)[3] | 3314 (N-H), 1700 (C=O)[3] |
| Methyl 1H-indole-2-carboxylate | ~11.9 (br s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H), 3.88 (s, 3H, OCH3) (in DMSO-d6) | ~162.3, 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (in DMSO-d6) | ~3300 (N-H), ~1700 (C=O) |
| tert-Butyl 1H-indole-1-carboxylate (N-protected) | ~8.1 (d, 1H), 7.6-7.2 (m, 4H), 1.6 (s, 9H) | ~149.8, 135.2, 129.9, 124.3, 122.8, 121.3, 115.1, 83.8, 28.2 | ~1730 (C=O) |
| Benzyl 1H-indole-2-carboxylate | ~9.0 (br s, 1H, NH), 7.7-7.1 (m, 10H, Ar-H), 5.3 (s, 2H, OCH2) | ~162.0, 137.0, 136.0, 128.5, 128.2, 128.0, 127.5, 125.0, 122.5, 120.5, 112.5, 108.0, 66.5 | ~3300 (N-H), ~1700 (C=O) |
Note: Data for methyl, tert-butyl, and benzyl esters are for the parent indole-2-carboxylate and are provided for general comparison. The chemical shifts for the 4,6-dichloro derivatives will be influenced by the electron-withdrawing nature of the chlorine atoms.
From the data for this compound, the downfield shift of the NH proton to 12.41 ppm (in DMSO-d6) is indicative of the electron-withdrawing effect of the chloro-substituents, which increases the acidity of the N-H bond.[3] The carbonyl stretch in the IR spectrum at 1700 cm-1 is characteristic of an α,β-unsaturated ester.[3]
Reactivity Profile: A Comparative Discussion
The choice of ester group significantly impacts the reactivity of the indole-2-carboxylate in two key transformations: hydrolysis to the carboxylic acid and its use in cross-coupling reactions.
Hydrolysis: Stability and Deprotection
The conversion of the ester to the corresponding carboxylic acid is a fundamental step in many synthetic routes, often preceding amide coupling or other modifications. The ease of this hydrolysis is directly related to the nature of the ester group.
Relative Rates of Hydrolysis
Caption: Expected relative rates of base-catalyzed hydrolysis of indole-2-carboxylate esters.
-
Methyl and Ethyl Esters: These are readily hydrolyzed under standard basic conditions (e.g., NaOH or KOH in aqueous alcohol) or acidic conditions. The ethyl ester is slightly more sterically hindered than the methyl ester, leading to a marginally slower rate of hydrolysis.
-
Benzyl Esters: Benzyl esters are also susceptible to basic hydrolysis. Additionally, they offer the advantage of being cleavable under neutral conditions via hydrogenolysis (e.g., H2, Pd/C), a valuable orthogonal deprotection strategy.
-
tert-Butyl Esters: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, making it highly resistant to base-catalyzed hydrolysis.[4][5] This steric shield is a key advantage when other base-labile functional groups are present in the molecule.[6] However, tert-butyl esters are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) due to the formation of the stable tert-butyl cation.[6]
The Role of Chloro-Substituents: The electron-withdrawing chloro groups on the indole ring make the carbonyl carbon of the ester more electrophilic, which is expected to increase the rate of nucleophilic attack by hydroxide ions during basic hydrolysis.
Suzuki-Miyaura Cross-Coupling: The Influence of the Ester Group
The chloro-substituents at the 4- and 6-positions of the indole ring are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. While the primary reactivity is at the C-Cl bond, the nature of the ester group at the 2-position can have a subtle but important influence.
Factors Influencing Suzuki-Miyaura Coupling
Caption: Key factors related to the ester group that can influence the outcome of Suzuki-Miyaura coupling reactions.
-
Steric Effects: The steric bulk of the ester group can influence the rate and yield of the cross-coupling reaction, particularly if the coupling partner is also sterically demanding.[7][8][9] The general trend for steric hindrance is: tert-butyl > benzyl > ethyl > methyl. In cases where steric clash is a concern, a smaller ester group like methyl or ethyl may be preferable.
-
Electronic Effects: The ester group is electron-withdrawing, which can deactivate the indole ring towards electrophilic attack but can also influence the oxidative addition step in the palladium catalytic cycle. However, the dominant electronic influence in 4,6-dichloro-1H-indole-2-carboxylates will be from the strongly electron-withdrawing chloro-substituents.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a chloro-indole derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol for the Suzuki-Miyaura Coupling of this compound:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its methyl, tert-butyl, or benzyl counterparts is a strategic decision that should be guided by the overall synthetic plan.
-
This compound offers a good balance of reactivity and stability, making it a versatile and cost-effective starting material for many applications.
-
Mthis compound provides the least steric hindrance and may be advantageous in sterically demanding reactions.
-
tert-Butyl 4,6-dichloro-1H-indole-2-carboxylate is the ideal choice when robustness to basic conditions is required, offering an orthogonal deprotection strategy with acid.
-
Benzyl 4,6-dichloro-1H-indole-2-carboxylate provides an additional deprotection option via hydrogenolysis, which can be beneficial when both acidic and basic conditions need to be avoided.
By understanding the nuanced differences in their synthesis, properties, and reactivity, researchers can make informed decisions to streamline their synthetic endeavors and accelerate the discovery of novel indole-based compounds with therapeutic potential.
References
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Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Liu, Y., et al. (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PLoS ONE, 9(10), e110423.
- Sato, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(30), 10373-10379.
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Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. [Link]
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- Watson, D. A., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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A Comparative Guide to the Structural Confirmation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible science. The polysubstituted indole scaffold, a cornerstone of many pharmacologically active compounds, often presents unique analytical challenges. This guide provides an in-depth comparison of the essential analytical techniques used to definitively confirm the structure of ethyl 4,6-dichloro-1H-indole-2-carboxylate and its derivatives, moving beyond procedural steps to explain the causality behind experimental choices.
The Analytical Imperative: Why a Multi-Faceted Approach is Crucial
The synthesis of highly substituted heterocycles like this compound can sometimes yield a mixture of regioisomers or unexpected rearrangement products. Relying on a single analytical technique can lead to misinterpretation and jeopardize subsequent research. For instance, while mass spectrometry can confirm the elemental composition, it cannot differentiate between the 4,6-dichloro, 5,7-dichloro, or other isomeric forms. Therefore, a synergistic approach, integrating data from multiple orthogonal techniques, is not just recommended—it is essential for achieving the highest level of scientific rigor.
This guide compares the three pillars of modern structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore what each technique reveals, its inherent strengths and limitations, and how, when used in concert, they provide an unassailable confirmation of molecular structure.
Comparison of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Is the goal to confirm the molecular formula, map the atomic connectivity, or determine the absolute three-dimensional structure? The following sections break down the utility of each primary method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Causality in Experimental Choice: For a polysubstituted indole, ¹H NMR is the first line of inquiry. The substitution pattern on the benzene ring dramatically alters the signals in the aromatic region. For a 4,6-dichloro substituted indole, the protons at the 5- and 7-positions are expected to appear as distinct singlets (or very narrow doublets with a small meta-coupling), a clear fingerprint that distinguishes it from isomers where vicinal protons would produce characteristic doublets.[2]
Expected ¹H NMR Signals for this compound: [3]
-
N-H Proton: A broad singlet at a downfield chemical shift (typically >11 ppm in DMSO-d₆), which confirms the presence of the indole N-H group.
-
Aromatic Protons (H5, H7): Two distinct singlets in the aromatic region (approx. 7.2-7.5 ppm). The absence of ortho- or meta-coupling is a key indicator of the 4,6-substitution pattern.
-
Pyrrole Proton (H3): A singlet around 7.1 ppm.
-
Ethyl Ester Group: A quartet (OCH₂) and a triplet (CH₃), integrating to 2H and 3H respectively, confirming the ethyl ester moiety.
¹³C NMR Spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The carbons bonded to chlorine atoms will show characteristic downfield shifts.[3] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to definitively map out the entire C-H framework and confirm long-range connectivities, such as the correlation between the ester carbonyl and the ethyl protons.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, and with high-resolution instruments (HRMS), it can determine the elemental composition with high precision.[4] This is the most direct method to confirm that the desired atoms are present in the correct numbers.
Causality in Experimental Choice: For halogenated compounds, MS offers a unique diagnostic tool: the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). A molecule containing two chlorine atoms, such as this compound, will exhibit a characteristic isotopic cluster for the molecular ion peak (M⁺):
-
M: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks (approximately 9:6:1) is an unmistakable signature for a dichloro-substituted compound, providing a high degree of confidence in the elemental composition.[5]
Expected HRMS Data for this compound (C₁₁H₉Cl₂NO₂): [3]
-
Calculated Mass: The exact mass is calculated based on the most abundant isotopes (e.g., [M-H]⁻ calculated for C₁₁H₈Cl₂NO₂ is 255.9927).
-
Found Mass: An experimental value within a narrow tolerance (e.g., <5 ppm) of the calculated mass confirms the molecular formula.
Fragmentation analysis can provide further structural clues. Common fragmentation pathways for indole derivatives include the loss of side chains or functional groups, which can help piece together the molecular structure.[6]
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the gold standard. It provides a precise three-dimensional map of the electron density in a molecule, revealing exact atomic positions, bond lengths, and bond angles in the solid state.[7]
Causality in Experimental Choice: This technique is employed when NMR and MS data are ambiguous or when a novel compound's structure must be proven without any doubt for publication or patent filing. While NMR provides relative positions, X-ray crystallography gives the absolute structure, definitively distinguishing between all possible regioisomers. The crystal structures of numerous indole-2-carboxylic acid derivatives have been reported, establishing a strong precedent for this method's utility.[8][9]
The primary challenge and limitation of this technique is the requirement for a high-quality single crystal, the growth of which can be a difficult and time-consuming process.[7]
Comparative Data Summary
| Technique | Information Provided | Key Advantages | Key Limitations | Sample Requirement |
| NMR Spectroscopy | Atomic connectivity (C-H framework), chemical environment, relative stereochemistry. | Non-destructive; provides rich structural detail in solution.[10] | Can be ambiguous for some isomers without 2D techniques; does not provide molecular weight. | 1-10 mg dissolved in deuterated solvent. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS), isotopic information.[4] | Extremely high sensitivity; characteristic isotopic patterns for halogens.[5] | Destructive; does not provide connectivity information; isomers are indistinguishable by mass alone. | Micrograms to nanograms. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, solid-state packing.[7] | Unambiguous and definitive "gold standard" for structure proof.[8] | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution phase. | Single crystal of sufficient quality and size. |
Recommended Experimental Workflow
A logical and efficient workflow ensures that the right questions are answered at each stage of the analysis. This process maximizes confidence while conserving time and resources.
Caption: Recommended workflow for the structural confirmation of novel synthetic compounds.
Step-by-Step Methodologies
1. High-Resolution Mass Spectrometry (HRMS) Protocol
-
Rationale: To quickly confirm the elemental composition and verify the presence of two chlorine atoms.
-
Methodology:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to maximize the chance of observing the molecular ion.
-
Analyze the data:
-
Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical mass of the compound (e.g., C₁₁H₉Cl₂NO₂). The mass error should be less than 5 ppm.
-
Examine the isotopic pattern of the molecular ion cluster. Confirm that the M+2 and M+4 peaks are present with relative intensities of approximately 65% and 10% of the M peak, respectively.
-
-
2. NMR Spectroscopy Protocol
-
Rationale: To determine the carbon-hydrogen framework and confirm the specific substitution pattern on the indole ring.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is preferred to ensure observation of the labile N-H proton).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H spectrum and assign the chemical shifts. Pay close attention to the multiplicity of signals in the aromatic region to confirm the substitution pattern.
-
3. Single-Crystal X-ray Crystallography Protocol
-
Rationale: To provide absolute, unambiguous structural proof.
-
Methodology:
-
Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Select a suitable crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Solve the crystal structure using direct methods or Patterson methods software to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
-
Conclusion
The structural confirmation of this compound derivatives is a clear example of the necessity of an integrated analytical strategy. While NMR spectroscopy provides the essential connectivity map and Mass Spectrometry acts as a stringent filter for the correct elemental formula, only X-ray Crystallography can deliver the final, incontrovertible proof of structure. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the integrity of their results and build a solid foundation for future discoveries.
References
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Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. [Link]
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Lynch, D. E., Thomas, T., & Cashion, R. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]
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Lynch, D. E., Thomas, T., & Cashion, R. (2020). Ethyl 1H-indole-2-carboxylate. International Union of Crystallography. [Link]
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Morawska, J., & Kyzioł, J. B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
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Magritek. (2021). Structural elucidation of indole alkaloids – Strychnine and Brucine. Magritek Blog. [Link]
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El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
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Khlebnikov, A. F., et al. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]
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Morzyk-Ociepa, B., Michalska, D., & Pietraszko, A. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. [Link]
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A Comparative Guide to the Biological Efficacy of Ethyl 4,6-dichloro-1H-indole-2-carboxylate Analogues in Oncology Research
This guide provides an in-depth comparative analysis of the biological efficacy of synthetic analogues derived from the ethyl 4,6-dichloro-1H-indole-2-carboxylate scaffold. Moving beyond a simple product overview, we will dissect the structure-activity relationships, explore the mechanistic underpinnings of their anticancer properties, and provide robust, field-proven experimental protocols for their evaluation. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to leverage this versatile chemical family in the pursuit of novel oncology therapeutics.
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indole-based compounds, in particular, have been identified as potent anticancer agents that can modulate various biological targets, including protein kinases, tubulin polymerization, and key signaling pathways involved in apoptosis and cell cycle regulation.[2][3] this compound serves as a strategic starting material—a foundational scaffold upon which a diverse library of potent analogues can be built. The dichloro substitutions at the 4 and 6 positions provide unique electronic properties and synthetic handles for further chemical modification, making its derivatives a subject of intense investigation.
Comparative Efficacy Analysis of Key Analogues
The transformation of the ethyl ester at the C-2 position into various carboxamides is a common and highly effective strategy for enhancing biological activity. This modification allows for the introduction of diverse functional groups that can form critical interactions with target proteins. The following table summarizes the antiproliferative activity of several notable analogues against various human cancer cell lines, providing a clear comparison of their potency.
| Compound ID | Key Structural Modification | Target Cancer Cell Line | Efficacy (IC₅₀ / GI₅₀) | Key Mechanistic Target(s) |
| Parent Scaffold | This compound | - | - | Starting Material |
| Analogue 8g | Amide coupling with rimantadine at C-2 | KNS42 (Pediatric GBM) | IC₅₀ = 40.9 µM | MmpL3 Transporter |
| Analogue 5f | C-2 carboxamide with a 4-chlorobenzenesulfonohydrazide moiety | MDA-MB-468 (Breast) | IC₅₀ = 8.2 µM | Not specified |
| Analogue 5f | C-2 carboxamide with a 4-chlorobenzenesulfonohydrazide moiety | MCF-7 (Breast) | IC₅₀ = 13.2 µM | Not specified |
| Analogue Va | C-2 carboxamide with a 3-chloroaniline moiety | A549 (Lung) | GI₅₀ = 26 nM | EGFR, BRAFV600E, VEGFR-2 |
| Analogue 6i | C-2 carboxamide with a substituted thiazole ring | MCF-7 (Breast) | IC₅₀ = 6.10 µM | EGFR, HER2, VEGFR-2, CDK2 |
| Analogue 5d | C-2 carboxamide with a 4-chlorophenethyl moiety | MCF-7 (Breast) | GI₅₀ = 1.15 µM | EGFR, CDK2 |
| Analogue C11 | C-2 carboxylic acid derivative (complex) | Bel-7402 (Liver) | IC₅₀ < 5 µM | 14-3-3η protein |
Data compiled from multiple research articles.[1][3][4][5][6][7] IC₅₀ (Half-maximal Inhibitory Concentration) and GI₅₀ (Half-maximal Growth Inhibition) are standard measures of a compound's potency.
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between chemical structure and anticancer efficacy. The choice of synthetic modification is not arbitrary; it is a deliberate decision aimed at optimizing interactions with specific biological targets.
-
The C-2 Carboxamide is Key: The conversion of the parent ethyl ester to an amide is a consistent theme across the most potent analogues. This functional group acts as a crucial hydrogen bond donor and acceptor, facilitating strong binding to the hinge region of many protein kinases.
-
Substituents on the Amide Moiety: The nature of the substituent attached to the amide nitrogen dramatically influences potency and target specificity.
-
Aromatic and Heterocyclic Groups: Analogues like Va and 6i incorporate aromatic and heterocyclic rings that can engage in π-π stacking and other hydrophobic interactions within the ATP-binding pocket of kinases like EGFR.[1][3]
-
Lipophilic Groups: The adamantyl group in analogue 8g significantly increases lipophilicity, which can enhance membrane permeability—a property leveraged for its activity against both brain tumor cells and M. tuberculosis.[6]
-
-
Halogenation on the Indole Core: The 4,6-dichloro substitution on the parent indole ring is vital. These electron-withdrawing groups modulate the electronic landscape of the indole system, potentially enhancing binding affinity and metabolic stability. Further halogenation at the C-5 position has also been shown to improve potency in related indole series.[8]
Caption: Key structure-activity relationships for indole-2-carboxylate analogues.
Dominant Mechanisms of Action: Targeting Kinase Signaling
A significant number of the potent indole analogues function as multi-target kinase inhibitors.[3] Cancer cells are often reliant on hyperactive signaling pathways driven by protein kinases for their growth and survival. By simultaneously blocking several key nodes in these pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2), these compounds can induce a powerful antiproliferative effect.[1][4]
The inhibition of these pathways ultimately leads to two primary cellular outcomes:
-
Cell Cycle Arrest: By inhibiting CDKs, the compounds halt the cell's progression through the division cycle, preventing proliferation.[1][5]
-
Induction of Apoptosis: Blocking survival signals from receptors like EGFR and VEGFR triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome C from the mitochondria and the activation of caspases, leading to programmed cell death.[4][5]
Caption: Mechanism of action via multi-target kinase inhibition.
Experimental Protocols: A Guide to Efficacy Validation
To ensure scientific rigor and reproducibility, the biological evaluation of these compounds must follow standardized, validated protocols. Here, we detail the methodologies for two cornerstone in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for a 48 or 72-hour period at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours, until purple precipitates are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ or GI₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells to confirm that cell death is occurring via apoptosis.[11]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the indole analogue at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the development of potent anticancer agents. The strategic modification of its C-2 position into a diverse range of carboxamides has yielded numerous analogues with high efficacy against various cancer cell lines. The most promising of these compounds act as multi-target kinase inhibitors, effectively shutting down the proliferative and survival signaling that cancer cells depend on.
The data presented in this guide highlights clear SAR trends that can inform the next generation of rational drug design. Future research should focus on optimizing the pharmacokinetic properties of the most potent leads to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel substitutions on the indole core and the C-2 amide moiety could uncover analogues with novel target specificities, potentially overcoming mechanisms of drug resistance. By combining insightful chemical design with robust biological validation, the full therapeutic potential of this chemical class can be realized.
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- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399433/]
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [URL: https://www.chemistryviews.org/tricyclic-indole-2-carboxamides-show-antitumor-properties/]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4,6-Dichloro-1H-Indole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the wider ecosystem. Ethyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated organic compound, requires specific procedures for its disposal due to its potential hazards. This guide provides a detailed, step-by-step approach to its safe management, from initial handling to final disposal.
Core Principles: Hazard Awareness and Personal Protection
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. As a chlorinated organic molecule, this compound should be handled with caution. Many halogenated organic substances are recognized for their potential toxicity and environmental persistence.[1][2] Some may also be classified as potential carcinogens.[3][4] Therefore, adherence to strict safety protocols is not merely a matter of compliance but a critical component of risk mitigation.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[5] |
| Eye Protection | Safety goggles | Protects eyes from potential splashes.[5] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination.[5] |
| Respiratory Protection | Work in a certified fume hood | Essential for preventing the inhalation of any volatile components or aerosols.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process that begins at the point of waste generation. Following a structured workflow ensures safety and compliance with regulatory standards.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[1][5][6] Co-mingling can lead to dangerous chemical reactions and significantly complicates the disposal process, often increasing costs.[2]
Step 2: Container Selection and Labeling
All waste must be collected in a designated, compatible, and properly labeled container.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. The label should also identify the primary hazards, such as "Toxic" or "Irritant".
Step 3: Accumulation and Storage
Waste containers should be kept in a designated satellite accumulation area within the laboratory.[2]
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area.[2]
-
Ensure the container is within a secondary containment system to mitigate the impact of potential spills.[2]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through a licensed hazardous waste management company. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a facility permitted by the Environmental Protection Agency (EPA).[6] Never pour organic substances down the drain.[1][5]
Caption: A logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
For Minor Spills (within a fume hood):
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Ensure PPE: Confirm you are wearing the correct PPE.
-
Contain and Absorb: Use an inert absorbent material to contain the spill.[2]
-
Collect Waste: Carefully place the absorbent material and any contaminated items into a sealed bag and label it as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Arrange for the disposal of the cleanup materials as hazardous waste.[2]
For Major Spills (outside a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close off the affected area to prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[2]
By implementing these robust safety and disposal protocols, the risks associated with handling this compound can be effectively managed, ensuring the well-being of laboratory personnel and the preservation of our environment.
References
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Regulations.gov. Guidelines for the laboratory use of chemical carcinogens. [Link]
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Temple University Campus Operations. Halogenated Solvents in Laboratories. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Environmental Health and Safety, University of Washington. Safe Handling of Chemicals. [Link]
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Occupational Safety and Health Administration (OSHA). Carcinogens - Overview. [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 4,6-dichloro-1H-indole-2-carboxylate: Personal Protective Equipment and Disposal
Welcome to your comprehensive guide on the safe handling of ethyl 4,6-dichloro-1H-indole-2-carboxylate. In the fast-paced environment of drug discovery and development, a robust understanding of chemical safety is not just a regulatory requirement but the bedrock of scientific integrity and innovation. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol, ensuring that you and your team can work with confidence and precision.
Hazard Assessment: Understanding the Compound
This compound is a substituted indole. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its structural class and the available safety data for similar chlorinated and indole-containing molecules. The primary hazards associated with compounds of this nature include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with related indole derivatives.[2][4]
Given these potential hazards, a cautious and proactive approach to personal protection is paramount. We will operate under the assumption that this compound is hazardous and requires stringent safety measures to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound, grounded in established safety standards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[4][5][6] | Protects the eyes from splashes and airborne particles of the chemical, preventing serious eye irritation.[2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[4][7] A flame-resistant lab coat or chemical-resistant suit should be worn to cover all exposed skin.[5][8] | Prevents direct skin contact, which can cause irritation.[1][2][3] Proper glove removal technique is crucial to avoid cross-contamination.[7][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or when there is a potential for generating dust or aerosols.[4][5] | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[2][3] The need for respiratory protection should be confirmed by a risk assessment of your specific procedure.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4][10]
-
Emergency Equipment: Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
-
Gather Materials: Have all necessary equipment, including PPE, spill cleanup materials (inert absorbent material like vermiculite or sand), and waste containers, ready before you start.[5]
Handling the Compound
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Minimize Contact: Avoid all direct contact with the chemical.[4] Use spatulas or other appropriate tools for transferring the solid.
-
Avoid Aerosolization: Handle the compound carefully to avoid the formation of dust.[2][5][10]
-
Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[6][7]
-
Contaminated Clothing: Immediately remove and launder any contaminated clothing before reuse.[4]
Storage
-
Container: Store the compound in a tightly closed, properly labeled container.[4]
-
Location: Keep it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][7][10]
-
Security: Store the chemical in a locked cabinet or a secure area to restrict access to authorized personnel only.[4]
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Improper disposal can pose a threat to the environment and public health.
-
Waste Segregation: Collect all waste material, including excess reagent, contaminated gloves, and absorbent materials from spills, in a dedicated, properly labeled, and sealed container for hazardous chemical waste.[7][10][11]
-
Container Management: Ensure waste containers are kept tightly capped, except when adding waste, to prevent the release of vapors.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[7][11]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[7]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and excellence. Should a spill or exposure occur, follow your institution's emergency procedures immediately.
References
- BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Aladdin. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- BenchChem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- Aladdin. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- ChemicalBook. (n.d.). This compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
